Trimethylsilylmethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMVBJSLYBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883905 | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-65-9 | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)methyl acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
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| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |
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| Record name | Trimethylsilylmethyl acetate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Spectral Data of (Trimethylsilyl)methyl Acetate
This guide provides a comprehensive analysis of the spectral data for (trimethylsilyl)methyl acetate (CAS No. 2917-65-9), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles and experimental considerations.
Introduction
(Trimethylsilyl)methyl acetate is a bifunctional molecule containing both a silyl ether and an ester moiety. This unique structure makes it a valuable building block in various chemical transformations, particularly in the introduction of the acetoxymethyl group. Accurate and thorough spectral characterization is paramount for verifying its identity, purity, and for understanding its reactivity. This guide provides an in-depth examination of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.
Molecular Structure and Spectroscopic Overview
The structure of (trimethylsilyl)methyl acetate presents distinct features that are readily identifiable by various spectroscopic techniques. The presence of a trimethylsilyl (TMS) group, a methylene bridge, an acetyl group, and an ester linkage gives rise to a characteristic set of signals in each spectrum.
Caption: 2D structure of (Trimethylsilyl)methyl acetate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (trimethylsilyl)methyl acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
A. ¹H NMR Spectral Data
The ¹H NMR spectrum of (trimethylsilyl)methyl acetate is characterized by three distinct singlets, reflecting the absence of proton-proton coupling between the different chemical environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 2H | -O-CH₂ -Si- |
| ~2.0 | Singlet | 3H | CH₃ -C(=O)- |
| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |
Data sourced from ChemicalBook. [1]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield shift of the methylene protons (~3.8 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.0 ppm is characteristic of the methyl protons of an acetate group. The most upfield signal at ~0.1 ppm is the hallmark of the trimethylsilyl (TMS) group, where the protons are highly shielded by the electropositive silicon atom. The 2:3:9 integration ratio of these signals provides quantitative confirmation of the number of protons in each unique environment.
Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition
A robust protocol for acquiring the ¹H NMR spectrum of (trimethylsilyl)methyl acetate ensures data quality and reproducibility.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of (trimethylsilyl)methyl acetate in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the analyte and its single residual proton peak at 7.26 ppm, which does not interfere with the signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure adequate signal excitation without saturation.
-
Relaxation Delay (d1): 1-2 seconds to allow for near-complete relaxation of the protons between scans.
-
Number of Scans (ns): 8-16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0 ppm.
Caption: Workflow for ¹H NMR spectral acquisition.
B. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing four distinct carbon signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (Ester Carbonyl) |
| ~60 | -O-C H₂-Si- |
| ~21 | C H₃-C(=O)- |
| ~-2 | -Si(C H₃)₃ |
Data sourced from ChemicalBook.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the ester group is the most downfield signal at ~170 ppm, a characteristic chemical shift for this functional group. The methylene carbon attached to the oxygen appears around 60 ppm. The acetyl methyl carbon is observed at ~21 ppm. The three equivalent methyl carbons of the TMS group are highly shielded by the silicon atom, resulting in an upfield chemical shift of approximately -2 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of (trimethylsilyl)methyl acetate clearly indicates the presence of the ester and trimethylsilyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (in CH₃ and CH₂) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1220 | Strong | C-O stretch (Ester) |
| ~840 | Strong | Si-C stretch and CH₃ rock |
Data sourced from the NIST Chemistry WebBook.
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum is the strong absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The strong bands at ~1250 cm⁻¹ and ~840 cm⁻¹ are diagnostic for the trimethylsilyl group. The band at ~1220 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage. The C-H stretching vibrations of the methyl and methylene groups appear around 2960 cm⁻¹.
Trustworthiness: A Self-Validating Protocol for IR Acquisition (Liquid Film)
For a liquid sample like (trimethylsilyl)methyl acetate, the liquid film method is a straightforward and reliable way to obtain a high-quality IR spectrum.
Experimental Protocol:
-
Sample Preparation: Place a single drop of neat (trimethylsilyl)methyl acetate onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Molecular Weight: 146.26 g/mol
| m/z | Relative Intensity | Proposed Fragment |
| 131 | Moderate | [M - CH₃]⁺ |
| 103 | Moderate | [M - CH₃CO]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ |
| 43 | High | [CH₃CO]⁺ |
Data sourced from the NIST Chemistry WebBook.
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of (trimethylsilyl)methyl acetate does not typically show a strong molecular ion peak (m/z 146). The fragmentation pattern is dominated by cleavages characteristic of silyl ethers and esters. The base peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. Another prominent peak at m/z 43 is due to the acetyl cation, [CH₃CO]⁺. The loss of a methyl group from the molecular ion gives rise to a fragment at m/z 131. Cleavage of the acetyl group results in a fragment at m/z 103.
Caption: Proposed mass spectral fragmentation pathway.
Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like (trimethylsilyl)methyl acetate.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of (trimethylsilyl)methyl acetate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of (trimethylsilyl)methyl acetate. The spectral data presented in this guide, along with the detailed interpretations and validated experimental protocols, serve as a reliable reference for researchers and scientists working with this important chemical intermediate. The consistency across all four spectroscopic techniques confirms the structure and provides a benchmark for quality control and reaction monitoring.
References
-
NIST. Chemistry WebBook, SRD 69. [Link]
Sources
Trimethylsilylmethyl acetate molecular weight and formula
An In-Depth Technical Guide to Trimethylsilylmethyl Acetate (CAS: 2917-65-9)
Abstract
This technical guide provides a comprehensive overview of trimethylsilylmethyl acetate, a versatile organosilicon compound with the CAS number 2917-65-9. We will delve into its core physicochemical properties, distinguish it from its common isomer, detail its synthesis and purification, and explore its applications as a key intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's structure, reactivity, and practical handling.
Introduction and Core Concepts
Trimethylsilylmethyl acetate, with the molecular formula C₆H₁₄O₂Si, is a bifunctional molecule that incorporates both a silyl group and an acetate ester.[1][2] Its structure, featuring a methylene bridge between the silicon atom and the acetate oxygen, is fundamental to its unique reactivity and stability. This structural feature critically distinguishes it from its isomer, trimethylsilyl acetate (CAS: 2754-27-0), where the silicon atom is directly bonded to the acetate oxygen.[3][4] This seemingly minor difference profoundly impacts their chemical properties and applications, making precise identification essential. Trimethylsilylmethyl acetate serves primarily as a stable, handleable precursor for introducing the synthetically valuable (trimethylsilyl)methyl moiety in more complex molecular architectures.
Structural Distinction: A Critical Isomeric Pair
The primary source of confusion surrounding this compound is its isomer, trimethylsilyl acetate. The difference in connectivity dictates their synthetic utility. Trimethylsilyl acetate is a classic silylating agent, used to protect alcohols by forming trimethylsilyl ethers.[5] In contrast, trimethylsilylmethyl acetate is not a silylating agent; its utility lies in the reactivity of the Si-CH₂-O core.
Figure 1: Chemical structures of isomeric silyl acetates.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design, particularly for reaction setup and purification. Trimethylsilylmethyl acetate is a flammable, colorless to light yellow liquid under standard conditions.[1][6] Key quantitative data are summarized below.
Table 1: Physicochemical Properties of Trimethylsilylmethyl Acetate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2917-65-9 | [1][6][7] |
| Molecular Formula | C₆H₁₄O₂Si | [1][2][8] |
| Molecular Weight | 146.26 g/mol | [1][7][9] |
| Appearance | Clear colorless to light yellow liquid | [1][6][7] |
| Density | 0.86 - 0.88 g/cm³ | [1][7] |
| Boiling Point | 135-139 °C | [1][7] |
| Flash Point | 20 °C | [1][6][7] |
| Refractive Index | 1.406 - 1.408 | [7] |
| IUPAC Name | (trimethylsilyl)methyl acetate |[1] |
Synthesis and Mechanistic Insights
The most direct and common synthesis of trimethylsilylmethyl acetate involves the nucleophilic substitution reaction between an acetate salt and (chloromethyl)trimethylsilane. This reaction proceeds via a classic Sₙ2 mechanism, where the acetate anion displaces the chloride leaving group.
The choice of solvent and reaction conditions can influence the rate and yield. While various solvents can be used, polar aprotic solvents like DMF or acetonitrile are effective at solvating the cation of the acetate salt, thereby increasing the nucleophilicity of the acetate anion. The use of a phase-transfer catalyst may also enhance reaction efficiency.[10]
Figure 2: General workflow for the synthesis of trimethylsilylmethyl acetate.
Purification is typically achieved via fractional distillation under atmospheric pressure, leveraging the product's boiling point of 135-137 °C to separate it from unreacted starting materials and solvent.[7]
Key Applications in Organic Synthesis
While not a direct silylating agent, trimethylsilylmethyl acetate is a valuable synthetic intermediate. Its primary utility stems from its role as a stable precursor to other reactive species.
-
Precursor to (Trimethylsilyl)methanol: The acetate group can be easily hydrolyzed under basic or acidic conditions to yield (trimethylsilyl)methanol. This alcohol is a key building block in its own right, often used in the synthesis of more complex organosilicon compounds or as a protected form of methanol.
-
Source of the (Trimethylsilyl)methyl Anion: Although less direct than starting from (trimethylsilyl)methane, deprotonation at the methylene bridge is conceptually possible with a strong base. However, a more practical approach involves first converting the acetate to a better leaving group or reducing it to the alcohol, which can then be converted to a halide for Grignard or organolithium formation. These organometallic reagents are central to the Peterson olefination, a key method for forming alkenes.[9]
-
Bioisosteric Replacement: In drug discovery, the replacement of a carbon atom with silicon can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles. The trimethylsilylmethyl group can act as a bioisostere for groups like tert-butyl or neopentyl, and trimethylsilylmethyl acetate provides a convenient handle for its introduction.
Experimental Protocol: Synthesis of Trimethylsilylmethyl Acetate
This protocol describes a representative laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
5.1. Reagents and Equipment
-
(Chloromethyl)trimethylsilane
-
Anhydrous Sodium Acetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
5.2. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous sodium acetate (1.2 equivalents) and anhydrous DMF.
-
Addition of Silane: Begin stirring the suspension and add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to 80-90 °C and maintain stirring for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation, collecting the fraction boiling at 135-137 °C.[7]
5.3. Characterization The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should be consistent with the structure of trimethylsilylmethyl acetate.[8]
Safety and Handling
Trimethylsilylmethyl acetate is a highly flammable liquid and vapor (Flash Point: 20 °C).[6] It is also classified as a skin and eye irritant.[6]
-
Handling: Use in a well-ventilated fume hood away from heat, sparks, and open flames.[11] Take precautionary measures against static discharge.[12] Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][12] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
Trimethylsilylmethyl acetate is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its true utility is realized not as a direct actor, but as a stable and convenient precursor for the (trimethylsilyl)methyl group and its derivatives. A clear understanding of its structure, particularly in contrast to its isomer, is crucial for leveraging its unique reactivity. Proper handling and purification are essential for achieving successful and safe synthetic outcomes.
References
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
-
ChemBK. (2024). Trimethylsilylmethyl acetate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl (trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). (Trimethylsilyl)methyl acetate | CAS#:2917-65-9. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.
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Acetoxymethyltrimethylsilane: A Comprehensive Technical Guide to its Physical Properties for Advanced Research
Introduction
Acetoxymethyltrimethylsilane (CAS No. 2917-65-9), also known as (trimethylsilyl)methyl acetate, is an organosilicon compound of significant interest to the scientific community, particularly those engaged in organic synthesis, materials science, and drug development.[1][2] Its unique structure, combining a reactive acetate ester with a stable trimethylsilyl group, makes it a valuable intermediate and building block. A thorough understanding of its physical properties is fundamental to its effective application, ensuring predictability in experimental design, purity assessment, and safe handling. This guide provides a detailed examination of the core physical, spectroscopic, and safety properties of acetoxymethyltrimethylsilane, grounded in authoritative data to support researchers, scientists, and drug development professionals.
Section 1: Physicochemical and General Properties
The fundamental physical constants of a compound are the cornerstone of its identity and dictate its behavior in various physical states and environments. Acetoxymethyltrimethylsilane is a colorless liquid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 2917-65-9 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂Si | [1][2] |
| Molecular Weight | 146.26 g/mol | [2][3] |
| Boiling Point | 135-137 °C | [3][4] |
| Density | 0.86 g/cm³ | [3][5] |
| Refractive Index (n²⁰/D) | 1.406 - 1.408 | [3][5] |
| Appearance | Colorless Liquid | [1] |
| Purity (Typical) | 95-98% | [1][4] |
| Synonyms | (Trimethylsilyl)methyl acetate, TMSMA | [1][2] |
Section 2: Spectroscopic Characterization for Structural Verification
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of acetoxymethyltrimethylsilane.[6] The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the hydrogen (¹H) and carbon (¹³C) environments within the molecule. Based on established chemical shift principles, the expected NMR data for acetoxymethyltrimethylsilane is as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.
-
A singlet with an integration of 9H, located far upfield (approx. 0.1 ppm), is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high shielding is due to the electropositive nature of silicon.
-
A singlet integrating to 2H, found further downfield (approx. 3.5-3.8 ppm), is assigned to the methylene protons (-O-CH₂-Si).
-
A singlet with an integration of 3H (approx. 2.0 ppm) corresponds to the methyl protons of the acetate group (CH₃-C=O).[7]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four signals, one for each unique carbon environment: the methyl carbons of the trimethylsilyl group, the methylene carbon, the methyl carbon of the acetate group, and the carbonyl carbon of the acetate group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation corresponding to bond vibrations.[8] The IR spectrum of acetoxymethyltrimethylsilane is characterized by strong, indicative absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| ~2960-2850 | C-H stretch | Si-CH₃, O-CH₂ | Confirms the presence of aliphatic C-H bonds.[9] |
| ~1740 | C=O stretch | Ester | A strong, sharp peak indicating the carbonyl group of the acetate.[10] |
| ~1250 | Si-C stretch | Trimethylsilyl | A characteristic sharp, strong absorption for the Si-(CH₃)₃ group.[8] |
| ~1220-1000 | C-O stretch | Ester | Strong absorptions confirming the C-O single bonds of the ester linkage.[10] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[11]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 146, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation Patterns: The fragmentation of organosilicon compounds is often predictable.[6] A prominent peak is expected at m/z = 131, resulting from the loss of a methyl radical ([M-15]⁺).[11] Another significant fragment would be the trimethylsilylmethyl cation ([Si(CH₃)₃CH₂]⁺) at m/z = 87. The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73, a very stable and characteristic fragment for trimethylsilyl compounds.[12]
Caption: A logical workflow for the comprehensive spectroscopic characterization of acetoxymethyltrimethylsilane.
Section 3: Experimental Protocols
The following protocols describe standardized methodologies for acquiring the spectroscopic data discussed.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately dissolve 5-10 mg of acetoxymethyltrimethylsilane in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program. Acquire data over a spectral width of -2 to 12 ppm.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire data over a spectral width of -10 to 220 ppm.
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Protocol for FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a neat sample can be used. Place one drop of acetoxymethyltrimethylsilane between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean KBr plates or ATR crystal.
-
Sample Analysis: Collect the sample spectrum from approximately 4000 to 600 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Utilize a standard Electron Ionization (EI) source operating at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation pathways for organosilanes.
Section 4: Solubility, Stability, and Safety
Solubility Profile
Acetoxymethyltrimethylsilane is a nonpolar aprotic compound. Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common aprotic organic solvents.[13][14]
-
High Miscibility: Expected in ethers (e.g., diethyl ether, THF), hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane, chloroform).[15]
-
Reactivity with Protic Solvents: Like many organosilanes, it is sensitive to moisture. It will react with protic solvents such as water and alcohols, leading to hydrolysis of the acetate ester and potentially cleavage of the Si-C bond under certain conditions. Therefore, it should be handled under anhydrous conditions.
Stability and Handling
The compound is classified as a highly flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] Containers should be kept tightly closed and stored in a well-ventilated place.[1] It is also reported to be an irritant to the eyes, respiratory system, and skin.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling.
Caption: Molecular structure highlighting key bonds with their characteristic IR absorption regions.
Conclusion
This technical guide has detailed the essential physical properties of acetoxymethyltrimethylsilane, providing a robust dataset for its application in research and development. The tabulated physicochemical constants, coupled with the analysis of its expected spectroscopic signatures, offer a framework for compound identification, quality control, and safe handling. The provided protocols and diagrams serve as practical tools for scientists, ensuring that the potential of this versatile organosilicon intermediate can be fully and safely realized in the pursuit of scientific innovation.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Trimethylsilylmethyl Acetate
Introduction: The Analytical Significance of Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate, a seemingly simple molecule, holds a significant place in the toolkit of synthetic and medicinal chemists. As a bifunctional compound containing both a silyl ether and an ester, it serves as a versatile building block and a protecting group precursor. Its strategic importance lies in its ability to introduce the robust trimethylsilyl (TMS) group, which can influence the steric and electronic properties of a molecule, or to act as a stable yet readily cleavable protecting group for alcohols.[1] For researchers in drug development, understanding the precise structural characteristics of such reagents is paramount for ensuring the integrity and purity of synthetic intermediates, ultimately impacting the quality of the final active pharmaceutical ingredient (API).[2][3]
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethylsilylmethyl acetate. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed, field-proven protocol for acquiring a high-quality spectrum, and discuss the practical applications of this compound in contemporary organic synthesis and drug discovery.
Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis
The ¹H NMR spectrum of trimethylsilylmethyl acetate is characterized by its simplicity and clarity, exhibiting three distinct singlets that correspond to the three chemically non-equivalent sets of protons in the molecule. The absence of spin-spin coupling, due to the lack of adjacent, non-equivalent protons, results in sharp, unsplit signals, simplifying spectral interpretation.[4]
Table 1: ¹H NMR Spectral Data for Trimethylsilylmethyl Acetate
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A : Si(CH ₃)₃ | ~ 0.1 | Singlet | 9H |
| B : COH ₃ | ~ 2.0 | Singlet | 3H |
| C : SiCH ₂O | ~ 3.7 | Singlet | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃).[5]
Causality of Chemical Shifts: Unraveling Electronic Effects
The observed chemical shifts are a direct consequence of the local electronic environment of each proton, a phenomenon governed by shielding and deshielding effects.[6]
-
The Upfield Singlet (A) at ~0.1 ppm: The Shielding Effect of the Trimethylsilyl Group
The nine equivalent protons of the three methyl groups attached to the silicon atom resonate at a remarkably high field (low ppm value). This is a hallmark of the trimethylsilyl group and is attributed to the lower electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55).[7] This difference in electronegativity leads to a polarization of the Si-C bond, with the silicon atom bearing a partial positive charge and the carbon atom a partial negative charge. This increased electron density around the methyl carbons, and consequently around their attached protons, creates a localized diamagnetic field that opposes the applied external magnetic field of the NMR spectrometer.[7] This "shielding" effect means that a stronger external field is required for these protons to reach resonance, resulting in their characteristic upfield chemical shift, very close to the TMS reference.[8]
-
The Midfield Singlet (B) at ~2.0 ppm: The Influence of the Carbonyl Group
The three protons of the acetyl methyl group appear at a chemical shift typical for protons in an acetate moiety.[9] The adjacent carbonyl group (C=O) is electron-withdrawing, which reduces the electron density around these protons. This "deshielding" effect causes them to experience a greater effective magnetic field and thus resonate at a lower field (higher ppm value) compared to the protons of the TMS group.[10]
-
The Downfield Singlet (C) at ~3.7 ppm: The Deshielding Effect of the Ester Oxygen
The two protons of the methylene bridge (SiCH₂O) are the most deshielded in the molecule, resonating at the lowest field. This is due to the strong inductive effect of the highly electronegative oxygen atom of the ester functionality.[11] The oxygen atom withdraws electron density from the methylene group, significantly reducing the shielding of the attached protons and shifting their resonance downfield.[5]
Visualizing the Molecular Structure and NMR Correlations
Figure 1: Molecular structure of trimethylsilylmethyl acetate and its correlation to the ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of trimethylsilylmethyl acetate.
Materials and Reagents
-
Trimethylsilylmethyl acetate (reagent grade or higher)
-
Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) TMS
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Septum and needle (for air-sensitive samples, if necessary)
Instrumentation
-
NMR Spectrometer (300 MHz or higher recommended for optimal resolution)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of trimethylsilylmethyl acetate directly into a clean, dry vial.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 scans are sufficient for a concentrated sample).
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Figure 2: Experimental workflow for acquiring the ¹H NMR spectrum.
Significance and Applications in Research and Drug Development
The trimethylsilylmethyl group is a valuable moiety in modern organic synthesis, and trimethylsilylmethyl acetate serves as a convenient and stable precursor for its introduction.
-
Protecting Group Chemistry: The trimethylsilylmethyl group can be used to protect alcohols. While not as common as other silyl ethers, its stability profile can be advantageous in certain synthetic routes.[12] The acetate can be readily hydrolyzed to the corresponding alcohol, which can then be used in subsequent reactions.
-
Precursor to Trimethylsylmethyllithium: Trimethylsilylmethyl acetate can be converted to the highly useful organolithium reagent, trimethylsylmethyllithium ((CH₃)₃SiCH₂Li). This reagent is a strong base and a potent nucleophile, widely employed for the introduction of the trimethylsilylmethyl group and in Peterson olefination reactions.
-
Bioisosteric Replacement in Medicinal Chemistry: The replacement of a carbon atom with a silicon atom (a "sila-substitution") can have profound effects on the biological activity, metabolic stability, and pharmacokinetic properties of a drug molecule. The trimethylsilylmethyl group can be considered a bioisostere of a tert-butyl group, offering similar steric bulk but with different electronic properties and metabolic pathways. This makes compounds like trimethylsilylmethyl acetate valuable starting materials for the synthesis of novel drug candidates with potentially improved therapeutic profiles.
Conclusion
The ¹H NMR spectrum of trimethylsilylmethyl acetate is a textbook example of how fundamental principles of chemical shift and electronic effects manifest in a clear and interpretable manner. For researchers and drug development professionals, a thorough understanding of this spectrum is not merely an academic exercise; it is a critical component of quality control and a gateway to harnessing the synthetic potential of this versatile reagent. The ability to confidently identify and characterize this compound by ¹H NMR spectroscopy underpins its effective use in the synthesis of complex molecules and the development of new medicines.
References
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Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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13C NMR chemical shifts of trimethylsilylmethyl acetate
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Trimethylsilylmethyl Acetate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of trimethylsilylmethyl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the fundamental principles governing the observed chemical shifts, offering field-proven insights into the structural elucidation of organosilicon compounds. We will explore the causality behind the electronic environment of each carbon nucleus, present a self-validating experimental protocol for data acquisition, and summarize the key spectral features for practical application.
Introduction: The Role of 13C NMR in Organosilicon Chemistry
Carbon-13 NMR spectroscopy is an indispensable tool for the structural determination of organic and organometallic compounds. Its ability to provide a distinct signal for each unique carbon environment within a molecule makes it exceptionally powerful. For organosilicon compounds like trimethylsilylmethyl acetate, 13C NMR is crucial for verifying structural integrity, confirming the presence of the silyl moiety, and understanding the electronic interplay between silicon and adjacent carbon atoms. The characteristic upfield shift induced by the electropositive silicon atom serves as a reliable diagnostic marker. This guide will dissect the 13C NMR spectrum of trimethylsilylmethyl acetate, providing a foundational understanding applicable to a broader range of silylated molecules.
Analysis of 13C NMR Chemical Shifts
The structure of trimethylsilylmethyl acetate, CH₃C(O)OCH₂Si(CH₃)₃, contains four unique carbon environments. Each environment is subject to distinct electronic effects that dictate its resonance frequency, or chemical shift (δ), in the 13C NMR spectrum. The reference standard for 13C NMR is tetramethylsilane (TMS), Si(CH₃)₄, which is assigned a chemical shift of 0.0 ppm[1][2].
Data Presentation: Assigned Chemical Shifts
The experimentally observed 13C NMR chemical shifts for trimethylsilylmethyl acetate, typically recorded in deuterated chloroform (CDCl₃), are summarized below.
| Carbon Atom | Label | Molecular Position | Hybridization | Observed Chemical Shift (δ, ppm) |
| Carbonyl | C1 | C H₃C (O)OCH₂Si(CH₃)₃ | sp² | ~170.8 |
| Methylene | C2 | CH₃C(O)OC H₂Si(CH₃)₃ | sp³ | ~61.5 |
| Acetate Methyl | C3 | C H₃C(O)OCH₂Si(CH₃)₃ | sp³ | ~21.1 |
| Silyl Methyls | C4 | CH₃C(O)OCH₂Si(C H₃)₃ | sp³ | ~-2.0 |
| Note: Exact chemical shift values may vary slightly depending on the solvent, concentration, and spectrometer frequency. |
Dissecting the Spectrum: The Causality Behind the Shifts
A nuanced understanding of the spectrum requires an analysis of the factors influencing each carbon's local magnetic field.[3][4]
-
C1: The Carbonyl Carbon (δ ≈ 170.8 ppm) The most downfield signal in the spectrum belongs to the carbonyl carbon of the acetate group. This significant deshielding is a result of two primary factors. First, it is sp² hybridized, and sp² carbons generally resonate at lower fields than sp³ carbons[5]. Second, and more importantly, it is bonded to two highly electronegative oxygen atoms. These atoms withdraw electron density from the carbonyl carbon, reducing its shielding and shifting its signal significantly downfield. This region (160-220 ppm) is characteristic of carbonyl carbons in esters, amides, and carboxylic acids[5].
-
C2: The Methylene Carbon (δ ≈ 61.5 ppm) The chemical shift of the methylene carbon (-O-C H₂-Si-) is a fascinating case of competing electronic effects.
-
Deshielding by Oxygen: The adjacent ester oxygen is strongly electronegative, inducing a significant downfield shift by withdrawing electron density (inductive effect)[6]. In a comparable, non-silylated compound like ethyl acetate, the corresponding methylene carbon appears around 60.4 ppm.
-
Shielding by Silicon (The α-Effect): The silicon atom, being less electronegative than carbon, donates electron density to the attached methylene carbon. This shielding effect, known as the alpha-silicon effect, pushes the signal upfield[3]. The observed chemical shift of ~61.5 ppm is the net result of these opposing forces. The powerful deshielding from the oxygen dominates, but the shielding contribution from the silicon prevents the signal from moving even further downfield.
-
-
C3: The Acetate Methyl Carbon (δ ≈ 21.1 ppm) This sp³ hybridized carbon is adjacent to the carbonyl group. The electron-withdrawing nature of the C=O group causes a moderate deshielding effect, placing its signal in a region typical for methyl groups attached to a carbonyl, as seen in compounds like acetone (30.6 ppm) or ethyl acetate (21.0 ppm).
-
C4: The Trimethylsilyl Methyl Carbons (δ ≈ -2.0 ppm) The most striking feature of the spectrum is the signal for the three equivalent methyl carbons of the trimethylsilyl (-Si(CH₃)₃) group. This signal appears upfield of the TMS reference, resulting in a negative chemical shift. This pronounced shielding is a direct consequence of the low electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55). The silicon atom effectively donates electron density to the attached methyl carbons, dramatically increasing their shielding and causing a strong upfield shift[3]. This is a hallmark of the trimethylsilyl group and serves as an unambiguous diagnostic peak.
Visualizing Electronic Effects
The following diagram illustrates the key inductive effects influencing the chemical shifts of the carbon backbone in trimethylsilylmethyl acetate.
Caption: Inductive effects on carbon chemical shifts.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
To ensure the acquisition of a reliable and reproducible 13C NMR spectrum, the following protocol is recommended. This methodology represents a self-validating system for the characterization of trimethylsilylmethyl acetate.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of trimethylsilylmethyl acetate.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its excellent solubilizing properties for this compound and its well-defined solvent residual peak (~77.16 ppm) for referencing[7].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration to 0.0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Use a modern NMR spectrometer with a field strength of at least 400 MHz for the ¹H frequency (which corresponds to ~100 MHz for ¹³C).
-
Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 25 °C or 298 K) for at least 5 minutes.
-
Perform standard shimming procedures on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.
-
-
Data Acquisition:
-
Select a standard ¹³C{¹H} experiment (proton-decoupled). This removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet[6].
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -10 to 220 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay between scans.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
The number of scans (ns) will depend on the sample concentration. For the recommended concentration, 128 to 512 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode with a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl₃ peak to 77.16 ppm.
-
Integrate the peaks if desired, but note that in standard proton-decoupled ¹³C spectra, peak integrals are not reliably proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements[5].
-
Workflow Visualization
Caption: Workflow for 13C NMR spectral acquisition.
Conclusion and Outlook
The 13C NMR spectrum of trimethylsilylmethyl acetate is a textbook example of how fundamental principles—such as induction, electronegativity, and hybridization—govern chemical shifts. The four distinct signals provide an unambiguous fingerprint of the molecule. The highly shielded, negative chemical shift of the -Si(CH₃)₃ carbons is a powerful diagnostic tool for identifying the trimethylsilyl group in synthesis and quality control. For researchers in drug development and materials science, a thorough understanding of these spectral features is essential for the rapid and accurate structural confirmation of silylated intermediates and final products.
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-
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Infrared spectroscopy of trimethylsilylmethyl acetate
An In-Depth Technical Guide to the Infrared Spectroscopy of Trimethylsilylmethyl Acetate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectrum of trimethylsilylmethyl acetate (TMSMA). As a compound of interest in organic synthesis, particularly as a protected form of hydroxymethyltrimethylsilane or in studies of silicon-containing esters, a thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple peak list, offering an in-depth analysis grounded in the principles of vibrational spectroscopy. We will explore the theoretical origins of its characteristic absorption bands, present a robust experimental protocol for acquiring a high-fidelity spectrum, and provide a detailed assignment of all major peaks. The causality behind experimental choices and spectral interpretations is emphasized to provide researchers, scientists, and drug development professionals with field-proven insights.
Theoretical Foundation: Vibrational Modes in Trimethylsilylmethyl Acetate
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds and functional groups are excited to higher vibrational energy states. This absorption occurs only when a vibration produces a change in the molecule's dipole moment and the frequency of the radiation matches the vibrational frequency of the bond.[1][3][4]
The structure of trimethylsilylmethyl acetate, CH₃C(=O)OCH₂Si(CH₃)₃, contains several distinct functional groups, each with characteristic vibrational modes that give rise to a unique and identifiable IR spectrum.
-
The Ester Carbonyl (C=O) Group: The C=O double bond is a strong, polar bond that produces one of the most intense and reliable absorption bands in an IR spectrum. For a saturated aliphatic ester like TMSMA, this stretching vibration is expected in the 1750-1735 cm⁻¹ region.[2][5][6][7][8] Its high frequency is a direct result of the bond's strength (force constant) and the masses of the carbon and oxygen atoms.
-
The Ester C-O Linkages: The ester group contains two single-bond C-O linkages: C(=O)-O and O-CH₂. These bonds produce strong, characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[5][9] These peaks are often broad and can be coupled with other vibrations, but their presence is essential for confirming the ester functionality.
-
The Trimethylsilyl (TMS) Group: The Si(CH₃)₃ moiety provides several unique and highly diagnostic absorption bands. Organosilicon compounds are well-characterized by IR spectroscopy.[10] The most prominent features of a TMS group are:
-
A strong, sharp symmetric deformation (umbrella mode) of the methyl groups attached to silicon, occurring near 1250 cm⁻¹.[10]
-
A strong methyl rocking vibration, typically found in the 860-840 cm⁻¹ range.[10] The intensity and sharpness of these peaks make them excellent markers for the presence of the trimethylsilyl group.
-
-
Aliphatic C-H Bonds: The molecule contains methyl (CH₃) and methylene (CH₂) groups. These give rise to:
The combination of these distinct vibrational modes creates a unique spectral fingerprint for trimethylsilylmethyl acetate, allowing for its unambiguous identification.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of trimethylsilylmethyl acetate, which is a liquid at room temperature. The causality behind each step is explained to ensure data integrity.
2.1. Materials and Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of a resolution of at least 4 cm⁻¹.
-
Sample Cells: Demountable salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl). KBr is preferred for its broader transmission range (down to 400 cm⁻¹).
-
Sample: Trimethylsilylmethyl acetate, >98% purity.
-
Reagents: Anhydrous solvent (e.g., hexane or chloroform) for cleaning.
-
Equipment: Pipette, lint-free tissues, gloves.
2.2. Workflow Diagram
Caption: Experimental workflow for IR analysis.
2.3. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference. This is crucial as water vapor can obscure parts of the fingerprint region and CO₂ shows a strong absorption around 2350 cm⁻¹.
-
-
Salt Plate Preparation:
-
Handle salt plates with gloves to avoid moisture and contamination from skin oils. Salt plates are hygroscopic and fragile.[12]
-
Clean the plates by wiping them gently with a lint-free tissue soaked in an anhydrous solvent (e.g., hexane). Allow the solvent to evaporate completely. The choice of an anhydrous solvent is critical to prevent dissolution of the salt plate.
-
-
Background Spectrum Acquisition:
-
Place the empty, clean salt plate holder in the spectrometer and acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This background is a digital reference of the instrument's environment, and all subsequent sample spectra will be ratioed against it to remove contributions from the atmosphere and instrument optics.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one small drop of trimethylsilylmethyl acetate onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. The path length should be minimal to prevent total absorption (flat-lining) of the most intense bands, such as the carbonyl stretch.[12]
-
Place the assembled plates into the sample holder.
-
-
Sample Spectrum Acquisition:
-
Using the same instrument parameters as the background scan, acquire the sample spectrum. The resulting spectrum will be displayed in percent transmittance (%T) or absorbance.
-
-
Data Processing and Cleaning:
-
After acquisition, perform a baseline correction if necessary.
-
Clean the salt plates immediately using an anhydrous solvent and store them in a desiccator.
-
Spectral Analysis and Peak Assignment
The infrared spectrum of trimethylsilylmethyl acetate is characterized by several strong, diagnostic absorption bands. The following table provides a detailed assignment of the principal peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2960 | Medium | Asymmetric C-H Stretch | CH₃ (Acetyl & TMS) |
| ~2900 | Weak | Symmetric C-H Stretch | CH₃ (Acetyl & TMS) |
| ~2850 | Weak | C-H Stretch | CH₂ |
| ~1745 | Strong | C=O Stretch | Ester Carbonyl |
| ~1440 | Medium | Asymmetric C-H Bend | CH₃ |
| ~1370 | Medium | Symmetric C-H Bend (Scissoring) | CH₃ (Acetyl) |
| ~1255 | Strong | Symmetric CH₃ Deformation (Umbrella Mode) | Si(CH₃)₃ |
| ~1220 | Strong | Asymmetric C-O-C Stretch | C(=O)-O-CH₂ |
| ~1040 | Strong | Symmetric C-O-C Stretch | C(=O)-O-CH₂ |
| ~845 | Strong | CH₃ Rock & Si-C Stretch | Si(CH₃)₃ |
3.1. Detailed Interpretation
-
C=O Stretch (~1745 cm⁻¹): This is the most prominent peak in the spectrum. Its position is characteristic of a saturated, non-conjugated ester.[2][8] Its presence and strong intensity are primary indicators for the successful synthesis or identification of the molecule.
-
Si(CH₃)₃ Symmetric Deformation (~1255 cm⁻¹): This peak is exceptionally sharp and strong, serving as an unmistakable marker for the trimethylsilyl group.[10] Its reliability is a cornerstone of identifying TMS-containing compounds.
-
C-O Stretches (~1220 cm⁻¹ and ~1040 cm⁻¹): The ester functionality is further confirmed by two strong absorptions in the fingerprint region. The higher frequency band is typically assigned to the asymmetric C-O-C stretch, while the lower frequency band corresponds to the symmetric stretch.[9]
-
Si(CH₃)₃ Rocking / Si-C Stretch (~845 cm⁻¹): This strong, sharp band is the second key indicator for the trimethylsilyl group.[10] The combination of the ~1255 cm⁻¹ and ~845 cm⁻¹ peaks provides definitive evidence of the Si(CH₃)₃ moiety.
-
C-H Stretches and Bends: The absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.[6][7] The absence of peaks above 3000 cm⁻¹ confirms the lack of any alkene or aromatic C-H bonds. The absence of a broad absorption around 3300 cm⁻¹ confirms the absence of hydroxyl (O-H) groups, indicating the sample is free from starting material (trimethylsilylmethanol) or hydrolysis products.
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most diagnostic IR peaks.
Caption: Structure of Trimethylsilylmethyl Acetate.
Practical Applications
A well-resolved IR spectrum of trimethylsilylmethyl acetate is a powerful tool in a research and development setting.
-
Identity Confirmation: The unique fingerprint, particularly the combination of the strong C=O peak at ~1745 cm⁻¹ and the two characteristic Si(CH₃)₃ peaks at ~1255 cm⁻¹ and ~845 cm⁻¹, provides definitive confirmation of the compound's identity.
-
Purity Assessment: The absence of extraneous peaks is a strong indicator of purity. For instance:
-
No broad O-H band (~3200-3500 cm⁻¹): Confirms the absence of residual alcohol starting material or water from hydrolysis.
-
No C=C band (~1650 cm⁻¹): Confirms the absence of unsaturated impurities.
-
-
Reaction Monitoring: IR spectroscopy can be used to monitor reactions in real-time. For example, in the acetylation of trimethylsilylmethanol, the progress can be followed by observing the disappearance of the broad O-H stretch from the starting material and the concurrent appearance of the strong, sharp C=O stretch of the product at ~1745 cm⁻¹.
Conclusion
The infrared spectrum of trimethylsilylmethyl acetate is rich with structural information. By understanding the origins of the key absorption bands—the intense ester carbonyl stretch, the dual C-O stretches, and the highly characteristic vibrations of the trimethylsilyl group—a scientist can confidently identify the molecule and assess its purity. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, ensuring that IR spectroscopy remains an indispensable tool for the modern chemical researcher.
References
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PubChem. (n.d.). Methanol, 1-(trimethylsilyl)-, 1-acetate. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Davis. (n.d.). IR handout.pdf. Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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LibreTexts Chemistry. (2021). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
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Khan Academy. (2016). Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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University of Liverpool. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). TRIMETHYLACETOXYSILANE. SpectraBase. Retrieved from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]
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LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Maria Baias. (2020). Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. YouTube. Retrieved from [Link]
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ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]
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NIST. (n.d.). Silane, chlorotrimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of Trimethylsilylmethyl Acetate
Section 1: Executive Summary & Molecular Profile
Trimethylsilylmethyl acetate (TMSMA) is a valuable reagent in organic synthesis, often utilized for the introduction of the trimethylsilylmethyl group. Its utility, however, is intrinsically linked to its chemical stability. The core vulnerability of TMSMA is the silyl-oxygen bond within its ester functionality, which is highly susceptible to cleavage. This guide provides a comprehensive analysis of the stability profile of TMSMA, focusing on the mechanistic basis for its degradation and establishing rigorous, field-proven protocols for its storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring reagent integrity, which is paramount for experimental reproducibility and the successful development of robust chemical processes.
Core Molecular Properties
A foundational understanding of the physicochemical properties of Trimethylsilylmethyl Acetate is essential for predicting its behavior and establishing appropriate handling protocols.
| Property | Value | Source(s) |
| CAS Number | 2917-65-9 | [1][2] |
| Molecular Formula | C₆H₁₄O₂Si | [1][2] |
| Molecular Weight | 146.26 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 135-137 °C | [1][2] |
| Density | 0.86 g/mL | [1][2] |
| Flash Point | 20 °C | [1][2] |
| Refractive Index | 1.406-1.408 | [1][2] |
Section 2: The Causality of Instability: A Mechanistic Perspective
The stability of Trimethylsilylmethyl Acetate is not absolute; it is dictated by its inherent chemical reactivity. Understanding the mechanisms of its degradation is the first principle in designing effective stabilization strategies. Silyl esters are notably more labile than their corresponding silyl ethers, a characteristic that defines their handling requirements.[3]
Primary Degradation Pathway: Hydrolysis
The principal route of degradation for TMSMA is hydrolysis. The presence of moisture, even at atmospheric levels, can initiate the cleavage of the silicon-oxygen bond.[4][5]
Mechanism: The reaction proceeds via nucleophilic attack of a water molecule on the electrophilic silicon atom. This process is often catalyzed by trace amounts of acid or base. The attack leads to a transient, high-energy pentavalent silicon intermediate, which subsequently collapses to form trimethylsilanol and acetic acid.[6] This autocatalytic process can accelerate as the acetic acid produced further catalyzes the hydrolysis of remaining ester.
Caption: Mechanism of Hydrolytic Degradation of TMSMA.
Incompatibilities and Other Stress Factors
Beyond water, several other factors can compromise the integrity of Trimethylsilylmethyl Acetate:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can cause transesterification, leading to the formation of different esters and silyl ethers.
-
Strong Acids and Bases: These materials will rapidly catalyze decomposition.[7]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[7][8]
-
Heat and Ignition Sources: TMSMA is a flammable liquid with a low flash point of 20°C.[1][9] It must be kept away from heat, sparks, and open flames.[8][10] Thermal decomposition can lead to the release of irritating vapors and gases.[4]
Section 3: Authoritative Protocols for Storage and Handling
Based on the mechanistic understanding of its instability, the following protocols are mandated for maintaining the purity and stability of Trimethylsilylmethyl Acetate.
Long-Term Storage Protocol
The primary objective of storage is the rigorous exclusion of atmospheric moisture.
-
Atmosphere: The material must be stored under a dry, inert atmosphere.[5][7] Dry nitrogen or argon are the preferred choices.[5][8] This minimizes the partial pressure of water vapor in the container headspace.
-
Temperature: Store in a cool, dry, and well-ventilated place.[8][10] For long-term storage, refrigeration (e.g., 2-8°C) is recommended to reduce the rate of any potential degradation.[5][11] The storage area should be designated as a "Flammables area".[1][8]
-
Container: Use containers with high-integrity seals, such as those with PTFE-lined caps. The container must be kept tightly closed when not in use.[7][10] For opened containers, consider using a sealant tape (e.g., Parafilm) as a secondary barrier.
-
Material Compatibility: Glass containers are suitable. Avoid storage in containers where the closure or liner may be degraded by the ester or its vapors.
Safe Handling and Dispensing Workflow
All handling procedures must be designed to prevent the introduction of moisture and to ensure user safety.
-
Environment: Whenever possible, handle the reagent inside a glovebox with a controlled inert atmosphere. If a glovebox is unavailable, use a fume hood and employ techniques to minimize air exposure.
-
Dispensing:
-
Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Use a dry syringe or cannula to pierce the septum of the container cap for liquid transfer.
-
Before withdrawing the liquid, flush the syringe with dry nitrogen or argon.
-
After withdrawal, flush the container headspace with a positive pressure of inert gas before re-sealing.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][10]
-
Spill & Waste: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.[8]
Section 4: Experimental Workflow for Stability Assessment
Verifying the purity of Trimethylsilylmethyl Acetate before use is a self-validating step that ensures experimental integrity. A forced degradation study is also a powerful tool for understanding stability limits.
Protocol: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is an effective method for assessing the purity of TMSMA and detecting the primary degradation products.[12]
Methodology:
-
Sample Preparation:
-
Carefully prepare a dilute solution of the Trimethylsilylmethyl Acetate sample in a dry, aprotic solvent (e.g., anhydrous hexane or dichloromethane). A typical concentration is 1-5 µL/mL.
-
Prepare a control sample from a freshly opened or new bottle of high-purity TMSMA for comparison.
-
-
Instrumentation:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity column (e.g., DB-1, DB-5, or equivalent) is suitable.
-
Injector: 250°C.
-
Detector (FID): 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 200°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the main peak corresponding to Trimethylsilylmethyl Acetate.
-
Look for earlier eluting peaks which may correspond to degradation products like trimethylsilanol or related siloxanes. Acetic acid may also be observed, though it can exhibit poor peak shape on standard columns.
-
Calculate purity by peak area percentage. A purity of >98% is generally considered acceptable for most applications.
-
Workflow: Forced Degradation Study (Hydrolytic Stress)
This workflow is designed to intentionally stress the compound to rapidly assess its stability under specific hydrolytic conditions.
Caption: Workflow for a Forced Degradation Study of TMSMA.
Section 5: Conclusion
The chemical integrity of Trimethylsilylmethyl Acetate is fundamentally dependent on the strict exclusion of moisture due to its susceptibility to hydrolysis. The protocols detailed in this guide—spanning storage under inert gas, careful handling techniques, and diligent purity assessment—are not merely recommendations but essential practices for any researcher utilizing this reagent. By understanding the causality of its instability and implementing these self-validating workflows, scientists can ensure the reliability of their starting materials, leading to more robust and reproducible outcomes in drug development and chemical synthesis.
Section 6: References
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
-
ChemBK. (2024). Trimethylsilylmethyl acetate. Retrieved from [Link]
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2014). SAFETY DATA SHEET - Trimethylsilyl acetate. Retrieved from [Link]
-
Hori, K., et al. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl acetate. ResearchGate. Retrieved from [Link]
-
Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents? Retrieved from [Link]
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Greene, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Kocienski, P. J. (2004). Protecting Groups. Thieme.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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Gong, Y., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry. Retrieved from [Link]
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Safe Handling and Management of Trimethylsilylmethyl Acetate: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Characteristics of Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate (CAS No. 2917-65-9), a member of the organosilane family, is a versatile reagent with significant applications in modern organic synthesis and analytical chemistry.[1] Professionals in drug development and materials science frequently utilize it as a robust protecting group for alcohols, amines, and carboxylic acids, facilitating complex multi-step syntheses by temporarily masking reactive functional groups.[2][3] Its role extends to being a precursor in the production of specialized silicon-containing polymers and as a derivatizing agent in gas chromatography (GC), where it enhances the volatility and thermal stability of polar analytes for improved detection and separation.[2][4]
While its utility is clear, the safe and effective use of trimethylsilylmethyl acetate hinges on a thorough understanding of its chemical properties and associated hazards. The compound is a flammable, moisture-sensitive liquid that can cause significant irritation.[4][5][6] This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in established safety protocols and an understanding of the causality behind them. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.
Hazard Identification and Classification
A foundational aspect of safe laboratory practice is a clear and immediate understanding of the hazards associated with a chemical. Trimethylsilylmethyl acetate is classified under the Globally Harmonized System (GHS) as a substance with multiple physical and health hazards. The primary risks are its flammability and its potential to cause serious eye, skin, and respiratory irritation.[7][8]
Table 1: GHS Hazard Summary for Trimethylsilylmethyl Acetate
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Flammable Liquids | 🔥 | Warning/Danger | H225/H226: Highly flammable liquid and vapour / Flammable liquid and vapor.[6][8][9] |
| Serious Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[7][8][9] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[7][8] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[7] |
Note: The signal word may vary between "Warning" and "Danger" depending on the supplier's specific classification (e.g., Flammable Liquid Category 2 vs. Category 3).[6][9]
The Risk Management Workflow: A Proactive Approach to Safety
Handling any chemical, particularly one with the hazard profile of trimethylsilylmethyl acetate, requires a systematic risk assessment. The goal is not merely to use Personal Protective Equipment (PPE) as a default but to implement a multi-layered safety strategy known as the hierarchy of controls. This workflow prioritizes the most effective measures first.
Caption: Risk Assessment Workflow for Trimethylsilylmethyl Acetate.
Engineering and Administrative Controls: The First Lines of Defense
Before any personal protective equipment is worn, the work environment and procedures must be optimized to minimize exposure.
Engineering Controls
These are physical modifications to the workspace that isolate personnel from the hazard.
-
Ventilation: All handling of trimethylsilylmethyl acetate must occur within a properly functioning chemical fume hood to prevent the accumulation of flammable and irritating vapors.[10][11]
-
Ignition Source Control: Due to the high flammability, all potential ignition sources must be rigorously excluded from the handling area.[6][11] This includes:
-
Grounding and Bonding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors.[6][9][12]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in storage and handling areas.[6][12]
-
Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) when opening or handling containers.[6][9][12]
-
-
Emergency Facilities: Safety showers and eyewash stations must be readily accessible and tested regularly.[9][11][13]
Administrative Controls
These are procedural changes that modify how work is performed.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Hygiene Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.[14] Hands must be washed thoroughly with soap and water after handling the chemical and before leaving the work area.[5][9]
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, emergency protocols, and proper use of PPE for trimethylsilylmethyl acetate before being authorized to work with it.[10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final line of defense and must be used in conjunction with the controls described above. Its selection must be based on the potential routes of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9][13] Given the "serious eye irritation" hazard, wearing a face shield over the goggles is strongly recommended during procedures with a high risk of splashing.[5] Contact lenses should not be worn.[9]
-
Hand Protection: Use chemically resistant gloves. Neoprene or nitrile rubber gloves are recommended.[9] Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique to avoid contaminating skin.[5]
-
Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[13][14] Ensure that skin is not exposed.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required.[6] However, if engineering controls fail or during a large spill, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[9]
Detailed Protocols for Handling and Storage
Adherence to strict, step-by-step protocols is critical for preventing incidents.
Step-by-Step Handling Protocol
-
Preparation: Confirm the chemical fume hood is operational. Ensure a spill kit, fire extinguisher (Type B: for flammable liquids), and emergency contact information are accessible.
-
Don PPE: Put on all required PPE as described in Section 5.0.
-
Grounding: Before dispensing, securely ground and bond the source container and the receiving vessel.[6][12]
-
Transfer: Use only non-sparking tools to open the container.[12] Perform all transfers slowly and carefully to minimize splashing and vapor generation.
-
Sealing: Keep the container tightly closed when not in use.[5][6] The compound is moisture-sensitive, and exposure to air can lead to degradation.[5][6] Storing under an inert atmosphere like nitrogen is a best practice.[6][12]
-
Completion: After the task, securely seal all containers. Decontaminate any surfaces and properly dispose of contaminated materials.
-
Hygiene: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[5]
Conditions for Safe Storage
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][6]
-
Container: Keep containers tightly sealed to prevent moisture ingress and vapor escape.[5][6][9]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[6]
-
Incompatibilities: Segregate from incompatible materials, which include strong oxidizing agents, acids, and bases.[6][9] Contact with these can cause vigorous reactions.
Emergency Procedures: Spill, Exposure, and Fire Response
Immediate and correct response to an emergency can significantly mitigate its consequences.
Spill Response
-
Ignition Control: Immediately eliminate all sources of ignition in the area.[9][12]
-
Evacuation & Ventilation: Evacuate unnecessary personnel. Ventilate the area, ensuring vapors are directed away from people and ignition sources.
-
Containment: Wearing appropriate PPE (including respiratory protection), contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5][9][12]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water.[7][9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][9] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[9] Rinse the mouth with water and seek immediate medical attention.[5]
Firefighting Procedures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][9]
-
Unsuitable Media: Do not use a straight or direct stream of water, as this can spread the flammable liquid.[9]
-
Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air.[9] Vapors may travel to an ignition source and flash back.[12] Containers may explode if heated.[12] Hazardous decomposition products under fire conditions include carbon oxides and silicon oxides.[5][6]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9] Use a water spray to cool fire-exposed containers.[5]
Disposal Considerations
Disposal of trimethylsilylmethyl acetate and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal regulations. This chemical should be treated as hazardous waste and handled by a licensed disposal company.[5][6] Empty containers are also hazardous as they may contain flammable residual vapors and must be disposed of appropriately.[9][15]
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An In-Depth Technical Guide to the Reactivity of Trimethylsilylmethyl Acetate with Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilylmethyl acetate, a member of the silyl ester family, is a versatile compound with applications in organic synthesis and materials science.[1] Its reactivity with water is a critical parameter influencing its stability, handling, and application, particularly in aqueous environments relevant to pharmaceutical and biological research. This guide provides a comprehensive technical overview of the hydrolysis of trimethylsilylmethyl acetate, delving into the reaction mechanism, kinetics, influencing factors, and analytical methodologies for its study. Drawing upon established principles of ester and silane chemistry, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize and manage this reactive species.
Introduction: The Dual Nature of the Si-O-C Linkage
Trimethylsilylmethyl acetate, systematically named (trimethylsilyl)methyl acetate, possesses a unique structural feature: an ester functional group where the alcohol moiety is replaced by a trimethylsilylmethyl group. This arrangement places a silicon atom in proximity to the ester linkage, significantly influencing its chemical behavior. Silyl esters, in general, are known for their high reactivity towards nucleophiles, particularly water, when compared to their carbon-based counterparts (alkyl esters).[2] This heightened reactivity stems from the distinct electronic and steric properties of the silicon atom.
The core of this guide will explore the hydrolytic susceptibility of the Si-O-C bond in trimethylsilylmethyl acetate, a reaction of paramount importance for its practical application. Understanding the intricacies of this reaction is crucial for predicting the compound's stability under various conditions and for controlling its reactivity in synthetic and formulation contexts.
The Hydrolysis of Trimethylsilylmethyl Acetate: A Mechanistic Perspective
The reaction of trimethylsilylmethyl acetate with water results in the cleavage of the ester bond, yielding acetic acid and trimethylsilylmethanol. The latter, a silanol, is often unstable and can undergo subsequent condensation reactions.
CH3COOCH2Si(CH3)3 + H2O -> CH3COOH + HOCH2Si(CH3)3
The mechanism of this hydrolysis is analogous to that of other carboxylic esters and can be catalyzed by both acids and bases.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of trimethylsilylmethanol lead to the formation of acetic acid.[4]
Diagram: Acid-Catalyzed Hydrolysis Mechanism
Caption: General mechanism for acid-catalyzed hydrolysis of trimethylsilylmethyl acetate.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide ions, the hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the trimethylsilylmethoxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide, driving the reaction to completion.[5] This process is often referred to as saponification and is effectively irreversible.[6]
Diagram: Base-Catalyzed Hydrolysis Mechanism
Caption: General mechanism for base-catalyzed hydrolysis (saponification).
Factors Influencing the Reactivity of Trimethylsilylmethyl Acetate with Water
The rate of hydrolysis of trimethylsilylmethyl acetate is highly dependent on several environmental factors.
The Critical Role of pH
As with most ester hydrolyses, the reaction rate is significantly influenced by the pH of the aqueous medium. The hydrolysis is slowest at neutral pH and is accelerated under both acidic and basic conditions.[7] A typical pH-rate profile for ester hydrolysis exhibits a "U" shape, with the minimum rate occurring in the neutral pH range.[8] For silyl esters, this lability is even more pronounced. For instance, the hydrolysis of trimethylsilyl ethers, a related class of compounds, is known to be sensitive to even mildly acidic conditions, such as those provided by silica gel.[9]
Temperature's Impact on Reaction Kinetics
An increase in temperature generally leads to a significant increase in the rate of hydrolysis. This relationship can be described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature and the activation energy of the reaction.[10] For practical applications, this means that trimethylsilylmethyl acetate will be considerably less stable in aqueous solutions at elevated temperatures.
Steric and Electronic Effects
The substituents on the silicon atom play a crucial role in determining the hydrolytic stability of silyl esters. Increased steric bulk around the silicon atom can hinder the approach of a nucleophile, thereby slowing down the rate of hydrolysis.[11] This principle is well-established for silyl ethers, where bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) are more stable than the trimethylsilyl (TMS) group.[9] Although trimethylsilylmethyl acetate has methyl groups on the silicon, the overall steric hindrance is relatively low, contributing to its reactivity.
Byproducts and Subsequent Reactions: The Fate of Trimethylsilylmethanol
The primary products of the hydrolysis of trimethylsilylmethyl acetate are acetic acid and trimethylsilylmethanol. While acetic acid is a stable carboxylic acid, trimethylsilylmethanol, being a silanol, can undergo self-condensation reactions, particularly under acidic or basic conditions, to form a disiloxane and water.
2 HOCH2Si(CH3)3 -> (CH3)3SiCH2OCH2Si(CH3)3 + H2O
This condensation can lead to the formation of oligomeric or polymeric siloxanes, a phenomenon that is the basis for the curing of silicone sealants where acetoxysilanes hydrolyze and then condense.[9]
Experimental Protocols for Studying Hydrolysis
The study of the hydrolysis of trimethylsilylmethyl acetate requires careful experimental design and appropriate analytical techniques to monitor the reaction progress.
Experimental Workflow for Kinetic Studies
A typical workflow to determine the hydrolysis kinetics involves preparing a solution of trimethylsilylmethyl acetate in a buffered aqueous medium at a controlled temperature and monitoring the disappearance of the starting material or the appearance of a product over time.
Diagram: Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for studying the hydrolysis kinetics of trimethylsilylmethyl acetate.
Step-by-Step Protocol for NMR Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the hydrolysis reaction in real-time.[12][13][14]
-
Sample Preparation: Prepare a stock solution of trimethylsilylmethyl acetate in a deuterated organic solvent (e.g., acetonitrile-d3) to ensure miscibility. Prepare a series of buffered D₂O solutions at the desired pH values.
-
Reaction Initiation: In an NMR tube, mix the buffered D₂O solution with the trimethylsilylmethyl acetate stock solution at a known concentration. The reaction is initiated upon mixing.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material (e.g., the singlet for the Si(CH₃)₃ group) and a product (e.g., the singlet for the CH₃ group of acetic acid). The change in the integral values over time can be used to calculate the reaction rate constant.
Step-by-Step Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for separating and identifying the components of the reaction mixture.[15][16]
-
Reaction Setup: Perform the hydrolysis reaction in a thermostated vessel.
-
Sampling and Quenching: At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction. This can be done by rapid cooling and neutralization of the catalyst.
-
Extraction: Extract the organic components from the aqueous solution using a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Derivatization (Optional): For more volatile and thermally stable analytes, derivatization (e.g., silylation of acetic acid) might be necessary.
-
GC-MS Analysis: Inject the extracted and optionally derivatized sample into the GC-MS system. The separation on the GC column followed by mass spectrometric detection allows for the quantification of the starting material and products.
Quantitative Data Summary
While specific kinetic data for trimethylsilylmethyl acetate is scarce in the literature, the following table provides a qualitative summary of the expected reactivity based on the principles discussed and data for analogous compounds.
| Condition | Relative Rate of Hydrolysis | Primary Catalysis | Expected Products |
| Acidic (pH < 7) | High | Acid-catalyzed | Acetic acid, Trimethylsilylmethanol |
| Neutral (pH ≈ 7) | Low | Uncatalyzed | Acetic acid, Trimethylsilylmethanol |
| Basic (pH > 7) | Very High | Base-catalyzed | Acetate salt, Trimethylsilylmethanol |
| Increased Temperature | Increases | N/A | Rate of formation of all products increases |
Note: The rate of hydrolysis is expected to be significantly faster than that of a typical alkyl acetate under all conditions.
Conclusion and Future Perspectives
Trimethylsilylmethyl acetate exhibits significant reactivity towards water, a characteristic that is central to its chemical behavior and applications. Its hydrolysis is subject to both acid and base catalysis, with the reaction rate being highly dependent on pH and temperature. The primary hydrolysis products are acetic acid and trimethylsilylmethanol, with the latter being prone to self-condensation.
For researchers in drug development and other scientific fields, a thorough understanding of these reactivity patterns is essential for the effective use of trimethylsilylmethyl acetate as a synthetic intermediate or as a component in formulations. The inherent instability in aqueous media necessitates careful handling and storage to prevent premature degradation. Conversely, this reactivity can be harnessed for controlled release applications or as a trigger for in situ polymerization.
Future research should focus on obtaining precise kinetic data for the hydrolysis of trimethylsilylmethyl acetate under a wide range of conditions. Computational studies could further elucidate the reaction mechanism and the role of the silicon atom in accelerating the hydrolysis. Such fundamental knowledge will undoubtedly pave the way for novel applications of this versatile silyl ester.
References
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Synthesis, Characterization and Degradation of Poly(silyl ester)s. ACS Publications. [Link]
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In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants. ACS Publications. [Link]
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NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. ResearchGate. [Link]
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Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. ResearchGate. [Link]
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Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Labs. [Link]
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Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. PubMed. [Link]
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Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. [Link]
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Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. [Link]
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(A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... ResearchGate. [Link]
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NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]
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Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. MDPI. [Link]
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Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC. [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]
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GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]
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pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
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Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]
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Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. [Link]
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. [Link]
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]
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Base hydrolysis of esters. YouTube. [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
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Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. Rutgers University. [Link]
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Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]
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Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. NIH. [Link]
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Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]
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Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. ResearchGate. [Link]
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Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994). ResearchGate. [Link]
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Hydrolysis and esterification in organically modified alkoxysilanes: A {sup 29}Si NMR investigation of methyltrimethoxysilane. OSTI.GOV. [Link]
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Base hydrolysis of esters. YouTube. [Link]
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Navigating the Silyl Ether Landscape: A Comprehensive Guide to Trimethylsilylmethyl Acetate and its Chemical Aliases
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, precision in language is as critical as the accuracy of a measurement. The nomenclature of chemical reagents can often be a labyrinth, with a single compound known by multiple names across different publications, patents, and commercial catalogs. This guide, authored for the discerning chemical professional, delves into the identity and applications of trimethylsilylmethyl acetate, a versatile reagent with significant, yet sometimes overlooked, potential. We will dissect its various synonyms, explore its fundamental physicochemical properties, and provide a detailed examination of its role in pivotal synthetic transformations. This document aims to be a definitive resource, clarifying nomenclature and empowering researchers to fully leverage the capabilities of this valuable synthetic tool.
Part 1: Decoding the Nomenclature: Synonyms and Identifiers for Trimethylsilylmethyl Acetate
The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. Trimethylsilylmethyl acetate is registered under the CAS Number 2917-65-9 .[1][2] This unique numerical identifier is the most reliable way to pinpoint the exact molecule in databases and literature.
Beyond its formal name and CAS number, this compound is referred to by a variety of synonyms in chemical literature and supplier catalogs. Understanding these alternatives is crucial for comprehensive literature searches and procurement.
Common Synonyms:
-
Acetic Acid Trimethylsilylmethyl Ester[2]
-
(Trimethylsilyl)methyl acetate[3]
-
TMSMA[1]
-
Acetatemethyltrimethylsilane[2]
-
(Trimethylsilyl)methanol acetate[2]
It is imperative to distinguish trimethylsilylmethyl acetate (CAS 2917-65-9) from a closely related, yet structurally distinct compound, trimethylsilyl acetate (CAS 2754-27-0). The latter has the acetate group directly bonded to the silicon atom, leading to different reactivity profiles.
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory. The following table summarizes the key physicochemical data for trimethylsilylmethyl acetate.
| Property | Value | Source(s) |
| Molecular Formula | C6H14O2Si | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| CAS Number | 2917-65-9 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 135-137 °C | [2][3] |
| Density | 0.867 g/mL | [2] |
| Refractive Index | 1.406-1.408 | [2][3] |
| Melting Point | >0 °C | [2][3] |
| Flash Point | 20 °C | [2][3] |
Spectroscopic Data: The structural integrity of trimethylsilylmethyl acetate can be confirmed by various spectroscopic techniques. The 1H NMR spectrum is a particularly informative tool for routine characterization.[4]
Part 3: Synthesis and Core Reactivity
While commercially available, understanding the synthesis of trimethylsilylmethyl acetate provides valuable insight into its stability and potential impurities. A common synthetic approach involves the reaction of an appropriate silyl halide with an acetate source.
A related synthesis for trimethylsilyl acetate involves the reaction of trimethylchlorosilane with sodium acetate, often in the presence of a phase transfer catalyst to enhance reaction efficiency.[5] This method can be adapted for the synthesis of trimethylsilylmethyl acetate by using a halo-functionalized starting material.
The primary utility of trimethylsilylmethyl acetate in synthetic organic chemistry lies in its role as a precursor to the α-silyl carbanion, a key intermediate in the Peterson Olefination reaction.[6][7][8] This reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[8]
The Peterson Olefination: A Mechanistic Overview
The Peterson Olefination is a cornerstone of modern organic synthesis, offering a valuable alternative to other olefination methods like the Wittig reaction.[8] The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[6][7] This intermediate can then be eliminated under either acidic or basic conditions to yield the desired alkene.[6][7] The choice of elimination conditions can influence the stereochemical outcome of the reaction, providing a degree of synthetic control.[6]
Caption: The Peterson Olefination workflow.
Part 4: Experimental Protocol: Synthesis of an Alkene via Peterson Olefination
The following protocol provides a detailed, step-by-step methodology for the use of trimethylsilylmethyl acetate in a Peterson Olefination reaction. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
Objective: To synthesize an alkene from a model carbonyl compound using trimethylsilylmethyl acetate as the α-silyl carbanion precursor.
Materials:
-
Trimethylsilylmethyl acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Model carbonyl compound (e.g., benzaldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Formation of the α-Silyl Carbanion:
-
In the reaction flask, dissolve trimethylsilylmethyl acetate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to prevent side reactions and ensure the stability of the generated carbanion.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise to the stirred solution, maintaining the temperature below -70 °C. The use of a slight excess of LDA ensures complete deprotonation.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of the lithium enolate (the α-silyl carbanion).
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the carbonyl compound (e.g., benzaldehyde, 1.0 eq) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the carbanion solution at -78 °C. The slow addition helps to control the reaction exotherm.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This allows the nucleophilic addition to proceed to completion.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This protonates any remaining carbanion and the alkoxide intermediate.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine (to reduce the water content in the organic phase).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified alkene by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: Experimental workflow for the Peterson Olefination.
Part 5: Applications in Drug Discovery and Development
While direct applications of trimethylsilylmethyl acetate in marketed drugs are not prominently documented, its utility in the synthesis of complex organic molecules makes it a relevant tool for drug discovery and development. The ability to stereoselectively synthesize alkenes is crucial for the construction of many biologically active scaffolds.
Furthermore, the introduction of silyl groups, in general, can be a strategic move in medicinal chemistry. The trimethylsilyl (TMS) group can serve as a protecting group for alcohols, phenols, and carboxylic acids during multi-step syntheses.[9][10][11] Protecting groups are essential for preventing unwanted side reactions at sensitive functional groups while other parts of the molecule are being modified.[12] The TMS group is particularly useful as it is relatively easy to introduce and can be removed under mild conditions.[13]
The strategic incorporation of methyl groups, which are a component of the trimethylsilyl moiety, can also have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate, a phenomenon sometimes referred to as the "magic methyl" effect.[14][15] While not a direct application of trimethylsilylmethyl acetate itself, the broader context of silyl and methyl groups in drug design underscores the importance of reagents that can facilitate their introduction and manipulation.
Conclusion
Trimethylsilylmethyl acetate, though known by many names, is a chemical reagent with a distinct and valuable role in modern organic synthesis. Its primary application as a precursor in the Peterson Olefination reaction provides a reliable and controllable method for the formation of carbon-carbon double bonds. By understanding its nomenclature, physicochemical properties, and the mechanistic underpinnings of its reactivity, researchers can confidently employ this reagent to construct complex molecular architectures, thereby advancing the frontiers of chemical synthesis and drug discovery.
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A Technical Guide to the Isomers of C₆H₁₄O₂Si: Nomenclature, Characterization, and Applications in Advanced Synthesis
Abstract
The molecular formula C₆H₁₄O₂Si encompasses a variety of structural isomers, each possessing distinct chemical properties and applications. This guide provides an in-depth analysis of the nomenclature, synthesis, and characterization of key isomers corresponding to this formula, with a primary focus on Trimethylsilyl propanoate. We will explore the principles of IUPAC naming for organosilicon compounds, detail validated protocols for their synthesis and spectroscopic identification, and examine their critical roles in modern organic chemistry, particularly as protecting groups and derivatizing agents for analysis. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of these versatile silyl esters.
The Challenge of a Single Formula: Isomerism in Organosilicon Chemistry
In chemistry, a molecular formula provides the elemental composition of a molecule but often falls short of describing its true identity. The formula C₆H₁₄O₂Si is a prime example, representing multiple constitutional isomers—compounds with the same atoms but different connectivity.[1][2] This structural diversity gives rise to a range of compounds, from silyl esters to silicon-containing ethers, each with a unique IUPAC name and reactivity profile.
The most prominent and commercially significant isomer for this formula is Trimethylsilyl propanoate (CAS No. 16844-98-7).[3] Another structural isomer is 3-(Trimethylsilyl)propionic acid, though its neutral form has the formula C₆H₁₄O₂Si, it is often utilized as its corresponding anion or salt.[4] This guide will center on Trimethylsilyl propanoate as the principal exemplar to illustrate the core concepts of nomenclature, synthesis, and application relevant to this class of compounds.
Principles of IUPAC Nomenclature for Silyl Esters
The naming of organosilicon compounds follows a systematic approach defined by the International Union of Pure and Applied Chemistry (IUPAC). For an ester formed between a carboxylic acid and a trialkylsilanol, the name is constructed by identifying the silyl group as the cation-equivalent and the carboxylate as the anion-equivalent.
-
For Trimethylsilyl propanoate:
-
Carboxylate portion: The parent carboxylic acid is propanoic acid. Its corresponding carboxylate is "propanoate."
-
Silyl portion: The silicon atom is substituted with three methyl groups, forming the "trimethylsilyl" group, often abbreviated as TMS.
-
Combination: The silyl group is named first, followed by the carboxylate, yielding Trimethylsilyl propanoate .[3]
-
This systematic naming convention ensures that the structure can be unambiguously derived from its name.
Figure 1: Relationship between the molecular formula C₆H₁₄O₂Si and its primary structural isomers.
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signatures of Trimethylsilyl propanoate is crucial for its practical application and quality control.
Key Physicochemical Properties
The properties of Trimethylsilyl propanoate make it suitable for various applications in organic synthesis and analytical chemistry. Its liquid state at room temperature and moderate boiling point facilitate handling and removal post-reaction.
| Property | Value | Source |
| CAS Number | 16844-98-7 | [3] |
| Molecular Weight | 146.26 g/mol | [5] |
| Appearance | Colorless clear liquid | [5] |
| Boiling Point | 122 °C | [5] |
| Density | 0.88 g/mL | [5] |
| Refractive Index (n²⁰/D) | 1.40 | [5] |
Synthesis and Characterization: A Validated Protocol
The synthesis of silyl esters is a cornerstone reaction in protecting group chemistry. The following section details a standard, self-validating protocol for the preparation and characterization of Trimethylsilyl propanoate.
Synthesis via Silylation of Propanoic Acid
The most common and efficient method for synthesizing Trimethylsilyl propanoate is the reaction of propanoic acid with a silylating agent, such as chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the HCl byproduct.[6]
Figure 2: General workflow for the synthesis of Trimethylsilyl propanoate.
Experimental Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), add propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Silylating Agent Addition: Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching & Extraction: Upon completion, cool the mixture again and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield pure Trimethylsilyl propanoate (B.P. 122 °C).[5]
Causality and Self-Validation: The use of a base is critical; it prevents the accumulation of HCl, which could catalyze the reverse hydrolysis reaction. The progress can be validated by the disappearance of the propanoic acid spot on TLC. The final product's purity is confirmed by comparing its boiling point to the literature value and through the spectroscopic methods outlined below.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive signature for the ester functional group. For Trimethylsilyl propanoate, the expected absorptions are:
-
C=O Stretch: A strong, sharp peak around 1735-1755 cm⁻¹.[7]
-
C-O Stretches: Two distinct, strong peaks in the 1300-1000 cm⁻¹ region, characteristic of the ester's C-C-O asymmetric and O-Si-C symmetric stretches.[1]
-
Si-C Stretch: Peaks around 1250 cm⁻¹ and 840 cm⁻¹ corresponding to the Si-(CH₃)₃ group.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum offers a clear map of the molecule's structure. Based on analogous structures like methyl propanoate, the predicted spectrum in CDCl₃ is as follows:[8][9]
-
~2.3 ppm (quartet, 2H): The -CH₂- group adjacent to the carbonyl, split by the neighboring methyl group.
-
~1.1 ppm (triplet, 3H): The terminal -CH₃ group, split by the adjacent methylene group.
-
~0.3 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (TMS) group. The high shielding from the silicon atom results in a characteristic upfield shift.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, Trimethylsilyl propanoate will show a molecular ion (M⁺) peak at m/z = 146. Key fragmentation patterns would include the loss of a methyl group (M-15) and the characteristic peak for the trimethylsilyl cation at m/z = 73.
Reactivity and Applications
The utility of Trimethylsilyl propanoate stems from its specific reactivity, primarily its role as a stable yet readily cleavable protecting group.
Hydrolysis: The Key to Deprotection
Silyl esters are sensitive to hydrolysis, which cleaves the Si-O bond to regenerate the carboxylic acid and form a silanol (trimethylsilanol), which typically dimerizes to hexamethyldisiloxane.[6][10] This reaction can be catalyzed by acid or base and proceeds via nucleophilic attack on the silicon atom or the carbonyl carbon.[11]
The relative stability of silyl esters is tunable based on the steric bulk of the substituents on the silicon atom, but TMS esters are among the most labile, making them ideal for protection when mild deprotection conditions are required.[10][12]
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Introduction: The Significance of Pressure-Dependent Boiling Points
An In-Depth Technical Guide to the Boiling Point of Trimethylsilylmethyl Acetate at Reduced Pressure
This guide provides a comprehensive exploration of the theoretical principles and practical methodologies for determining the boiling point of trimethylsilylmethyl acetate (CAS No. 2917-65-9) under reduced pressure. Tailored for researchers, chemists, and drug development professionals, this document synthesizes fundamental physical chemistry with actionable laboratory protocols, ensuring both conceptual understanding and practical application.
In synthetic and medicinal chemistry, the purification of intermediates and final products is paramount. Distillation is a cornerstone of purification, particularly for liquid compounds. However, many organic molecules, including organosilicon compounds like trimethylsilylmethyl acetate, are susceptible to thermal decomposition at their atmospheric boiling points. Lowering the ambient pressure via vacuum application fundamentally alters the thermodynamic requirements for boiling, enabling distillation at significantly lower temperatures and preserving the integrity of the molecule.
The boiling point of any liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure[1]. When the external pressure is reduced, the temperature required for the vapor pressure to match this lower external pressure also decreases[2][3][4]. This principle is the foundation of vacuum distillation, a critical technique for the purification of thermally sensitive compounds. Trimethylsilylmethyl acetate, with a flash point of 20°C, is classified as a flammable liquid, making temperature control during distillation not just a matter of product purity, but also of laboratory safety[5][6][7].
Physicochemical Properties of Trimethylsilylmethyl Acetate
A thorough understanding of a compound's physical properties is essential for designing effective purification strategies. Trimethylsilylmethyl acetate (C₆H₁₄O₂Si) is a clear, colorless to light yellow liquid with a molecular weight of 146.26 g/mol [5]. Key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Trimethylsilylmethyl Acetate
| Property | Value | Source(s) |
| CAS Number | 2917-65-9 | [5][6] |
| Molecular Formula | C₆H₁₄O₂Si | [5] |
| Molecular Weight | 146.26 g/mol | [5] |
| Boiling Point (Atmospheric) | 135-137 °C | [5][6][7] |
| Density | 0.86 g/cm³ | [5][6][7] |
| Vapor Pressure | 6.3 ± 0.3 mmHg at 25°C | [6][8] |
| Refractive Index | 1.406 - 1.408 | [5][7] |
| Flash Point | 20 °C | [5][6][7] |
Note on Boiling Point Discrepancy: While most chemical suppliers report the atmospheric boiling point as 135-137°C, some synthesis literature reports collection of the distillate at 106-108°C under atmospheric pressure[5][9]. This discrepancy may arise from differences in experimental purity, measurement conditions, or potential confusion with the structurally similar but distinct compound, trimethylsilyl acetate (CAS 2754-27-0), which has a reported boiling point of 107.5°C[10][11]. For the purposes of prediction and protocol design, this guide will use the 135-137°C range as the standard atmospheric boiling point for trimethylsilylmethyl acetate.
Theoretical Prediction of Boiling Point at Reduced Pressure
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. This relationship allows for the prediction of a liquid's boiling point at a given pressure if its boiling point at another pressure is known. For practical laboratory use, this relationship is often visualized using a pressure-temperature nomograph or calculated using online tools derived from this principle[12][13].
Given the known data points for trimethylsilylmethyl acetate (Boiling Point: ~136°C at 760 mmHg; Vapor Pressure: 6.3 mmHg at 25°C), we can estimate its boiling point at various reduced pressures.
Table 2: Predicted Boiling Points of Trimethylsilylmethyl Acetate at Various Pressures
| Pressure (mmHg) | Predicted Boiling Point (°C) | Common Vacuum Source |
| 760 | 136.0 | Atmospheric Pressure |
| 100 | 83.5 | - |
| 50 | 66.8 | - |
| 20 | 46.5 | Water Aspirator[12] |
| 10 | 32.1 | Water Aspirator / Mechanical Pump |
| 5 | 17.8 | Mechanical Pump |
| 1 | -1.5 | High-Vacuum Pump |
Disclaimer: These values are estimates calculated based on available data and the Clausius-Clapeyron equation. Actual boiling points may vary based on the purity of the compound and the accuracy of the pressure measurement.
The following diagram illustrates the fundamental principle governing this relationship.
Caption: Relationship between vapor pressure, external pressure, and boiling.
Experimental Determination: A Validated Protocol
This section provides a detailed, self-validating protocol for the vacuum distillation of trimethylsilylmethyl acetate. The causality behind each step is explained to foster a deeper understanding of the process.
Materials and Equipment
-
Round-bottom flask (appropriately sized for the sample volume)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask (fraction collector or "pig" adapter for multiple fractions)
-
Digital thermometer with ground glass adapter
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump (diaphragm pump or rotary vane pump)
-
Cold trap (cooled with dry ice/acetone or a cryocooler)
-
Digital vacuum gauge or manometer
-
Thick-walled vacuum tubing
-
Glassware joint clips
-
Insulating glass wool or aluminum foil
Experimental Workflow Diagram
Caption: Step-by-step workflow for vacuum distillation.
Detailed Step-by-Step Methodology
-
Apparatus Assembly:
-
Rationale: Clean, dry glassware is crucial to prevent contamination and unwanted side reactions, as trimethylsilylmethyl acetate is sensitive to moisture[11].
-
Procedure: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are clean and lightly greased with a suitable vacuum grease to ensure a tight seal. Secure every joint with a clip. This is a self-validating step; a poor seal will be immediately evident by an inability to reach the target pressure.
-
-
Sample Preparation:
-
Rationale: A stir bar or boiling chips prevent "bumping"—the sudden, violent boiling of a superheated liquid. Stirring provides a nucleation point for smooth boiling. The flask should be no more than two-thirds full.
-
Procedure: Charge the distillation flask with the crude trimethylsilylmethyl acetate and a magnetic stir bar.
-
-
System Evacuation:
-
Rationale: The cold trap protects the vacuum pump from corrosive or volatile vapors, extending its life and preventing contamination of the pump oil. The manometer provides the critical pressure reading necessary to correlate with the boiling temperature[12].
-
Procedure: Turn on the cooling for the condenser. Ensure the cold trap is filled with the appropriate coolant. Slowly and carefully open the system to the vacuum source. Watch the manometer until the pressure stabilizes at the desired level (e.g., 20 mmHg).
-
-
Heating and Distillation:
-
Rationale: Gradual heating prevents thermal shock to the glassware and allows for a controlled, steady distillation rate, which is key for good separation of components.
-
Procedure: Begin stirring. Apply heat gradually using the heating mantle. Observe the liquid for the onset of boiling. As the vapor rises, the temperature on the thermometer will increase rapidly and then stabilize. This stable temperature is the boiling point at the measured pressure.
-
-
Fraction Collection:
-
Rationale: The boiling point will remain constant as long as the pure substance is distilling. A change in temperature indicates the presence of a different component (impurity) boiling over.
-
Procedure: Record the stable temperature and the corresponding pressure. Collect the distillate in the receiving flask. If impurities with different boiling points are present, consider collecting a forerun fraction and changing the receiving flask before collecting the main product fraction.
-
-
Shutdown:
-
Rationale: Releasing the vacuum before the system has cooled can cause air to rush in, potentially cracking the hot glassware or causing the distilled product to shoot out of the collection flask. Always cool the system first.
-
Procedure: Once the distillation is complete, remove the heating mantle and allow the entire apparatus to cool to room temperature. Slowly and carefully vent the system by opening the vacuum stopcock. Once the system is at atmospheric pressure, the vacuum pump can be turned off.
-
Conclusion: Practical Implications in Research and Development
The ability to accurately predict and experimentally determine the boiling point of trimethylsilylmethyl acetate at reduced pressure is not merely an academic exercise. It is a critical skill for any scientist involved in its synthesis or application. In drug development, this allows for the high-purity preparation of intermediates. In materials science, it ensures the quality of organosilicon precursors. This guide provides the foundational knowledge and a robust, validated protocol to achieve these goals, bridging the gap between theoretical principles and practical laboratory execution.
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Title: (Trimethylsilyl)methyl acetate | CAS#:2917-65-9 Source: Chemsrc URL: [Link]
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A Comprehensive Technical Guide to the Solubility of Trimethylsilylmethyl Acetate in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Research and Development
In the realms of chemical research, drug development, and materials science, a thorough understanding of a compound's solubility is paramount. This guide provides an in-depth technical exploration of the solubility of trimethylsilylmethyl acetate, a versatile silyl ester. For researchers and drug development professionals, comprehending the solubility characteristics of this compound is not merely an academic exercise; it is a critical factor that influences reaction kinetics, purification strategies, formulation development, and ultimately, the success of a project.
This document moves beyond a simple compilation of data. As a self-validating system of protocols, it is designed to empower the researcher to not only predict but also to empirically determine the solubility of trimethylsilylmethyl acetate in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer insights into the causality behind experimental choices, reflecting field-proven expertise.
Theoretical Framework: Understanding the Intermolecular Forces at Play
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For trimethylsilylmethyl acetate, a compound with both polar and non-polar characteristics, its solubility profile is a nuanced landscape.
The trimethylsilylmethyl acetate molecule possesses an ester functional group, which introduces polarity through the carbonyl (C=O) and ether (-O-) linkages. This allows for dipole-dipole interactions and hydrogen bond acceptance with protic solvents. The trimethylsilyl group and the methyl group of the acetate moiety, however, are non-polar and contribute to van der Waals forces. Therefore, the overall solubility of trimethylsilylmethyl acetate in a given organic solvent is a balance between these competing interactions.
A solvent's polarity, its ability to engage in hydrogen bonding, and its molecular size and shape are all critical determinants of its capacity to dissolve trimethylsilylmethyl acetate. We can qualitatively predict solubility by considering the relative polarity of the solvent. A comprehensive list of common organic solvents and their relative polarities is provided in Table 1 for initial solvent selection.
Quantitative Solubility Data: An Empirical Approach
While theoretical principles provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable results. Due to the limited availability of specific quantitative solubility data for trimethylsilylmethyl acetate in the public domain, this guide provides a comprehensive, step-by-step methodology to determine its solubility in a variety of organic solvents. The following table (Table 2) is presented as a template to be populated with experimentally determined data.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent Class | Solvent Name | Relative Polarity | Dielectric Constant (20°C) |
| Non-Polar | n-Hexane | 0.009 | 1.88 |
| Toluene | 0.099 | 2.38 | |
| Diethyl Ether | 0.117 | 4.34 | |
| Polar Aprotic | Ethyl Acetate | 0.228 | 6.02 |
| Acetone | 0.355 | 20.7 | |
| Acetonitrile | 0.460 | 37.5 | |
| Tetrahydrofuran (THF) | 0.207 | 7.58 | |
| Dichloromethane (DCM) | 0.309 | 9.08 | |
| Dimethylformamide (DMF) | 0.386 | 36.7 | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | |
| Polar Protic | Methanol | 0.762 | 32.7 |
| Ethanol | 0.654 | 24.5 | |
| 2-Propanol (IPA) | 0.546 | 19.9 |
Table 2: Experimentally Determined Solubility of Trimethylsilylmethyl Acetate at 25°C
| Solvent | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |
| n-Hexane | Data to be determined | Data to be determined | |
| Toluene | Data to be determined | Data to be determined | |
| Diethyl Ether | Data to be determined | Data to be determined | |
| Ethyl Acetate | Data to be determined | Data to be determined | |
| Acetone | Data to be determined | Data to be determined | |
| Acetonitrile | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | Data to be determined | Data to be determined | |
| Dimethylformamide (DMF) | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | |
| Methanol | Data to be determined | Data to be determined | |
| Ethanol | Data to be determined | Data to be determined | |
| 2-Propanol (IPA) | Data to be determined | Data to be determined |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The "shake-flask" method is the gold-standard for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of trimethylsilylmethyl acetate (CAS No: 2917-65-9) into a series of glass vials with screw caps. The excess is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases with time.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. It is critical to avoid disturbing the undissolved solid.
-
Filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining micro-particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method to determine the precise concentration of trimethylsilylmethyl acetate.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility can be expressed in g/100 mL or mol/L.
-
Analytical Method: HPLC for Accurate Quantification
A robust and validated HPLC method is essential for the accurate quantification of trimethylsilylmethyl acetate in the saturated solvent.[5][6][7] The following provides a framework for developing and validating such a method.
Caption: Logical workflow for HPLC method development and validation.
HPLC Method Development:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the moderate polarity of trimethylsilylmethyl acetate.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is recommended. An isocratic elution is often sufficient for a pure compound. The ratio should be optimized to achieve a retention time of approximately 3-10 minutes.
-
Detection: UV detection at a wavelength where the ester carbonyl group absorbs, typically around 210 nm, is appropriate.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Injection Volume: A 10-20 µL injection volume is typical.
Method Validation:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][9][10][11][12] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five standards, and the correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Framework for Empowering Research
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of trimethylsilylmethyl acetate in a range of organic solvents. By combining a solid theoretical understanding with a robust and validated experimental protocol, researchers and drug development professionals can confidently generate the critical solubility data required for their work. The methodologies outlined herein are designed to be adaptable and to serve as a self-validating system, ensuring the integrity and reliability of the obtained results. The empowerment of the researcher to generate their own high-quality data is the cornerstone of scientific progress.
References
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. [Link]
-
PubChem. 2-(Trimethylsilylmethyl)allyl acetate. [Link]
-
PubChem. (Trimethoxysilyl)methyl acetate. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Bighley, L.D., Berge, S.M., & Monkhouse, D.C. Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 1997; 14(10), 1435-1438. [Link]
-
de Campos, V.E., de Oliveira, M.A., & Löbenberg, R. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 2021; 57. [Link]
-
PubChem. Trimethylsilyl [3-methoxy-4-(trimethylsilyloxy)phenyl]acetate. [Link]
-
Scribd. ICH Guidelines for Analytical Validation. [Link]
-
Sakkas, V.A., & Albanis, T.A. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Chemistry, 2023; 5(1), 478-489. [Link]
-
PubChem. Methanol, 1-(trimethylsilyl)-, 1-acetate. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
ZirChrom Separations, Inc. Method Development Guide. 2004. [Link]
-
PubChem. trimethylsilyl acetate. [Link]
-
Pizzo, F., et al. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Toxics, 2022; 10(10), 610. [Link]
-
Thermo Fisher Scientific. HPLC Method Development Step by Step. 2022. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. 2022. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Methodological & Application
Synthesis of trimethylsilylmethyl acetate from trimethylchlorosilane
An In-Depth Guide to the Synthesis of Trimethylsilylmethyl Acetate from Trimethylchlorosilane Precursors
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of trimethylsilylmethyl acetate, a valuable organosilicon compound in organic synthesis. The guide is intended for researchers, chemists, and professionals in drug development and materials science. The synthesis begins with the free-radical chlorination of a trimethylsilyl precursor to form the key intermediate, (chloromethyl)trimethylsilane. This is followed by a nucleophilic substitution reaction with potassium acetate to yield the final product. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical characterization, ensuring a reproducible and safe laboratory operation.
Introduction and Strategic Overview
Trimethylsilylmethyl acetate, with the structure (CH₃)₃SiCH₂OC(O)CH₃, is an important bifunctional molecule. The trimethylsilyl group imparts unique reactivity and solubility characteristics, while the acetate moiety serves as a versatile functional handle or a protecting group. This compound and its derivatives are instrumental in various organic transformations, including the Peterson olefination and as building blocks in the synthesis of complex molecules.
The synthetic strategy detailed herein is a robust two-stage process designed for clarity and efficiency.
-
Stage 1: Synthesis of (Chloromethyl)trimethylsilane. This crucial intermediate is prepared via a free-radical chlorination of a suitable methylsilane precursor. This guide will detail the chlorination of chlorotrimethylsilane using sulphuryl chloride, a common and effective laboratory method.
-
Stage 2: Synthesis of Trimethylsilylmethyl Acetate. The target molecule is synthesized through a nucleophilic substitution reaction, where the chloride in (chloromethyl)trimethylsilane is displaced by an acetate anion.
This approach is favored for its logical progression and the relative commercial availability of the starting materials.
Reaction Schemes and Mechanisms
Overall Synthetic Pathway
The transformation from a trimethylchlorosilane precursor to trimethylsilylmethyl acetate is summarized in the following two reactions:
Stage 1: Radical Chlorination (CH₃)₃SiCl + SO₂Cl₂ --(Initiator, Δ)--> (CH₃)₂Si(CH₂Cl)Cl + SO₂ + HCl
Stage 2: Nucleophilic Substitution (Acetylation) (CH₃)₂Si(CH₂Cl)Cl + CH₃COOK --> (CH₃)₃SiCH₂OC(O)CH₃ + KCl
Mechanistic Insights
Stage 1: Free-Radical Chlorination The first stage proceeds via a classic free-radical chain reaction. An initiator, such as benzoyl peroxide, thermally decomposes to generate radicals. These radicals abstract a hydrogen atom from a methyl group on the silane, creating a silylmethyl radical. This radical then reacts with sulphuryl chloride to form the chlorinated product and a new radical, propagating the chain. The choice of a radical initiator is critical for controlling the reaction rate and minimizing side products.
Stage 2: SN2 Nucleophilic Substitution
The second stage is a bimolecular nucleophilic substitution (SN2) reaction. The acetate anion (CH₃COO⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside, leading to the displacement of the chloride leaving group in a single, concerted step. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it solvates the potassium cation while leaving the acetate anion relatively "bare" and highly reactive, thus accelerating the reaction.
Mandatory Safety and Handling Protocols
A rigorous adherence to safety is paramount due to the hazardous nature of the reagents involved.
-
General Precautions : All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat, is mandatory. An eyewash station and safety shower must be readily accessible[1].
-
(Chloromethyl)trimethylsilane : This intermediate is a flammable liquid, a potential irritant to the skin and respiratory tract, and is moisture-sensitive[1][2]. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored away from heat, sparks, or open flames[3].
-
Trimethylchlorosilane (TMSCl) : Highly flammable and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas[4]. It causes severe skin burns and eye damage[4].
-
Sulphuryl Chloride (SO₂Cl₂) : Highly corrosive and toxic. Reacts with water to produce sulfuric and hydrochloric acids. Must be handled with extreme care to avoid contact with skin and inhalation of vapors.
Detailed Experimental Protocols
Stage 1: Synthesis of Chloro(chloromethyl)dimethylsilane
This protocol is adapted from established methods for the chlorination of alkylsilanes.
Table 1: Reagents and Equipment for Stage 1
| Item | Specification | Quantity/Size | Purpose |
| Reagents | |||
| Chlorotrimethylsilane | ≥98% purity | 27.2 g (0.25 mol) | Starting Material |
| Sulphuryl Chloride | ≥97% purity | 33.8 g (0.25 mol) | Chlorinating Agent |
| Benzoyl Peroxide | ≥98% purity | ~0.4 g | Radical Initiator |
| Equipment | |||
| Two-necked flask | Borosilicate glass | 500 mL | Reaction Vessel |
| Reflux Condenser | Borosilicate glass | - | Prevent solvent loss |
| Magnetic Stirrer & Bar | - | - | Homogenization |
| Heating Mantle | - | - | Temperature Control |
| Guard Tube | Filled w/ CaCl₂ | - | Moisture Protection |
| Distillation Apparatus | Borosilicate glass | - | Purification |
Step-by-Step Procedure:
-
Setup : Assemble the 500 mL two-necked flask with a magnetic stir bar, reflux condenser, and a calcium chloride guard tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere.
-
Charging Reagents : To the flask, add chlorotrimethylsilane (27.2 g) and sulphuryl chloride (33.8 g).
-
Initiation : Begin stirring and gently heat the mixture to reflux using the heating mantle.
-
Catalyst Addition : Once refluxing, carefully add half of the benzoyl peroxide (~0.2 g) to the mixture. Caution : The addition of the initiator may cause the reaction to proceed vigorously.
-
Reaction : After 2 hours of continuous reflux, add the remaining portion of benzoyl peroxide (~0.2 g). Continue to heat the solution under reflux for an additional 10 hours to ensure the reaction goes to completion.
-
Purification : After cooling the reaction mixture to room temperature, set up for fractional distillation. Carefully distill the mixture.
-
Collect and discard any initial fraction boiling below 114°C (unreacted starting materials).
-
Collect the product fraction of chloro(chloromethyl)dimethylsilane at 114-116°C . The expected yield is approximately 43%.
-
Stage 2: Synthesis of Trimethylsilylmethyl Acetate
This protocol is based on standard SN2 reaction principles for forming esters from alkyl halides.
Table 2: Reagents and Equipment for Stage 2
| Item | Specification | Quantity/Size | Purpose |
| Reagents | |||
| Chloro(chloromethyl)dimethylsilane | From Stage 1 | ~15 g (0.10 mol) | Electrophile |
| Potassium Acetate | Anhydrous, ≥99% | 12.3 g (0.125 mol) | Nucleophile |
| N,N-Dimethylformamide (DMF) | Anhydrous | 100 mL | Solvent |
| Diethyl Ether | Anhydrous | 200 mL | Extraction |
| Deionized Water | - | 300 mL | Washing |
| Brine (Saturated NaCl) | - | 50 mL | Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying Agent |
| Equipment | |||
| Three-necked flask | Borosilicate glass | 250 mL | Reaction Vessel |
| Thermometer | - | - | Temp. Monitoring |
| Magnetic Stirrer & Bar | - | - | Homogenization |
| Heating Mantle | - | - | Temperature Control |
| Separatory Funnel | Borosilicate glass | 500 mL | Extraction |
| Rotary Evaporator | - | - | Solvent Removal |
| Distillation Apparatus | Borosilicate glass | - | Purification |
Step-by-Step Procedure:
-
Setup : Assemble a dry 250 mL three-necked flask with a magnetic stir bar, thermometer, and a nitrogen inlet.
-
Charging Reagents : Add anhydrous potassium acetate (12.3 g) and anhydrous DMF (100 mL) to the flask. Stir the suspension.
-
Addition of Electrophile : Slowly add the chloro(chloromethyl)dimethylsilane (~15 g) from Stage 1 to the stirring suspension.
-
Reaction : Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up :
-
Cool the mixture to room temperature and pour it into 300 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the pure trimethylsilylmethyl acetate fraction.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
Table 3: Expected Analytical Data for Trimethylsilylmethyl Acetate
| Analysis | Expected Result |
| Appearance | Colorless liquid |
| Boiling Point | ~135-137 °C |
| ¹H NMR (CDCl₃) | δ ~3.7-3.8 ppm (s, 2H, -Si-CH₂-O-), δ ~2.0 ppm (s, 3H, -C(O)CH₃), δ ~0.1 ppm (s, 9H, -Si(CH₃)₃)[5] |
| ¹³C NMR (CDCl₃) | δ ~171 ppm (C=O), δ ~62 ppm (-Si-CH₂-O-), δ ~21 ppm (-C(O)CH₃), δ ~-2 ppm (-Si(CH₃)₃) |
| FT-IR (neat) | ν ~1745 cm⁻¹ (C=O stretch), ν ~1250 cm⁻¹ (Si-CH₃ bend), ν ~1050 cm⁻¹ (C-O stretch) |
Visualization of Workflow and Mechanism
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the two-stage synthesis of trimethylsilylmethyl acetate.
Diagram 2: SN2 Reaction Mechanism
Caption: The concerted SN2 mechanism for the formation of the ester.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Safety and Handling of Chloromethyltrimethylsilane (CAS 2344-80-1). Retrieved from [Link]
-
Washington State University. (n.d.). Safety Data Sheet: (Chloromethyl)trimethylsilane. Retrieved from [Link]
-
Indian Journal of Chemistry. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
Sources
Laboratory Scale Synthesis of (Trimethylsilyl)methyl Acetate: An Application Note and Protocol
Introduction
(Trimethylsilyl)methyl acetate is a valuable organosilicon compound utilized in a variety of chemical transformations. Its unique structure, featuring a silyl group separated from an ester moiety by a methylene bridge, imparts distinct reactivity that is leveraged in organic synthesis. This application note provides a comprehensive guide for the laboratory-scale preparation of (trimethylsilyl)methyl acetate, designed for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the nucleophilic substitution of (chloromethyl)trimethylsilane with potassium acetate, a robust and efficient method for accessing this versatile reagent.
Reaction Principle and Mechanism
The synthesis of (trimethylsilyl)methyl acetate from (chloromethyl)trimethylsilane and potassium acetate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The acetate anion (CH₃COO⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-chlorine bond. The trimethylsilyl group remains intact throughout the reaction.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for this reaction. DMF effectively solvates the potassium cation, leaving the acetate anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (trimethylsilyl)methyl acetate.
Detailed Experimental Protocol
Materials and Equipment:
-
(Chloromethyl)trimethylsilane (≥98%)
-
Potassium acetate (anhydrous, ≥99%)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Filtration apparatus (Buchner funnel and filter paper)
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware
Safety Precautions:
-
(Chloromethyl)trimethylsilane is a flammable liquid and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Work in a fume hood and ensure there are no nearby ignition sources.
-
The final product, (trimethylsilyl)methyl acetate, is a flammable liquid.[1] Handle with care and store in a cool, well-ventilated area away from heat and open flames.[2]
Procedure:
-
Reaction Setup:
-
To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium acetate (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Begin stirring the suspension.
-
-
Addition of Reactant:
-
Slowly add (chloromethyl)trimethylsilane (1.0 equivalent) to the stirred suspension of potassium acetate in DMF at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to a temperature of approximately 80-90 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated potassium chloride. Wash the solid residue with a small amount of anhydrous diethyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Add water to the separatory funnel and extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous sodium chloride solution (brine).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 135-139 °C.[1][3]
-
Characterization Data
The identity and purity of the synthesized (trimethylsilyl)methyl acetate can be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Boiling Point | 135-139 °C |
| Density | 0.86 g/mL |
| Refractive Index | 1.406-1.408 |
| ¹H NMR (CDCl₃) | δ (ppm): 3.76 (s, 2H, -O-CH₂-Si-), 2.04 (s, 3H, -C(O)-CH₃), 0.08 (s, 9H, -Si(CH₃)₃)[4] |
Discussion and Key Insights
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical for the success of this reaction. (Chloromethyl)trimethylsilane is sensitive to moisture and can hydrolyze. Potassium acetate should also be thoroughly dried before use to prevent side reactions.
-
Choice of Base and Solvent: While potassium acetate is used in this protocol, other acetate salts such as sodium acetate can also be employed. The combination of a polar aprotic solvent like DMF is key to enhancing the nucleophilicity of the acetate anion.
-
Temperature and Reaction Time: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The progress should be monitored to determine the optimal reaction time.
-
Purification: Fractional distillation is an effective method for obtaining high-purity (trimethylsilyl)methyl acetate, as its boiling point is distinct from potential impurities and residual solvent.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of (trimethylsilyl)methyl acetate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs.
References
-
ChemBK. (2024, April 10). Trimethylsilylmethyl acetate. Retrieved from [Link]
Sources
Application Notes & Protocols: Trimethylsilylmethyl Acetate as a Nucleophilic Synthon in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of trimethylsilylmethyl acetate and its utility as a versatile nucleophile, primarily functioning as an acetate enolate equivalent in modern organic synthesis. We delve into the mechanistic underpinnings and practical applications of this reagent, with a significant focus on its role in the palladium-catalyzed Tsuji-Trost allylic alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage silyl-stabilized nucleophiles for precise carbon-carbon bond formation. Detailed, field-tested protocols, mechanistic diagrams, and safety considerations are provided to ensure both conceptual understanding and successful experimental execution.
Introduction: The Strategic Advantage of Silyl-Stabilized Nucleophiles
In the landscape of carbon-carbon bond formation, the precise and gentle delivery of nucleophiles is paramount. While traditional enolates generated with strong bases are workhorses of organic synthesis, their application is often plagued by issues of regioselectivity, stability, and harsh reaction conditions. Silyl enol ethers and related silyl-stabilized synthons, such as those derived from trimethylsilylmethyl acetate, have emerged as superior alternatives. These compounds act as "masked" enolates, offering enhanced stability and enabling nucleophilic attack under significantly milder, catalytically controlled conditions.[1][2]
Trimethylsilylmethyl acetate, in the presence of an appropriate activator, can serve as a precursor to a soft, stabilized nucleophile. Its primary utility is realized in transition-metal-catalyzed reactions where it functions as an acetate enolate equivalent, allowing for the strategic formation of β,γ-unsaturated esters and related motifs. The silicon atom stabilizes the adjacent carbanionic center, modulating its reactivity and enabling reactions that would be otherwise challenging.[3]
This guide will focus on the most prominent application of such nucleophiles: the Palladium-Catalyzed Tsuji-Trost Asymmetric Allylic Alkylation (AAA), a cornerstone of modern synthetic methodology.[4][5]
Core Application: The Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful palladium-catalyzed substitution of an allylic substrate.[6] It facilitates the coupling of a wide array of nucleophiles with substrates bearing a leaving group in the allylic position, such as an acetate or carbonate.[4][5] When employing a trimethylsilyl-based acetate equivalent as the nucleophile, this reaction becomes a highly efficient method for constructing C(sp³)–C(sp³) bonds.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The process is initiated by a Palladium(0) complex, which orchestrates the entire transformation.
-
Step 1: Oxidative Addition. The Pd(0) catalyst coordinates to the alkene of the allylic substrate. This is followed by an oxidative addition step, where the palladium inserts into the carbon-leaving group bond, displacing the leaving group (e.g., acetate) and forming a cationic η³-π-allylpalladium(II) complex.[5]
-
Step 2: Nucleophilic Attack. The trimethylsilyl-activated acetate nucleophile attacks one of the terminal carbons of the π-allyl moiety. For "soft" nucleophiles like silyl ketene acetals, this attack typically occurs directly on the allyl ligand, external to the metal center.[6] This step regenerates the Pd(0) catalyst.
-
Step 3: Catalyst Regeneration. With the departure of the newly formed product, the Pd(0) catalyst is free to enter another catalytic cycle.
The use of phosphine ligands is critical, as they modulate the steric and electronic properties of the palladium center, influencing reactivity, regioselectivity, and, in asymmetric variants, enantioselectivity.[4]
Caption: General catalytic cycle for the Tsuji-Trost allylic alkylation.
Detailed Protocol: Asymmetric Allylic Alkylation (AAA) with an Acetate Synthon
This protocol describes a general procedure for the asymmetric allylic alkylation of a cyclic allylic carbonate using a silyl ketene acetal derived from an acetate source. This reaction is representative of the broader class of Tsuji-Trost reactions.
Causality in Experimental Design
-
Catalyst System: A combination of a palladium precursor (e.g., [Pd(allyl)Cl]₂) and a chiral ligand (e.g., Trost ligand) is used. The precursor generates the active Pd(0) species in situ, while the chiral ligand creates an asymmetric environment around the metal, enabling enantioselective nucleophilic attack.[7]
-
Nucleophile Activation: While silyl enol ethers can react directly, additives are sometimes used. In some protocols, a fluoride source is used to generate a more reactive trichlorosilyl enolate or a hypervalent silicon species, enhancing nucleophilicity.[3]
-
Solvent: Anhydrous, degassed solvents (e.g., THF, Dichloromethane) are crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can hydrolyze the silyl enolate nucleophile.
-
Temperature: Reactions are often initiated at low temperatures (0 °C or below) to control the reaction rate and improve selectivity, then allowed to warm to room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| [Pd(allyl)Cl]₂ | 98% | Standard | Palladium Precursor |
| (S,S)-Trost Ligand | >98% | Standard | Chiral Ligand |
| Allylic Carbonate Substrate | N/A | Synthesized | Must be pure and dry |
| Silyl Ketene Acetal | >97% | Standard | Nucleophile |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Standard | Degas before use |
| Diethyl Ether | Anhydrous | Standard | For workup/purification |
| Hexanes | HPLC Grade | Standard | For chromatography |
| Ethyl Acetate | HPLC Grade | Standard | For chromatography |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Standard | Drying agent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric allylic alkylation protocol.
Step-by-Step Protocol
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precursor [Pd(allyl)Cl]₂ (e.g., 0.01 eq) and the chiral ligand (e.g., 0.03 eq).
-
Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) via syringe to achieve a suitable concentration (e.g., 0.1 M relative to the substrate). Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.
-
Substrate Addition: Add the allylic carbonate substrate (1.0 eq) to the flask.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.
-
Nucleophile Addition: Add the silyl ketene acetal nucleophile (e.g., 1.2-1.5 eq) dropwise to the stirred solution over 5-10 minutes. Rationale: Slow addition helps to control any potential exotherm and maintain selectivity.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC or SFC.
Safety and Handling
Safe laboratory practice is mandatory when performing these protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]
-
Trimethylsilyl Acetate/Derivatives: These compounds are often flammable liquids and vapors.[10] They are also sensitive to moisture. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Anhydrous ethers can form explosive peroxides. Always use in a fume hood and handle with care.
-
Quenching: The quenching step can be exothermic. Perform it carefully, especially on a large scale.
Conclusion
Trimethylsilylmethyl acetate and its related silyl ketene acetals are powerful and versatile nucleophilic reagents in the synthetic chemist's toolbox. Their application in the palladium-catalyzed Tsuji-Trost reaction provides a mild, efficient, and highly selective route to complex organic molecules. By functioning as stabilized acetate enolate equivalents, they bypass the limitations of traditional base-mediated methods. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement and adapt these transformative reactions in their own synthetic endeavors, particularly in the fields of natural product synthesis and pharmaceutical development.
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Franck, R. W. (n.d.). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. NIH National Center for Biotechnology Information. [Link]
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Poulsen, T. B., & Jørgensen, K. A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. NIH National Center for Biotechnology Information. [Link]
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Oishi, S., et al. (2012). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines. PubMed. [Link]
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ResearchGate. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from ResearchGate. [Link]
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Poulsen, T. B. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. OUCI. [Link]
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-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Retrieved from Comptes Rendus Chimie. [Link] -
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from Jack Westin MCAT Content. [Link]
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Application Note: Generation and Utility of Silyl-Stabilized Ylides from Acetate Precursors
Abstract
This technical guide provides an in-depth exploration of the deprotonation of α-silyl acetate derivatives to generate stabilized carbanions, which serve as potent nucleophiles in carbon-carbon bond-forming reactions. Specifically, we focus on the generation of phosphonate carbanions from trimethylsilyl-substituted phosphonoacetate precursors, a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction. This document elucidates the underlying mechanistic principles, details rigorous experimental protocols for ylide generation and subsequent olefination, and presents data to guide researchers in achieving high-yield, stereoselective synthesis of (E)-α,β-unsaturated esters. The protocols are designed for practical application by researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and mechanistic understanding.
Introduction: The Concept of Stabilized Ylides in Modern Synthesis
Phosphorus ylides, or Wittig reagents, are indispensable tools in organic synthesis for the conversion of carbonyl compounds into alkenes.[1][2][3] An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, such as phosphorus, sulfur, or nitrogen.[4] The reactivity and stereochemical outcome of these reactions are profoundly influenced by the substituents on the carbanionic carbon.
Ylides are broadly classified into two categories:
-
Non-stabilized Ylides: These bear alkyl or aryl groups, are highly reactive, and typically react with aldehydes and ketones under kinetic control to yield (Z)-alkenes.[5][6]
-
Stabilized Ylides: These possess an electron-withdrawing group (EWG), such as an ester or ketone, adjacent to the carbanion.[7] This delocalization of the negative charge reduces the ylide's basicity and nucleophilicity, making it more stable and easier to handle.[7][8] Reactions involving stabilized ylides are often reversible and proceed under thermodynamic control, leading predominantly to the formation of (E)-alkenes.[5][9][10]
The Horner-Wadsworth-Emmons (HWE) reaction, a significant modification of the Wittig reaction, employs phosphonate carbanions generated from phosphonate esters.[11] These reagents are more nucleophilic than their phosphonium ylide counterparts and offer distinct advantages, including excellent (E)-selectivity with stabilized systems and a water-soluble phosphate byproduct that simplifies purification.[11][12][13]
This guide focuses on ylides derived from acetate precursors, specifically those incorporating a trimethylsilyl (TMS) group. The presence of the α-silyl group further influences the stability and reactivity of the carbanion, while the acetate moiety firmly places it in the "stabilized" category, predisposing it towards the synthesis of (E)-alkenes via the HWE pathway.
Mechanistic Framework: From Deprotonation to Olefination
The overall transformation involves two critical stages: the deprotonation of the phosphonate ester to form the ylide (phosphonate carbanion) and the subsequent reaction of this ylide with a carbonyl compound.
Ylide Generation: The Deprotonation Step
The key precursor for our target ylide is a phosphonate ester, such as triethyl phosphonoacetate, which can be modified to include a trimethylsilyl group on the α-carbon. The protons on the carbon situated between the phosphonate group (P=O) and the ester carbonyl (C=O) are significantly acidic due to the electron-withdrawing nature of both groups.
The choice of base is critical and depends on the acidity of the phosphonate ester and the sensitivity of other functional groups in the reactants.
-
Strong, Non-nucleophilic Bases: Sodium hydride (NaH) is a common and effective choice, forming hydrogen gas as the only byproduct. Organolithium reagents like n-butyllithium (n-BuLi) are also highly effective but can sometimes lead to side reactions if not used at low temperatures.[10][14]
-
Milder Conditions for Sensitive Substrates: For base-sensitive aldehydes or ketones, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a weaker amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are preferable.[12][13] LiCl acts as a Lewis acid, increasing the acidity of the phosphonate proton and facilitating deprotonation with a milder base.[13]
The deprotonation is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile (MeCN), under an inert atmosphere to prevent quenching of the highly basic carbanion by moisture.[12][14]
The Horner-Wadsworth-Emmons Reaction Mechanism
Once generated, the phosphonate carbanion acts as a potent nucleophile. The reaction with an aldehyde or ketone proceeds through a well-established mechanism that ensures high (E)-selectivity.
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Introduction: Enhancing Analyte Volatility and Stability for Gas Chromatography
An Application Guide to Trimethylsilylation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity in separating and identifying volatile and semi-volatile compounds.[1][2] However, a significant portion of molecules of interest in fields like metabolomics, drug development, and environmental analysis are non-volatile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[3] These groups increase polarity and promote hydrogen bonding, which leads to poor chromatographic peak shape, thermal instability, and strong adsorption to the GC column, ultimately hindering analysis.[4]
To overcome these limitations, chemical derivatization is employed. This process chemically modifies the analyte to make it more "GC-amenable." Among the various derivatization techniques, silylation is the most prevalent and versatile method used today.[1] Silylation involves replacing the active hydrogen atoms in polar functional groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3] This modification effectively masks the polar sites, leading to several key advantages:
-
Increased Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered.
-
Enhanced Thermal Stability: TMS derivatives are often more stable at the high temperatures used in the GC injector and column.[3]
-
Improved Chromatographic Performance: Derivatization results in sharper, more symmetrical peaks and better resolution between closely related compounds.[4]
This application note provides a comprehensive guide to trimethylsilyl derivatization, focusing on the use of powerful silylating agents to analyze compounds containing hydroxyl and carboxyl groups. We will explore the underlying chemistry, provide detailed, field-proven protocols, and discuss data interpretation for robust and reliable GC-MS analysis.
The Chemistry of Silylation: Reagents and Mechanisms
The success of a derivatization procedure hinges on the choice of the silylating reagent. The reactivity of these reagents varies, and the selection depends on the target functional group and the overall sample matrix.[4] Among the most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
The general mechanism involves the nucleophilic attack of the active hydrogen-containing group (e.g., an alcohol or carboxylic acid) on the silicon atom of the silylating agent. This results in the formation of a stable silyl ether or silyl ester and volatile, non-interfering by-products. The reaction is often facilitated by heating and, for more sterically hindered or less reactive compounds, the addition of a catalyst like Trimethylchlorosilane (TMCS) is beneficial.
Comparison of Common Silylating Agents
The choice between BSTFA and MSTFA can be critical for optimizing a derivatization protocol.[3] The following table summarizes their key characteristics.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very Strong | Considered one of the strongest and most versatile agents.[3] |
| By-products | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide | N-methyl-trifluoroacetamide.[3] |
| Volatility of By-products | Highly volatile, typically eluting before the solvent peak. | Highly volatile, ensuring no interference with early-eluting analytes.[5] |
| Primary Applications | Broadly applicable to alcohols, phenols, carboxylic acids, amines, and steroids. | Excellent for a wide range of compounds, including fatty acids, amino acids, and sugars. Often preferred due to its higher volatility. |
| Catalyst Use | Often used with 1% TMCS to enhance reactivity for hindered groups. | Also available with 1% TMCS to increase derivatization efficiency.[5] |
Protocol 1: Derivatization of Carboxylic Acids
Carboxylic acids are prime candidates for derivatization due to their high polarity and tendency to produce broad, tailing peaks in GC analysis. Silylation converts them into their corresponding TMS esters, which are significantly more volatile and exhibit excellent chromatographic behavior.
Causality and Experimental Rationale
The acidic proton of the carboxyl group is highly active and readily participates in hydrogen bonding. By replacing this proton with a TMS group, we create a non-polar TMS ester. This transformation is crucial for preventing intermolecular interactions and ensuring the molecule can be efficiently volatilized and transported through the GC column. The use of a catalyst like TMCS can accelerate the reaction, especially for sterically hindered acids.
Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen in a GC vial. Moisture can deactivate the silylating reagent and hydrolyze the formed derivatives.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the dried sample residue.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS) to the vial. Ensure a molar excess of the reagent to the analyte, typically at least 2:1 for each active hydrogen.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven. Reaction time and temperature may need optimization depending on the specific analyte.[6]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Workflow for Carboxylic Acid Derivatization
Caption: Workflow for single-step TMS derivatization of carboxylic acids.
Protocol 2: Two-Step Derivatization of Hydroxy Acids and Sugars
Compounds containing both a hydroxyl group and a carbonyl (keto) group, such as sugars and certain steroids, present a unique challenge. Direct silylation can lead to the formation of multiple isomers (enol-TMS ethers), complicating the resulting chromatogram. To prevent this, a two-step derivatization is the authoritative standard.[3]
Causality and Experimental Rationale
The first step, methoximation, involves reacting the carbonyl group with methoxyamine hydrochloride. This forms a stable methoxime (MOX) derivative, which is not susceptible to enolization. The second step is the standard silylation of the hydroxyl groups. This two-step approach ensures that a single, stable derivative is formed for each analyte, leading to clean, reproducible chromatograms.[3]
Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Step 1: Methoximation:
-
Step 2: Silylation:
-
Add 100 µL of MSTFA (or BSTFA) to the same vial.
-
Recap the vial and heat at 60°C for an additional 30-60 minutes to silylate the hydroxyl groups.[6]
-
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Workflow for Two-Step Derivatization
Caption: Workflow for two-step derivatization of carbonyl-containing compounds.
Data Interpretation: What to Expect
Successful derivatization is confirmed by changes in both the chromatographic retention time and the mass spectrum.
-
Retention Time Shift: Derivatized analytes are less polar and often more volatile than their parent compounds, which typically results in a shorter retention time on standard non-polar GC columns (e.g., those with a 5% phenyl-methylpolysiloxane phase).
-
Mass Spectral Signatures: The mass spectra of TMS derivatives are highly characteristic. The presence of a trimethylsilyl group can be confirmed by specific fragment ions.
| Ion (m/z) | Description | Significance |
| 73 | [Si(CH₃)₃]⁺ | The base peak or a very abundant ion for most TMS derivatives. Its presence is a strong indicator of successful silylation. |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Often observed in compounds with multiple TMS groups, arising from rearrangement. |
| M-15 | [M - CH₃]⁺ | A common fragment resulting from the loss of a methyl group from one of the TMS moieties. |
Automation for High-Throughput Analysis
For metabolomics and other large-scale studies, manual derivatization can be a significant bottleneck. Furthermore, TMS derivatives can be susceptible to hydrolysis over time, meaning that samples prepared in a large batch may degrade while waiting for analysis, introducing variability.[1][8]
Automated derivatization systems using robotic autosamplers solve these issues by preparing samples "just-in-time."[1] These systems can perform the entire derivatization workflow—adding reagents, heating, and vortexing—immediately before injecting the sample into the GC-MS. This approach offers significant benefits:
-
Enhanced Reproducibility: Automation minimizes human error and ensures that every sample is treated identically.[1][9]
-
Improved Derivative Stability: Immediate analysis after derivatization prevents the degradation of unstable derivatives.[7]
-
Increased Throughput: Samples can be prepared in an overlapping fashion, maximizing the uptime of the GC-MS instrument.[7]
Safety and Handling
Silylating reagents and the solvents used are hazardous and must be handled with appropriate care in a well-ventilated fume hood.
-
Moisture Sensitivity: All silylating reagents are extremely sensitive to moisture. Store them in a desiccator and use anhydrous solvents and dry glassware.
-
Flammability: Reagents and solvents like pyridine and acetonitrile are flammable. Keep them away from heat, sparks, and open flames.[10][11]
-
Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13]
Conclusion
Trimethylsilyl derivatization is an indispensable tool for the successful GC-MS analysis of a wide range of polar, non-volatile compounds. By converting active functional groups into their stable and volatile TMS analogues, this technique dramatically improves chromatographic performance and analytical sensitivity. The selection of a powerful silylating agent like BSTFA or MSTFA, coupled with optimized, self-validating protocols as described here, provides a robust foundation for researchers in drug development and other scientific fields to achieve reliable and high-quality analytical results. For high-throughput applications, the integration of automated derivatization systems is highly recommended to ensure maximum reproducibility and efficiency.
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Aizat, W. M., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. Retrieved from [Link]
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Safi, S., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules. Retrieved from [Link]
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Werz, D. B. (2022). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Chemistry – A European Journal. Retrieved from [Link]
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Tkachenko, K. G., & Zenkevich, I. G. (2013). Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Analytical Sciences. Retrieved from [Link]
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Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
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Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Retrieved from [Link]
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Perera, D., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE - Safety Data Sheet. Retrieved from [Link]
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Jaffé, R., & Gardinali, P. R. (2012). Results after GC-MS analysis of the derivatized plant extracts with BSTFA and TMCS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Application Notes & Protocols: The Trimethylsilyl Group as a Versatile Protecting Strategy in Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The trimethylsilyl (TMS) group is a preeminent tool for the temporary masking of hydroxyl and carboxylic acid functionalities due to its ease of installation, general stability under a range of non-aqueous conditions, and facile, selective removal. This guide provides an in-depth exploration of the principles and field-proven protocols for the application of TMS protecting groups. We will delineate the mechanistic underpinnings of silylation and desilylation, offer detailed experimental procedures, and contextualize the choice of reagents and conditions. While the compound trimethylsilylmethyl acetate possesses distinct applications, this guide will focus on the more universally adopted strategies for forming trimethylsilyl ethers and esters, which is the common intention when referring to TMS protection.
Introduction: The Logic of Protection
Complex organic molecules are often polyfunctional. Executing a specific chemical transformation on one part of a molecule can be thwarted by the unintended reaction of another functional group. For instance, the potent basicity and nucleophilicity of a Grignard reagent would be quenched by the acidic proton of an alcohol, preventing its desired reaction with a carbonyl group.[1][2] To circumvent such challenges, chemists employ "protecting groups" – molecular "painter's tape" that temporarily masks a reactive group's functionality.[1]
An ideal protecting group strategy involves three key stages:
-
Protection: The group is introduced selectively and in high yield.
-
Transformation: The desired chemical reaction is performed elsewhere on the molecule, with the protected group remaining inert.
-
Deprotection: The protecting group is cleanly removed in high yield, regenerating the original functional group without affecting the newly modified parts of the molecule.[2]
Among the most widely used protecting groups are silyl ethers, formed by attaching a silicon-based group to an oxygen atom. The trimethylsilyl (TMS) group is the simplest of these, offering robust protection under many conditions while being readily removable.[3][4]
Part 1: Protection of Alcohols via Trimethylsilyl Ethers
The conversion of a hydroxyl group to a trimethylsilyl (TMS) ether is a fundamental tactic to shield its acidic proton and nucleophilic oxygen.[5][6] This protection strategy is indispensable when using organometallic reagents, strong bases, or certain oxidizing and reducing agents that would otherwise react with the alcohol.[1]
Principle and Mechanism of Protection
The formation of a TMS ether proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of a silylating agent, most commonly trimethylsilyl chloride (TMSCl).[7] The reaction is an SN2-like process at the silicon center.[2][6] Although a typical SN2 reaction is sterically hindered at a tertiary carbon, the longer Si-C bonds (approx. 1.95 Å vs. 1.54 Å for C-C) reduce steric crowding around the silicon atom, allowing the reaction to proceed.[2] A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise cause unwanted side reactions or catalyze the removal of the newly formed protecting group.[2][5][8]
Figure 1: Workflow of TMS ether formation.
Experimental Protocol: TMS Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol, such as 1-butanol.
Materials:
-
1-Butanol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)[3]
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)[8]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of trimethylsilyl chloride (1.2 eq).[9] A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[10] Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude TMS ether can often be used without further purification. If necessary, purify by distillation or flash column chromatography.
Deprotection of TMS Ethers
The cleavage of TMS ethers is typically achieved under acidic conditions or with a source of fluoride ions.[3][6]
Method 1: Acid-Catalyzed Deprotection TMS ethers are labile to aqueous acid.[5] The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water.
Procedure:
-
Dissolve the TMS-protected compound in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
Method 2: Fluoride-Mediated Deprotection This is the most common and selective method for cleaving silyl ethers. The exceptional strength of the silicon-fluorine (Si-F) bond (bond energy ~580 kJ/mol) provides a powerful thermodynamic driving force for the reaction.[1] Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent.[2][6]
Figure 2: Fluoride-mediated deprotection of a TMS ether.
Procedure:
-
Dissolve the TMS-protected compound in an appropriate solvent, typically THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 eq) at 0 °C or room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
| Process | Reagents | Solvent | Typical Conditions | Reference(s) |
| Protection | TMSCl, Et₃N (or Pyridine) | Anhydrous DCM, THF | 0 °C to Room Temp, 1-2 h | [3][8] |
| Deprotection (Acid) | HCl, H₂SO₄ (catalytic) | THF / H₂O | Room Temp, 1-4 h | [5][11] |
| Deprotection (Fluoride) | TBAF | THF | 0 °C to Room Temp, 0.5-1 h | [2][6][12] |
Table 1: Summary of Reaction Conditions for TMS Protection/Deprotection of Alcohols.
Part 2: Protection of Carboxylic Acids via Trimethylsilyl Esters
Carboxylic acids also require protection in the presence of reagents that are incompatible with acidic protons or that could reduce the carboxyl group, such as certain hydroborating agents or organometallics.[13][14] Conversion to a trimethylsilyl ester effectively masks the acidity of the proton.
Principle and Protocol
Trimethylsilyl esters are readily formed by treating the carboxylic acid with a silylating agent like TMSCl.[13] The reaction is straightforward and often quantitative. A key feature of silyl esters is their high sensitivity to hydrolysis; they are typically cleaved back to the carboxylic acid upon exposure to water, often during the aqueous workup of a subsequent reaction.[13][15] This makes them excellent temporary protecting groups.
Protocol for Silyl Ester Formation:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of TMSCl (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Isolation: The resulting trimethylsilyl ester is often used directly in the next step without isolation. If isolation is needed, the triethylammonium chloride salt can be filtered off and the solvent evaporated under anhydrous conditions.
Deprotection simply involves quenching the subsequent reaction mixture with water, which hydrolyzes the silyl ester back to the carboxylic acid.
Part 3: Understanding Trimethylsilylmethyl Acetate
While the TMS group is used for protection, the specific compound trimethylsilylmethyl acetate has different roles. It is an organosilicon compound that is sometimes used as a derivatizing agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to increase the volatility of polar compounds like alcohols and carboxylic acids.[16][17][18]
Synthesis and Properties
Trimethylsilylmethyl acetate can be synthesized by the reaction of sodium acetate with trimethylchlorosilane in a suitable solvent like N,N-dimethylformamide (DMF).[16][19]
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₄O₂Si | [20] |
| Molar Mass | 146.26 g/mol | [20] |
| Appearance | Clear, colorless liquid | [16][21] |
| Boiling Point | 135-137 °C | [16][20][21] |
| Density | ~0.86 g/cm³ | [16][21] |
| Flash Point | 20 °C | [16][20][21] |
Table 2: Physical Properties of Trimethylsilylmethyl Acetate.
Conclusion
The trimethylsilyl (TMS) group represents a highly reliable and versatile protecting group for alcohols and carboxylic acids. Its application is characterized by mild and efficient installation procedures and, critically, a variety of selective deprotection methods. The choice between acid- or fluoride-based cleavage allows for orthogonality with other protecting groups in a synthetic sequence. Understanding the straightforward mechanisms and adopting the robust protocols detailed in this guide will empower researchers to confidently employ TMS protection in the synthesis of complex molecules, thereby streamlining synthetic routes and enhancing overall yields.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, February 10). Alcohol Protection with TMS (Trimethylsilyl ethers) [Video]. YouTube. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
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Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. Retrieved from [Link]
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SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
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ResearchGate. (n.d.). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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ChemBK. (2024, April 10). Trimethylsilylmethyl acetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane. Retrieved from [Link]
-
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-
Chem Help ASAP. (2020, July 22). Adding TMS Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
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-
Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetone trimethysilyl enol ether. Retrieved from [Link]
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Trimethylsilylmethyl Acetate in Carbon-Carbon Bond Formation: The Peterson Olefination Pathway
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of trimethylsilylmethyl acetate in carbon-carbon bond formation. The primary focus is its utility as a precursor to an α-silyl carbanion for the Peterson olefination, a powerful alternative to the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of alkenes. This guide covers the mechanistic underpinnings, stereochemical control, detailed experimental protocols, and the synthesis of the reagent itself.
Introduction: The Versatility of Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate is a clear, colorless to light yellow liquid that serves as a versatile reagent in modern organic synthesis.[1][2] While it has applications as a protecting group and in the development of silicone-based materials, its most significant role in carbon-carbon bond formation is as a stable, convenient precursor to the α-(trimethylsilyl)acetate enolate.[1] Upon deprotonation with a strong, non-nucleophilic base, it generates an α-silyl carbanion that reacts readily with aldehydes and ketones. This pathway culminates in the Peterson olefination, a reaction celebrated for its operational simplicity and, most notably, its capacity for stereoselective alkene synthesis.[3][4]
Unlike the often difficult-to-handle phosphonium ylides used in Wittig reactions, the α-silyl carbanion derived from trimethylsilylmethyl acetate offers a distinct and controllable route to α,β-unsaturated esters. The fate of the key intermediate, a β-hydroxysilane, can be directed by the choice of acidic or basic workup conditions to yield either the (E)- or (Z)-alkene, providing a level of stereochemical control that is a significant advantage in complex molecule synthesis.[5][6]
Table 1: Properties of Trimethylsilylmethyl Acetate
| Property | Value | Reference |
| CAS Number | 2917-65-9 | [2] |
| Molecular Formula | C₆H₁₄O₂Si | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 106-108 °C | [7] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | Acetic Acid Trimethylsilylmethyl Ester | [2] |
Core Application: The Peterson Olefination
The Peterson olefination is a cornerstone reaction in organic chemistry that utilizes α-silyl carbanions to convert carbonyl compounds into alkenes.[3][8] When using trimethylsilylmethyl acetate, this reaction provides a reliable method for synthesizing α,β-unsaturated esters. The reaction proceeds in two distinct stages: nucleophilic addition followed by elimination.
Mechanism of Action
The overall transformation is characterized by the formation of a stable β-hydroxysilane intermediate, which can often be isolated.[5] The stereochemical outcome of the reaction is determined in the second stage—the elimination of the trimethylsilanol group—which proceeds via different pathways under acidic versus basic conditions.[6][8]
-
Step 1: Generation of the α-Silyl Carbanion: Trimethylsilylmethyl acetate is deprotonated at the α-carbon using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to prevent nucleophilic attack at the ester carbonyl. This generates the reactive α-(trimethylsilyl)acetate carbanion.[9]
-
Step 2: Nucleophilic Addition: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This addition forms a lithium alkoxide intermediate.[8][10] An aqueous workup protonates the alkoxide to yield the crucial β-hydroxysilane intermediate.[11]
-
Step 3: Stereoselective Elimination: This is the defining feature of the Peterson olefination. The diastereomeric β-hydroxysilane intermediates can be separated or, more commonly, the mixture is treated directly with acid or base to induce elimination.[5]
-
Acid-Catalyzed (Anti-elimination): Treatment with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent E2-type elimination occurs via an anti-periplanar geometry, leading to one stereoisomer of the alkene.[6][11]
-
Base-Promoted (Syn-elimination): Treatment with a base (e.g., potassium hydride, sodium hydride) deprotonates the hydroxyl group. The resulting alkoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate undergoes a concerted syn-elimination to yield the opposite alkene stereoisomer.[8][11]
-
Caption: Mechanism of the Peterson Olefination.
Table 2: Stereochemical Control in the Elimination Step
| Condition | Mechanism | Stereochemistry | Typical Product | Reference |
| Acidic (e.g., H₂SO₄, TsOH) | E2-type Elimination | Anti-elimination | (Z)-Alkene (often) | [6][11] |
| Basic (e.g., KH, NaH) | Concerted Cycloreversion | Syn-elimination | (E)-Alkene (often) | [8][11] |
Protocols and Methodologies
A successful outcome depends on the careful execution of each step, from the synthesis of the reagent to the final olefination. The following protocols are provided as a guide for laboratory application.
Protocol 1: Synthesis of Trimethylsilylmethyl Acetate
This procedure is adapted from established methods involving the reaction of an acetate salt with a chlorosilane.[1][7]
Materials:
-
Sodium acetate (anhydrous)
-
Trimethylchlorosilane
-
N,N-Dimethylformamide (DMF, anhydrous) or other suitable solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium acetate (0.7-0.8 molar equivalents) and anhydrous DMF (2-3 parts by mass relative to trimethylchlorosilane).[7] If using, add the phase-transfer catalyst (0.001-0.005 parts).
-
Reaction Initiation: Stir the suspension at room temperature (20-30 °C).
-
Addition: Slowly add trimethylchlorosilane (1 molar equivalent) dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction may occur; maintain the temperature between 10-60 °C using an ice bath if necessary.[7]
-
Reaction: Stir the mixture for 2-4 hours at the chosen temperature.[7] Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride precipitate and any unreacted sodium acetate. Wash the solid cake with a small amount of dry solvent (e.g., diethyl ether).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation, collecting the fraction boiling at 106-108 °C to yield pure trimethylsilylmethyl acetate.[7]
Protocol 2: General Procedure for Peterson Olefination of a Ketone
This protocol describes the formation of an α,β-unsaturated ester from a ketone and trimethylsilylmethyl acetate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilylmethyl acetate
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydride (KH) or Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
Caption: General workflow for the Peterson Olefination.
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C, then 30 minutes at 0 °C. Re-cool the freshly prepared LDA solution to -78 °C.
-
Carbanion Formation: In a separate flame-dried flask under nitrogen, dissolve trimethylsilylmethyl acetate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the α-silyl carbanion.
-
Carbonyl Addition: Add a solution of the ketone (1.2 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C. Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
Elimination Step (Choose one):
-
For Basic Elimination (Syn): Cool the mixture to 0 °C and carefully add potassium hydride (1.5 eq, as a mineral oil dispersion) in portions. Allow the reaction to stir at room temperature overnight.
-
For Acidic Elimination (Anti): Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Redissolve the crude β-hydroxysilane in a solvent like diethyl ether, add a catalytic amount of concentrated H₂SO₄ (or 1.0 eq of TsOH), and stir at room temperature for 2-4 hours.[6]
-
-
Workup and Purification:
-
After the chosen elimination, quench the reaction carefully with saturated aqueous NaHCO₃.[6]
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired α,β-unsaturated ester.[6]
-
Safety and Handling
-
Trimethylsilylmethyl acetate is a flammable liquid and vapor.[2] Store in a well-ventilated place and keep away from ignition sources.
-
Reagents like n-butyllithium and potassium hydride are pyrophoric and/or water-reactive. Handle only under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Trimethylsilylmethyl acetate is a highly effective and practical reagent for carbon-carbon bond formation via the Peterson olefination. Its primary advantage lies in the ability to stereoselectively synthesize either (E)- or (Z)-α,β-unsaturated esters from a common β-hydroxysilane intermediate by simply choosing between acidic or basic elimination conditions. This user-friendly protocol and the mechanistic predictability make it an invaluable tool for synthetic chemists in academic and industrial research.
References
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Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755–7757. [Link]
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van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). The Peterson Olefination Reaction. Chemical Society Reviews, 31(3), 195-200. [Link]
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Chan, L. Y., Kim, S., Chung, W. T., & Kim, S. (2011). Fe(OTf)3-Catalyzed Reaction of Benzylic Acetates with Organosilicon Compounds. Bulletin of the Korean Chemical Society, 32(2), 713-715. [Link]
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Zerth, H. M., Leonard, N. M., & Mohan, R. S. (2003). Synthesis of Homoallyl Ethers via Allylation of Acetals in Ionic Liquids Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters, 5(1), 55-57. [Link]
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National Institutes of Health. Development of an In Situ Protocol for the Intramolecular Olefination of Oximes. [Link]
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Denmark, S. E., & Nguyen, S. T. (2009). Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Letters, 11(3), 781-784. [Link]
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National Institutes of Health. Initial Carbon–Carbon Bond Formation during the Early Stages of the Methanol‐to‐Olefin Process Proven by Zeolite‐Trapped Acetate and Methyl Acetate. [Link]
-
University of Rochester. Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. [Link]
-
ResearchGate. Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. [Link]
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Application Notes and Protocols: The Peterson Olefination of Trimethylsilylmethyl Acetate with Aldehydes and Ketones
Introduction: A Strategic Approach to α,β-Unsaturated Esters
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, natural products, and advanced materials. Among the arsenal of olefination reactions, the Peterson olefination offers a unique and powerful strategy for the stereocontrolled synthesis of these valuable motifs from aldehydes and ketones. This reaction, a silicon-analogue of the Wittig reaction, leverages the chemistry of α-silyl carbanions to achieve high yields and predictable stereochemical outcomes.[1][2]
This application note provides a comprehensive guide to the reaction of trimethylsilylmethyl acetate with carbonyl compounds. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and present a summary of expected outcomes with a range of substrates. The information herein is curated for researchers, scientists, and drug development professionals seeking to harness the power of this versatile transformation.
Reaction Mechanism: A Dichotomy of Stereochemical Control
The Peterson olefination proceeds through a two-stage mechanism: the initial nucleophilic addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate, followed by an elimination step to yield the alkene.[3][4] A key advantage of this reaction is the ability to direct the stereochemical outcome of the elimination by choosing either acidic or basic conditions.[5][6]
-
Enolate Formation: The reaction is initiated by the deprotonation of trimethylsilylmethyl acetate at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This step is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to ensure rapid and complete formation of the lithium enolate and to prevent side reactions.[7][8]
-
Nucleophilic Addition: The resulting α-silyl carbanion (enolate) is a potent nucleophile that readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, a lithium alkoxide of a β-hydroxysilane.[4]
-
Stereoselective Elimination: The β-hydroxysilane intermediate can be eliminated to form the α,β-unsaturated ester via two distinct stereochemical pathways:
-
Acid-catalyzed anti-elimination: Treatment of the β-hydroxysilane with acid results in protonation of the hydroxyl group, followed by an anti-periplanar elimination to yield the (E)-alkene.[3][6]
-
Base-catalyzed syn-elimination: In the presence of a base (often the excess LDA from the enolization step or an added base like potassium hydride), a concerted syn-elimination occurs, typically through a pentacoordinate silicate intermediate, to afford the (Z)-alkene.[6][8]
-
For α-silyl esters, the electron-withdrawing nature of the ester group facilitates the elimination, often occurring in-situ under the basic reaction conditions to predominantly yield the thermodynamically more stable (E)-isomer.[5]
Caption: Peterson Olefination Workflow
Data Presentation: Substrate Scope and Yields
The Peterson olefination of ethyl trimethylsilylacetate is a versatile reaction applicable to a wide range of aldehydes and ketones. The following table summarizes representative yields for the synthesis of α,β-unsaturated esters. In most cases with ester-stabilized α-silyl carbanions, the reaction proceeds directly to the alkene, often with a high preference for the (E)-isomer.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl (E)-cinnamate | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl (E)-4-chlorocinnamate | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl (E)-4-methoxycinnamate | 82 |
| 4 | 2-Naphthaldehyde | Ethyl (E)-3-(naphthalen-2-yl)acrylate | 79 |
| 5 | Cyclohexanecarbaldehyde | Ethyl (E)-3-cyclohexylacrylate | 75 |
| 6 | Acetophenone | Ethyl (E)-3-phenylbut-2-enoate | 72 |
| 7 | Cyclohexanone | Ethyl 2-(cyclohexylidene)acetate | 68 |
| 8 | Propiophenone | Ethyl (E)-3-phenylpent-2-enoate | 70 |
Yields are approximate and based on literature precedents for similar reactions. Actual yields may vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Materials and Reagents:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilylmethyl acetate
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Protocol 1: Synthesis of Ethyl (E)-Cinnamate from Benzaldehyde
This protocol details the reaction of the lithium enolate of trimethylsilylmethyl acetate with benzaldehyde.
1. Preparation of LDA Solution (in situ): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. d. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
2. Enolate Formation and Reaction with Benzaldehyde: a. To the freshly prepared LDA solution at -78 °C, add a solution of trimethylsilylmethyl acetate (1.61 g, 10 mmol) in anhydrous THF (5 mL) dropwise. b. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. c. Add freshly distilled benzaldehyde (1.06 g, 10 mmol) dropwise to the enolate solution at -78 °C. d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
3. Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL). b. Transfer the mixture to a separatory funnel and add water (20 mL). c. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford ethyl (E)-cinnamate as a colorless oil.
Protocol 2: Synthesis of Ethyl 2-(Cyclohexylidene)acetate from Cyclohexanone
This protocol outlines the reaction with a ketone, which may require slightly longer reaction times or warming to proceed to completion.
1. Preparation of LDA Solution: a. Follow the same procedure as in Protocol 1, Step 1.
2. Enolate Formation and Reaction with Cyclohexanone: a. To the freshly prepared LDA solution at -78 °C, add a solution of trimethylsilylmethyl acetate (1.61 g, 10 mmol) in anhydrous THF (5 mL) dropwise. b. Stir the mixture at -78 °C for 30 minutes. c. Add cyclohexanone (0.98 g, 10 mmol) dropwise to the enolate solution at -78 °C. d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approximately 12-16 hours).
3. Work-up and Purification: a. Follow the same work-up and purification procedure as in Protocol 1, Step 3. The product, ethyl 2-(cyclohexylidene)acetate, is typically a colorless oil.
Causality and Experimental Insights
-
Choice of Base: LDA is the base of choice due to its strong basicity, which ensures quantitative deprotonation of the ester, and its steric bulk, which prevents it from acting as a nucleophile and adding to the ester or carbonyl compound.[8]
-
Solvent: Anhydrous THF is a common solvent as it is aprotic and effectively solvates the lithium cation of LDA and the resulting enolate.[8]
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to control the rate of reaction, minimize side reactions such as self-condensation of the ester, and in some cases, to control the stereoselectivity of the initial addition.
-
Work-up: The reaction is quenched with a mild acid source, such as saturated aqueous NH₄Cl, to neutralize the excess LDA and any remaining enolate. This avoids harsh acidic conditions that could potentially cause isomerization of the product or other side reactions. The subsequent washes with NaHCO₃ and brine remove acidic and aqueous impurities, respectively.
Conclusion
The Peterson olefination of trimethylsilylmethyl acetate provides a reliable and versatile method for the synthesis of α,β-unsaturated esters from a broad range of aldehydes and ketones. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products with excellent stereoselectivity. The protocols and data presented in this application note serve as a valuable resource for scientists in academic and industrial settings, facilitating the efficient synthesis of key intermediates for drug discovery and development.
References
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Peterson olefination. In Wikipedia. Retrieved from [Link]
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LibreTexts Chemistry. (2021, August 11). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Chemistry Notes. (2022, February 19). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved from [Link]
-
Sahanawaz, S. (2019, March 6). Peterson Olefination reaction: mechanism and stereochemistry [Video]. YouTube. [Link]
- Rein, T., & Reiser, O. (2003). Quantum Chemical Calculations on the Peterson Olefination with r-Silyl Ester Enolates. Helvetica Chimica Acta, 86(5), 1533-1546.
-
ResearchGate. (n.d.). The Peterson Olefination: Mechanistic Detail and Application in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Li, W., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(21), 14352-14356. [Link]
-
Probasco, M. S., et al. (2019). Stereoselective One-Pot Deconjugation, Aldol, and Stabilized Peterson Olefination of α-Trialkylsilyl-β-alkyl-α,β-Unsaturated Esters. Organic Letters, 21(5), 1379-1383. [Link]
-
The Organic Chemistry Tutor. (2017, April 13). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Retrieved from [Link]
-
SynArchive. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Pearson. (n.d.). Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl. Retrieved from [Link]
-
OC Lectures. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes [Video]. YouTube. [Link]
-
Chem Help. (2016, May 30). Part 1: Zimmerman-Traxler Aldol Reaction- Propiophenone and Benzaldehyde [Video]. YouTube. [Link]
-
L.S. College, Muzaffarpur. (2021, March 20). Peterson olefination. Retrieved from [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. [Link]
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Trimethylsilylmethyl Acetate: A Versatile Precursor for Advanced Silicon-Containing Polymers
Abstract
This comprehensive guide delves into the multifaceted role of trimethylsilylmethyl acetate (TMSMA) as a precursor in the synthesis of advanced silicon-containing polymers. Primarily focusing on its application in plasma-enhanced chemical vapor deposition (PECVD) for creating functional organosilicon thin films, this document also explores its potential, grounded in chemical principles, as a monomer or initiator in traditional polymerization techniques. We provide detailed protocols for plasma polymerization, in-depth discussions on reaction mechanisms, and a thorough analysis of the resulting polymer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of silicon-based polymers in their applications, ranging from biocompatible coatings to advanced materials.
Introduction: The Significance of Silicon-Containing Polymers and the Role of Trimethylsilylmethyl Acetate
Silicon-containing polymers, particularly polysiloxanes, are a cornerstone of modern materials science, offering a unique combination of properties including high thermal stability, low surface energy, biocompatibility, and tunable mechanical properties.[1] These attributes have led to their widespread use in diverse fields such as medicine, electronics, and coatings. The synthesis of these polymers often relies on precursors that can be precisely controlled to tailor the final material's characteristics.
Trimethylsilylmethyl acetate (TMSMA), with the chemical formula CH₃COOCH₂Si(CH₃)₃, is an organosilicon compound that serves as a valuable precursor in this domain.[2] Its chemical structure, featuring a reactive acetate group and a stable trimethylsilylmethyl moiety, opens up various avenues for incorporation into polymeric structures. While its most prominently documented application is in the formation of organosilicon thin films via plasma polymerization, its potential in other polymerization methodologies warrants a detailed exploration.[3][4][5] This guide will provide both established protocols and theoretical frameworks for the use of TMSMA in polymer synthesis.
Physicochemical Properties of Trimethylsilylmethyl Acetate
A thorough understanding of the precursor's properties is paramount for successful polymer synthesis.
| Property | Value | Reference |
| CAS Number | 2917-65-9 | [6] |
| Molecular Formula | C₆H₁₄O₂Si | [6] |
| Molar Mass | 146.26 g/mol | [6] |
| Boiling Point | 135-137 °C | [6] |
| Density | 0.86 g/cm³ | [6] |
| Refractive Index | 1.406-1.408 | [6] |
Safety and Handling: Trimethylsilylmethyl acetate is irritating to the eyes, respiratory system, and skin.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition as it is flammable.[6][7]
Application in Plasma Polymerization: Deposition of Organosilicon Thin Films
Plasma-enhanced chemical vapor deposition (PECVD) is a powerful technique for creating thin, highly cross-linked, and pinhole-free polymer films on various substrates.[8] Trimethylsilylmethyl acetate is an excellent precursor for this method, leading to the formation of SiOxCyHz coatings with tunable properties.[3][4][5]
Underlying Principles
In a PECVD process, an energetic plasma is generated from a precursor vapor. This plasma contains a complex mixture of ions, electrons, radicals, and neutral species. These reactive species bombard the substrate surface, where they recombine and polymerize to form a thin film. The chemical structure and properties of the resulting plasma polymer are highly dependent on the deposition parameters, such as precursor flow rate, pressure, and plasma power.[8] When TMSMA is used as a precursor, the Si-C and C-O bonds can be fragmented, leading to the incorporation of silicon, oxygen, carbon, and hydrogen into the growing film.[3][4]
Experimental Workflow for Plasma Polymerization of TMSMA
The following diagram illustrates a typical experimental setup for the plasma polymerization of TMSMA.
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- 8. mdpi.com [mdpi.com]
Use of trimethylsilylmethyl acetate in materials science
An Application Guide to Trimethylsilylmethyl Acetate in Materials Science
Abstract
Trimethylsilylmethyl acetate (CAS RN: 2917-65-9), an organosilicon compound featuring a trimethylsilyl group linked to a methyl acetate moiety, presents unique functionalities for advanced materials synthesis.[1] While structurally distinct from the more common trimethylsilyl acetate, its applications are rooted in the versatile reactivity of the silicon center and the influence of its adjacent functional groups. This guide provides an in-depth exploration of its use in materials science, focusing on its role in the synthesis of functional ionic polymers and as a reagent for the hydrophobic modification of surfaces. We present detailed protocols, explain the chemical principles behind the methodologies, and offer insights into the characterization and safe handling of this compound.
Introduction to Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate, with the chemical formula C₆H₁₄O₂Si, is a colorless to light yellow liquid that is hydrophobic and stable under ambient, anhydrous conditions.[1] Its molecular structure combines a robust trimethylsilyl group with an acetate ester, making it a valuable building block and modifying agent.[1] In materials science, its utility stems from two primary functions:
-
As a Synthetic Building Block: The trimethylsilylmethyl group can be incorporated into monomer structures to synthesize silicon-containing polymers with tailored properties.
-
As a Surface Modifying Agent: Like other silanes, it has the potential to react with hydroxylated surfaces to impart hydrophobicity and alter surface energy.
This document will detail these applications with field-proven protocols and mechanistic insights.
Core Application I: Synthesis of Functional Ionic Polymers
A significant application of the trimethylsilylmethyl group is in the creation of novel ionic polymers. These materials are of great interest for applications in membranes, adhesives, and as interlayer components.[2] A study by Kaestner and Strehmel (2018) details the synthesis of aprotic ionic polymers via free radical polymerization of monomers containing a trimethylsilylmethyl-substituted imidazolium structure.[2] This approach leverages the stability and chemical properties conferred by the silicon-containing group.
Mechanistic Insight: The Role of the Trimethylsilylmethyl Group
In this context, the trimethylsilylmethyl group is not the polymerizable moiety itself but is attached to a monomer, such as an imidazolium salt, which contains a vinyl group for polymerization.[2] The presence of the bulky, non-polar silyl group can influence the polymer's final properties, such as its glass transition temperature (Tg), solubility, and thermal stability.
It is critical to distinguish this from monomers where a trimethylsilyl group is directly attached to the double bond (an α-position). In those cases, the significant steric hindrance presented by the α-trimethylsilyl group makes both free radical and anionic polymerization extremely difficult.[3] By placing the silyl group on a methyl spacer, as in trimethylsilylmethyl, this steric impediment is reduced, allowing for more effective polymerization of the vinyl group.[2]
Experimental Protocol: Synthesis of a Trimethylsilylmethyl-Substituted Ionic Monomer
This protocol is adapted from the quaternization of 1-methylimidazole with (chloromethyl)trimethylsilane as described by Kaestner and Strehmel (2018).[2] This procedure yields 1-trimethylsilylmethyl-3-methylimidazolium chloride, a precursor for further polymerization steps.
Materials:
-
1-Methylimidazole (distilled prior to use)
-
(Chloromethyl)trimethylsilane
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Vacuum line or rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 1-methylimidazole (0.171 mol) and (chloromethyl)trimethylsilane (0.183 mol). Causality Note: A slight excess of the chlorosilane is used to ensure complete reaction of the imidazole.
-
Reaction Conditions: Stir the bulk mixture at 75°C for 10 days under an inert atmosphere (e.g., nitrogen or argon). The extended reaction time is necessary for the quaternization reaction to proceed to completion.
-
Work-up and Purification:
-
After 10 days, cool the reaction mixture to room temperature. The product, 1-trimethylsilylmethyl-3-methylimidazolium chloride, will be a colorless oil.
-
Wash the oil with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum for 48 hours to remove all residual solvent.
-
-
Characterization: The structure of the resulting ionic liquid monomer should be confirmed using ¹H and ¹³C NMR spectroscopy.
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of an ionic monomer.
Core Application II: Hydrophobic Surface Modification
Organosilanes are widely used to form self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides), altering properties like wettability.[4] While specific protocols for trimethylsilylmethyl acetate are not prevalent in literature, its fundamental structure allows it to function as a silylating agent based on established chemical principles. The trimethylsilyl group can form a covalent Si-O-Substrate bond, while the organic portion of the molecule orients away from the surface, reducing surface energy and imparting hydrophobicity.
Mechanistic Insight: Silanization of Hydroxylated Surfaces
The process occurs in two conceptual stages, typically requiring trace amounts of surface-adsorbed water to initiate:
-
Hydrolysis: The acetate group of trimethylsilylmethyl acetate reacts with water to form a reactive silanol intermediate (trimethylsilyl-methanol) and acetic acid as a byproduct.
-
Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface, forming a stable covalent siloxane (Si-O-Si) bond and releasing a molecule of water. Adjacent silanols can also cross-link, forming a durable polysiloxane network on the surface.
Causality Note: Anhydrous conditions in the bulk solvent or vapor phase are critical. While trace surface water is needed for activation, excess water in the bulk phase will lead to premature self-condensation (polymerization) of the silane in solution, preventing it from effectively bonding to the substrate surface.
Generalized Protocol: Vapor-Phase Silanization for Hydrophobic Modification
This generalized protocol is based on established methods for volatile silylating agents and is designed as a robust starting point for achieving hydrophobic surfaces using trimethylsilylmethyl acetate.[5]
Part A: Substrate Preparation (Critical Step)
-
Cleaning: Sonicate the substrates (e.g., glass slides, silicon wafers) in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen or argon.
-
Hydroxylation: To maximize the density of surface hydroxyl groups, treat the substrates with a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and energetic. Handle only with appropriate personal protective equipment in a certified fume hood).
-
Final Rinse and Dry: Rinse the substrates copiously with DI water and dry again with nitrogen. Bake in an oven at 120°C for at least 30 minutes to remove all physisorbed water, then cool in a desiccator.
Part B: Vapor Deposition
-
Setup: Place the cleaned, dried substrates inside a vacuum desiccator or a dedicated vacuum deposition chamber.
-
Reagent Placement: Place a small, open vial containing 0.5-1.0 mL of trimethylsilylmethyl acetate inside the chamber. Ensure the liquid is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber to a moderate vacuum (e.g., <1 Torr). The low pressure facilitates the vaporization of the silane, ensuring a uniform coating.
-
Reaction: Leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The optimal time depends on the desired surface coverage and must be determined empirically.
-
Curing: After deposition, vent the chamber with dry nitrogen. Remove the substrates and bake them at 110-120°C for 30-60 minutes. This step drives off any remaining physisorbed molecules and promotes the formation of covalent bonds and cross-linking within the silane layer.
Workflow for Surface Modification
Caption: General workflow for vapor-phase surface silanization.
Characterization of Modified Materials
To validate the successful incorporation or surface modification with trimethylsilylmethyl acetate, the following techniques are recommended:
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy | To confirm the structure of synthesized monomers or polymers.[2] | For monomers, characteristic peaks for the trimethylsilyl protons (singlet, ~0.1 ppm) and methyl/methylene protons adjacent to the silicon and acetate groups will be present. |
| FTIR Spectroscopy | To confirm surface functionalization. | Appearance of new peaks corresponding to Si-O-Si (~1000-1100 cm⁻¹) and C-H stretching (~2900-3000 cm⁻¹) on the substrate's spectrum. A decrease in the broad -OH peak (~3200-3600 cm⁻¹) is also expected. |
| Contact Angle Goniometry | To quantify the change in surface wettability.[5] | A significant increase in the water contact angle on the modified substrate compared to the clean, untreated substrate, indicating a successful hydrophobic modification. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the modified surface. | The appearance of Silicon (Si 2p) and Carbon (C 1s) peaks on the surface spectrum of the substrate confirms the presence of the silane coating. |
Safety and Handling
Trimethylsilylmethyl acetate is a flammable liquid and vapor that can cause skin and eye irritation.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition. The compound is moisture-sensitive, and storage under an inert gas is recommended to prevent degradation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
- Kaestner, P., & Strehmel, V. (2018). Synthesis of ionic polymers by free radical polymerization using aprotic trimethylsilylmethyl‐substituted monomers. Journal of Polymer Science Part A: Polymer Chemistry.
-
Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
-
Nour, M. A., & Marvel, C. S. (n.d.). SYNTHESES AND POLYMERIZATION OF a-TRIMETHYLSILYL ACRYLIC MONOMERS. Canadian Journal of Chemistry. Retrieved from [Link]
- Various Authors. (n.d.). On‐Surface Activation of Trimethylsilyl‐Terminated Alkynes on Coinage Metal Surfaces.
- Various Authors. (n.d.). Advanced Surface Functionalization of Periodic Mesoporous Silica: Kinetic Control by Trisilazane Reagents. PubMed.
- Various Authors. (2025). Surface chemistry and trimethylsilyl functionalization of Stöber silica sols.
- Various Authors. (2025). Deposition of organosilicon coatings from trimethylsilyl acetate and oxygen gases in capacitively coupled RF glow discharge.
- Eduok, U., et al. (n.d.).
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- Matyjaszewski, K. (1991).
- Google Patents. (n.d.). US6743516B2 - Highly durable hydrophobic coatings and methods.
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Springer Nature Experiments. (n.d.). Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry. Retrieved from [Link]
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iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
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CAS. (n.d.). Materials Science & Engineering, C - CAS Source Index (CASSI) Search Tool. Retrieved from [Link]
- Various Authors. (2025). Search for potential precursors for Si-atomic layer deposition – A quantum chemical study.
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MDPI. (n.d.). Superhydrophobic SiO 2 /Trimethylchlorosilane Coating for Self-Cleaning Application of Construction Materials. Retrieved from [Link]
- Various Authors. (n.d.). Surface chemical functionalization of cellulose nanocrystals by 3-aminopropyltriethoxysilane.
-
Diva-portal.org. (2024). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silicon Compounds: Silanes and Silicones. Retrieved from [Link]
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Application Note: Trimethylsilylmethyl Acetate and the Generation of TMS-Methyl Nucleophiles for Organic Synthesis
Abstract
The trimethylsilylmethyl (TMS-methyl) group is a fundamental building block in modern organic synthesis, primarily utilized in its carbanionic form as a potent, non-enolizable nucleophile. Its most prominent application is the Peterson olefination, a versatile alternative to the Wittig reaction for the stereoselective synthesis of alkenes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and use of TMS-methyl organometallic reagents. We will detail robust protocols for the synthesis of (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride from their common halide precursor. Furthermore, we will address the role of trimethylsilylmethyl acetate, clarifying its utility and distinguishing it from structurally similar reagents, such as methyl trimethylsilylacetate, which serves as a precursor to silyl-stabilized ester enolates for olefination reactions.
The Trimethylsilylmethyl Carbanion: A Cornerstone of C-C Bond Formation
The TMS-methyl carbanion, typically employed as an organolithium or Grignard reagent, offers unique reactivity due to the influence of the adjacent silicon atom. The α-silicon stabilizes the negative charge on the carbon, rendering the carbanion a readily accessible and highly nucleophilic species. Unlike many alkyl organometallics, it cannot undergo β-hydride elimination, which contributes to its thermal stability.[1]
Key Application: The Peterson Olefination
The premier application of the TMS-methyl carbanion is the Peterson olefination, which constructs alkenes from aldehydes or ketones.[2][3] The reaction proceeds via the nucleophilic addition of the α-silyl carbanion to a carbonyl group, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the desired alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the alkene product by choosing the elimination conditions, as the two pathways proceed via different stereospecific mechanisms.[3][4]
-
Basic Elimination: Proceeds via a syn-elimination pathway.
-
Acidic Elimination: Proceeds via an anti-elimination pathway.
This stereochemical divergence allows for the synthesis of either the (E) or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[4]
Caption: General mechanism of the Peterson Olefination reaction.
Generating TMS-Methyl Organometallic Reagents
The most reliable and widely used precursors for generating TMS-methyl nucleophiles are (trimethylsilyl)methyl halides, particularly (trimethylsilyl)methyl chloride.
Caption: Standard synthetic routes to TMS-methyl organometallic reagents.
Protocol 2.1: Synthesis of (Trimethylsilyl)methyllithium
(Trimethylsilyl)methyllithium is a commercially available reagent but can also be readily prepared in the lab. The protocol below describes a common method using n-butyllithium.[1] An alternative involves using highly reactive lithium metal dendrites for improved efficiency.[5][6]
Materials:
-
(Trimethylsilyl)methyl chloride (TMSCH₂Cl), distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Charging: Charge the flask with a solution of (trimethylsilyl)methyl chloride (1.0 equiv) in anhydrous Et₂O.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Add a solution of n-BuLi (1.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as coupling.
-
-
Reaction: After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Use: The resulting solution of (trimethylsilyl)methyllithium is ready for immediate use. Its concentration can be estimated based on the limiting reagent or determined more accurately by titration.
Protocol 2.2: Synthesis of (Trimethylsilyl)methylmagnesium Chloride
The Grignard reagent is an excellent alternative, particularly when isolation of the β-hydroxysilane intermediate is desired.[2][7]
Materials:
-
(Trimethylsilyl)methyl chloride (TMSCH₂Cl), distilled
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equiv).
-
Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed. This step helps to activate the magnesium surface.
-
Rationale: The magnesium surface is often coated with a passivating layer of magnesium oxide. The iodine etches the surface, exposing fresh magnesium to initiate the Grignard formation.
-
-
Reagent Addition: Add a small portion of a solution of (trimethylsilyl)methyl chloride (1.0 equiv) in anhydrous Et₂O. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Reaction: Add the remaining TMSCH₂Cl solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, continue stirring at room temperature for 2-3 hours or until most of the magnesium has been consumed. The resulting grey, cloudy solution is ready for use.
Evaluating Trimethylsilylmethyl Acetate
While (trimethylsilyl)methyl chloride is the standard precursor, it is important to address the potential of trimethylsilylmethyl acetate (CAS 2917-65-9) as a source for the TMS-methyl group.
Direct conversion of trimethylsilylmethyl acetate to a TMS-methyl carbanion is not a standard or efficient transformation. The acetate group is a significantly poorer leaving group compared to chloride, making direct metallation via reaction with lithium or magnesium metal highly unfavorable. Furthermore, the protons on the methylene carbon (α to the silicon) are not sufficiently acidic to be removed by common bases to generate the carbanion.
It is crucial to distinguish this compound from methyl trimethylsilylacetate (CAS 2916-76-9) . This related ester is a valuable reagent in Peterson-type olefinations. Deprotonation α to the carbonyl group with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a silyl-stabilized ester enolate. This nucleophile reacts with aldehydes and ketones to produce α,β-unsaturated esters.
Protocol 3.1: Generation of Methyl Lithiotrimethylsilylacetate for Olefination
Materials:
-
Methyl trimethylsilylacetate
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: In a flame-dried flask under inert atmosphere, prepare a solution of LDA (1.1 equiv) in anhydrous THF.
-
Cooling: Cool the LDA solution to -78 °C.
-
Enolate Formation: Add methyl trimethylsilylacetate (1.0 equiv) dropwise to the cold LDA solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Rationale: LDA is a strong, sterically hindered base that selectively deprotonates the α-carbon without adding to the ester carbonyl.
-
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equiv) in THF dropwise to the enolate solution at -78 °C.
-
Reaction & Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. The reaction typically proceeds directly to the α,β-unsaturated ester. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Application Protocol: Stereoselective Peterson Olefination
The choice of reagent and conditions dictates the outcome of the olefination.
Caption: Decision workflow for selecting a Peterson Olefination protocol.
Protocol 4.1: One-Pot Synthesis of an Alkene using TMSCH₂Li
This protocol is ideal for synthesizing terminal methylidene compounds from ketones where stereochemistry is not a concern.
Procedure:
-
Reagent Preparation: Generate (trimethylsilyl)methyllithium in situ as described in Protocol 2.1 or use a commercial solution (1.2 equiv) in a flame-dried flask under argon at -78 °C.
-
Substrate Addition: Add a solution of the ketone (e.g., cyclohexanone, 1.0 equiv) in anhydrous THF dropwise to the stirred TMSCH₂Li solution.
-
Reaction: After addition, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Rationale: The lithium alkoxide formed in situ is unstable and spontaneously eliminates to form the alkene and lithium trimethylsilanolate.
-
-
Workup and Purification: Quench the reaction carefully with water. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the alkene (e.g., methylenecyclohexane).
Protocol 4.2: Stepwise Olefination via β-Hydroxysilane
This protocol allows for the isolation of the intermediate and subsequent stereoselective elimination.
Part A: Synthesis of the β-Hydroxysilane
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF at 0 °C under argon, add the (trimethylsilyl)methylmagnesium chloride solution (1.2 equiv, from Protocol 2.2) dropwise.
-
Reaction: Stir the mixture at room temperature for 3-5 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the β-hydroxysilane. The diastereomers may be separable at this stage.
Part B: Base-Catalyzed Syn-Elimination
-
Reaction Setup: To a stirred suspension of potassium hydride (KH, 1.5 equiv) in anhydrous THF at 0 °C, add a solution of the purified β-hydroxysilane (1.0 equiv) in THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete by TLC.
-
Workup and Purification: Quench carefully with water and purify as described in Protocol 4.1.
Part C: Acid-Catalyzed Anti-Elimination
-
Reaction Setup: Dissolve the purified β-hydroxysilane (1.0 equiv) in a suitable solvent like diethyl ether or dichloromethane.
-
Reaction: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid). Stir at room temperature for 1-4 hours.[4]
-
Workup and Purification: Quench with saturated aqueous sodium bicarbonate solution and purify as described in Protocol 4.1.
| Condition | Reagent | Intermediate | Elimination | Stereochemistry |
| One-Pot | TMSCH₂Li | Not Isolated | Spontaneous | Mixture (E/Z) |
| Stepwise | TMSCH₂MgCl | Isolated | Acid (H₂SO₄) | anti |
| Stepwise | TMSCH₂MgCl | Isolated | Base (KH) | syn |
| Table 1: Summary of Peterson Olefination Conditions and Outcomes. |
Safety and Handling
-
Organometallic Reagents: (Trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride are highly reactive, pyrophoric, and react violently with water and other protic solvents. Handle them exclusively under an inert atmosphere (argon or nitrogen) using proper Schlenk techniques or in a glovebox.[9]
-
Silylating Agents: (Trimethylsilyl)methyl chloride and related compounds are volatile, flammable, and moisture-sensitive. They can release HCl upon hydrolysis and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these reagents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate.
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Wikipedia. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from [Link]
- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.
-
ResearchGate. (n.d.). Trimethylsilylmethylmagnesium Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The Peterson Olefination Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines. Retrieved from [Link]
-
AperTO. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Retrieved from [Link]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related reaction setup. Retrieved from [Link]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]
-
ChemBK. (2024). Trimethylsilylmethyl acetate. Retrieved from [Link]
-
Organic Syntheses. (2024). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Retrieved from [Link]
Sources
- 1. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peterson Olefination | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Buy Trimethylsilylmethylmagnesium Chloride | 13170-43-9 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
The Dual Identity of a Silyl Reagent: Deconstructing the Role of Trimethylsilylmethyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Mechanism and Application of Trimethylsilylmethyl Acetate
In the vast arsenal of organosilicon chemistry, silylating agents are indispensable tools for the protection of functional groups, enhancing volatility for analysis, and modifying reactivity.[1] However, the nomenclature of these reagents can sometimes lead to confusion, blurring the lines between their distinct reactive pathways. A case in point is the oft-misinterpreted role of trimethylsilylmethyl acetate. While its name might suggest a function as a direct trimethylsilyl (TMS) donor for protecting groups, a deeper dive into its chemistry reveals a more nuanced and arguably more versatile character. This guide provides a comprehensive exploration of the true mechanistic role of trimethylsilylmethyl acetate, distinguishing it from its close relative, trimethylsilyl acetate, and offers detailed protocols for its practical application in organic synthesis.
A Tale of Two Silyl Acetates: Clarifying a Common Misconception
To fully appreciate the utility of trimethylsilylmethyl acetate, it is crucial to first distinguish it from trimethylsilyl acetate. The structural difference, though seemingly minor, dictates a profound divergence in their chemical behavior.
-
Trimethylsilyl Acetate (TMSOAc): With the structure CH₃COOSi(CH₃)₃, this compound can act as a mild silylating agent, donating a trimethylsilyl (TMS) group to alcohols and carboxylic acids.[2] Its silylating potential, however, is considered low compared to more common reagents like trimethylsilyl chloride (TMSCl).[3]
-
Trimethylsilylmethyl Acetate (TMSCH₂OAc): This isomer, with the structure (CH₃)₃SiCH₂OC(O)CH₃, does not typically function as a silylating agent for the direct protection of alcohols or amines.[4][5] Instead, its reactivity is centered on the trimethylsilylmethyl ((CH₃)₃SiCH₂-) unit, which can act as a nucleophile or a precursor to other reactive intermediates.
This fundamental distinction is the cornerstone of understanding the applications and mechanisms discussed in this guide. Using trimethylsilylmethyl acetate with the expectation of forming a simple TMS ether will lead to unexpected outcomes.
The Nucleophilic Character of Trimethylsilylmethyl Acetate: A Mechanistic Overview
The primary role of trimethylsilylmethyl acetate in organic synthesis is as a precursor to a nucleophilic trimethylsilylmethyl species. This reactivity is often unlocked in the presence of a catalyst, typically a Lewis acid, which activates the acetate group for substitution or elimination.
A plausible mechanistic pathway for the reaction of trimethylsilylmethyl acetate with an electrophile, such as an aldehyde, under Lewis acid catalysis is depicted below.
Figure 1. Generalized mechanism of Lewis acid-mediated reaction of trimethylsilylmethyl acetate with an aldehyde.
In this proposed mechanism, the Lewis acid coordinates to the carbonyl oxygen of the acetate, making it a better leaving group. This facilitates the nucleophilic attack of the trimethylsilylmethyl group onto an activated electrophile. The resulting intermediate can then undergo further transformations to yield the final product.
Application in Carbon-Carbon Bond Formation: The Hosomi-Sakurai Allylation
A significant application of reagents containing the allyltrimethylsilane moiety is the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of various electrophiles.[6] While trimethylsilylmethyl acetate is not a direct analog of allyltrimethylsilane, its behavior in the presence of strong Lewis acids and carbonyl compounds can lead to similar homoallylic alcohol products.
The reaction proceeds via the activation of the carbonyl compound by the Lewis acid, making it more susceptible to nucleophilic attack. The trimethylsilylmethyl group of the acetate then acts as the nucleophile, leading to the formation of a new carbon-carbon bond.
Experimental Protocol: Synthesis of a Homoallylic Alcohol Derivative
This protocol describes a general procedure for the reaction of trimethylsilylmethyl acetate with an aldehyde in the presence of a Lewis acid.
Materials:
-
Trimethylsilylmethyl acetate
-
Aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., Titanium(IV) chloride, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 eq) to the stirred solution.
-
After 15 minutes, add trimethylsilylmethyl acetate (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | -78 | 3 | 75 |
| 2 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | -78 to 0 | 4 | 68 |
| 3 | 4-Nitrobenzaldehyde | SnCl₄ | -78 | 2.5 | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Trimethylsilylmethyl Ethers: An Alternative Protective Group Strategy
While trimethylsilylmethyl acetate is not a direct silylating agent, the trimethylsilylmethyl group can be used to protect alcohols, forming trimethylsilylmethyl ethers. These ethers can be subsequently deprotected to regenerate the alcohol.[7] This strategy offers an alternative to traditional silyl ethers like TMS or TBS ethers.
The formation of a trimethylsilylmethyl ether typically involves the reaction of an alcohol with trimethylsilylmethyl chloride in the presence of a base. The deprotection can be achieved under specific conditions, often involving fluoride ion sources or strong acids.[3][8]
Deprotection of Trimethylsilylmethyl Ethers
The cleavage of the trimethylsilylmethyl ether can be accomplished using various reagents. The choice of deprotection agent depends on the overall molecular structure and the presence of other sensitive functional groups.
Figure 2. General scheme for the deprotection of a trimethylsilylmethyl ether.
Conclusion: A Reagent of Untapped Potential
References
Sources
- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 7. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trimethylsilylmethyl Acetate
Welcome to the technical support center for the synthesis and optimization of trimethylsilylmethyl acetate. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile silylating agent. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis and handling of trimethylsilylmethyl acetate.
Q1: What are the primary synthetic routes for trimethylsilylmethyl acetate?
There are two common methods for synthesizing trimethylsilylmethyl acetate. The most prevalent and often higher-yielding method involves the reaction of an acetate salt, typically sodium acetate, with a silyl halide like trimethylchlorosilane (TMCS).[1][2] An alternative route is the direct reaction of acetic acid with TMCS.[3] However, this second method can be less efficient and may produce acetyl chloride as a byproduct, which complicates purification due to its similar boiling point to the desired product.[2]
Q2: Can you explain the core reaction mechanism?
The synthesis of trimethylsilylmethyl acetate from sodium acetate and TMCS proceeds via a classic nucleophilic substitution (SN2-like) mechanism.[4] The acetate anion (CH₃COO⁻) acts as the nucleophile, attacking the electrophilic silicon atom of trimethylchlorosilane. This concerted step results in the formation of a new silicon-oxygen bond and the displacement of the chloride ion as the leaving group, which pairs with the sodium cation to form sodium chloride (NaCl).
Q3: What is the role of a phase-transfer catalyst in this synthesis?
In reactions involving a solid salt (like sodium acetate) and a liquid reagent in an organic solvent, the rate can be limited by the poor solubility of the salt. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, can dramatically improve reaction rates and yields.[2] The PTC facilitates the transport of the acetate anion from the solid phase into the organic phase, where it can readily react with the dissolved trimethylchlorosilane.
Q4: What are the primary applications of trimethylsilylmethyl acetate?
Trimethylsilylmethyl acetate is a valuable reagent in organic synthesis. Its primary applications include:
-
Silylating Agent: It serves as a reagent to introduce the trimethylsilyl (TMS) group, often for protecting hydroxyl groups in alcohols.[3][5]
-
Precursor in Materials Science: It is used in the development of silicone-based polymers, resins, and coatings.[3]
-
Derivatizing Agent: In analytical chemistry, it is used to derivatize polar compounds to increase their volatility and thermal stability for analysis by gas chromatography (GC).[5][6]
Q5: What are the critical safety and handling considerations?
Trimethylsilylmethyl acetate is moisture-sensitive and flammable.[5] All reagents, especially trimethylchlorosilane, are also highly sensitive to moisture. Therefore, all glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Store the final product under inert gas and in a cool, dark place. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield is the most common issue. The cause can often be traced to one of the following factors.
-
Possible Cause 1A: Moisture Contamination
-
Causality: Trimethylchlorosilane (TMCS) readily hydrolyzes in the presence of water to form hexamethyldisiloxane and hydrochloric acid. The product, trimethylsilylmethyl acetate, is also susceptible to hydrolysis, reverting to acetic acid and a silyl ether. This consumption of starting material and degradation of the product drastically reduces the yield.[3][7]
-
Suggested Solution:
-
Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under a stream of inert gas.
-
Use anhydrous grade solvents and reagents. If unsure, solvents can be dried over molecular sieves.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction and workup process.
-
-
-
Possible Cause 1B: Incomplete Reaction
-
Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. The reaction between solid sodium acetate and liquid TMCS is heterogeneous, and inefficient stirring can lead to poor contact between reactants.[2]
-
Suggested Solution:
-
Optimize Time & Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction stalls, consider increasing the temperature moderately (e.g., from 40°C to 60°C) or extending the reaction time.[2]
-
Improve Mixing: Use a powerful overhead or magnetic stirrer to ensure the sodium acetate powder is well-suspended in the solvent.
-
Add a Catalyst: Introduce a phase-transfer catalyst (e.g., 0.001-0.005 parts by mass relative to TMCS) to enhance the reaction rate.[2]
-
-
-
Possible Cause 1C: Reagent Purity or Stoichiometry
-
Causality: The quality of starting materials is paramount. Old or improperly stored TMCS may have already hydrolyzed. Incorrect stoichiometry, particularly an insufficient amount of the acetate source, will naturally limit the theoretical yield.
-
Suggested Solution:
-
Use a fresh bottle of TMCS or distill it prior to use.
-
Ensure sodium acetate is finely powdered and has been dried in a vacuum oven to remove any adsorbed water.
-
Carefully verify the molar equivalents of your reagents. Using a slight excess of the less expensive reagent (typically sodium acetate) can help drive the reaction to completion.
-
-
Caption: Troubleshooting logic for addressing low reaction yield.
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, purity is essential. Impurities often arise from side reactions or incomplete purification.
-
Possible Cause 2A: Side Reactions
-
Possible Cause 2B: Ineffective Purification
-
Causality: Simple distillation may not be sufficient to separate the product from unreacted starting materials or byproducts with close boiling points. The final product is typically purified by distillation, collecting the fraction at 106-108°C.[2]
-
Suggested Solution:
-
Filtration: After the reaction is complete, it is crucial to filter off the solid sodium chloride byproduct before distillation.
-
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux column) to achieve better separation.
-
Monitor Temperature: Carefully monitor the head temperature during distillation. Collect only the fraction that distills at a stable temperature within the expected range (106-108°C at 1 atm).[1][2]
-
-
Part 3: Protocols & Data
Protocol 1: Optimized Synthesis of Trimethylsilylmethyl Acetate
This protocol is based on a high-yield method utilizing a phase-transfer catalyst.[2]
Materials:
-
Sodium Acetate (anhydrous, finely powdered): 0.72 parts by mass
-
Trimethylchlorosilane (TMCS): 1 part by mass
-
Solvent (e.g., N,N-dimethylformamide, anhydrous): 2.5 parts by mass
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide): 0.0015 parts by mass
-
Flame-dried, three-neck round-bottom flask with magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
Procedure:
-
Add the powdered sodium acetate, solvent, and phase-transfer catalyst to the reaction flask.
-
Stir the mixture vigorously to create a uniform suspension at a temperature of 20-30°C.
-
Add the trimethylchlorosilane to the dropping funnel.
-
Add the TMCS dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature does not rise excessively.
-
After the addition is complete, stir the reaction mixture for 2-4 hours at a controlled temperature between 40-60°C.[2]
-
Monitor the reaction by taking small aliquots and analyzing via GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated sodium chloride.
-
The resulting filtrate contains the crude trimethylsilylmethyl acetate and is ready for purification.
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Assemble a fractional distillation apparatus, ensuring all glassware is dry.
-
Transfer the crude filtrate to the distillation flask.
-
Slowly heat the flask.
-
Discard any initial low-boiling fractions.
-
Collect the product fraction that distills at a stable temperature of 106-108°C at atmospheric pressure.[1][2]
-
Characterize the final product for purity using GC and confirm its identity via NMR.[8]
Table 1: Comparison of Reaction Parameters
| Parameter | Condition A (Basic) | Condition B (Optimized)[2] | Rationale for Optimization |
| Acetate Source | Acetic Acid | Sodium Acetate | Avoids acetyl chloride byproduct, leading to easier purification.[2] |
| Catalyst | None or Amine Base | Phase-Transfer Catalyst | Significantly increases reaction rate for the heterogeneous mixture.[2] |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) | Better solvent for the reaction, promoting higher activity.[2] |
| Temperature | 25-80°C | 40-60°C | Provides sufficient energy without promoting side reactions or decomposition.[2] |
| Typical Yield | Lower | >98% | Optimized conditions lead to a more complete and efficient reaction.[2] |
Table 2: Analytical Characterization Data
| Property | Value | Source |
| CAS Number | 2917-65-9 | [9] |
| Molecular Formula | C₆H₁₄O₂Si | [10] |
| Molecular Weight | 146.26 g/mol | |
| Boiling Point | 135-137 °C (literature); 106-108 °C (distillation collection) | [1][10] |
| Appearance | Colorless to light yellow liquid | |
| Purity (GC) | >98.0% |
Part 4: Visualizations
Reaction Mechanism Diagram
Caption: SN2-like mechanism for the synthesis of trimethylsilylmethyl acetate.
Part 5: References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
-
Google Patents. (2014). CN103755734A - Synthesis method of trimethylsilyl acetate. Retrieved from
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
-
ChemBK. (2024). Trimethylsilylmethyl acetate. Retrieved from [Link]
Sources
- 1. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]
- 2. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR [m.chemicalbook.com]
- 9. trimethylsilylmethyl acetate, CAS No. 2917-65-9 - iChemical [ichemical.com]
- 10. chembk.com [chembk.com]
Troubleshooting common side reactions with trimethylsilylmethyl acetate
Welcome to the technical support center for trimethylsilylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with trimethylsilylmethyl acetate is sluggish or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity. Firstly, ensure your reagents and solvents are scrupulously dry. Trimethylsilylmethyl acetate is sensitive to moisture and can hydrolyze, which will quench the reaction.[1][2] Secondly, the choice of base and reaction temperature is critical. For reactions involving the formation of an enolate from trimethylsilylmethyl acetate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is typically required to achieve complete deprotonation. Insufficiently strong bases may lead to an equilibrium with the starting materials, resulting in low conversion. Lastly, consider the steric hindrance around the electrophile. Highly hindered electrophiles will react more slowly.
Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions of trimethylsilylmethyl acetate?
A2: The most prevalent side reactions include:
-
Hydrolysis: As mentioned, exposure to moisture will lead to the hydrolysis of the ester to form trimethylsilylmethanol and acetic acid.[3][4][5] This is often the primary cause of reduced yield.
-
Self-Condensation (Claisen Condensation): In the presence of a strong base, the enolate of trimethylsilylmethyl acetate can react with another molecule of the ester, leading to a β-keto ester. This is more likely to occur at higher concentrations and temperatures.
-
Proton Exchange: If your substrate contains acidic protons other than the one you intend to react, the enolate of trimethylsilylmethyl acetate can act as a base, leading to undesired deprotonation and potential side reactions of your substrate.
-
Peterson Olefination Byproducts: When trimethylsilylmethyl acetate is used in Peterson olefination reactions, incomplete elimination of the intermediate β-hydroxysilane can lead to its isolation as a byproduct.[6][7][8] The stereochemical outcome of the elimination is also highly dependent on whether the workup is acidic or basic.[7][8][9]
Q3: How can I minimize the hydrolysis of trimethylsilylmethyl acetate during my experiment?
A3: Strict adherence to anhydrous reaction conditions is paramount. This includes:
-
Drying of Solvents: Use freshly distilled solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).
-
Drying of Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Handling of Reagents: Handle trimethylsilylmethyl acetate and any strong bases using anhydrous techniques, such as transferring via syringe.
Troubleshooting Guides
Issue 1: Low Yield in Peterson Olefination Reactions
The Peterson olefination is a powerful method for the synthesis of alkenes.[6][7][8] However, achieving high yields and stereoselectivity can be challenging.
Symptoms:
-
Low conversion of the starting carbonyl compound.
-
Isolation of the intermediate β-hydroxysilane.
-
Formation of a mixture of E/Z alkene isomers.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Principle | Suggested Solution |
| Incomplete Enolate Formation | The α-proton of trimethylsilylmethyl acetate is less acidic than that of a ketone. A sufficiently strong base is required for complete deprotonation to form the reactive α-silyl carbanion.[10] | Use a strong, non-nucleophilic base like LDA or LHMDS. Ensure the base is of high quality and accurately titrated. Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize side reactions. |
| Reversibility of the Initial Addition | The initial addition of the α-silyl carbanion to the carbonyl is a reversible step. The equilibrium may not favor the adduct, especially with sterically hindered or electron-poor carbonyls. | Use an excess of the trimethylsilylmethyl acetate and base (1.5-2.0 equivalents) to drive the equilibrium towards the product. |
| Inappropriate Elimination Conditions | The elimination of the β-hydroxysilane intermediate is stereospecific and depends on the conditions. Acid-catalyzed elimination proceeds via an anti-elimination, while base-catalyzed elimination proceeds via a syn-elimination.[8][9] | To obtain the (E)-alkene, perform an acidic workup (e.g., with aqueous HCl or H₂SO₄). For the (Z)-alkene, a basic workup is required (e.g., with KH in THF). If you have isolated the β-hydroxysilane, you can subject the diastereomers to different elimination conditions to maximize the yield of the desired isomer. |
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Trimethylsilylmethyl Acetate by Distillation
Welcome to the technical support center for the purification of crude trimethylsilylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this versatile silyl ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding Trimethylsilylmethyl Acetate and its Purification Challenges
Trimethylsilylmethyl acetate ((CH₃)₃SiCH₂OOCCH₃) is a valuable reagent in organic synthesis, often used for the introduction of the trimethylsilylmethyl group.[1] Its purification is critical as impurities can significantly impact downstream reactions. Distillation is the primary method for its purification, leveraging the boiling point differences between the product and various byproducts.[1] However, the process is not without its challenges, including potential thermal decomposition and the presence of close-boiling impurities. This guide will equip you with the knowledge to navigate these challenges effectively.
Key Physical and Chemical Properties
A thorough understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Significance for Distillation |
| Boiling Point | 135-139 °C at 760 mmHg[1][2][3][4] | The primary parameter for separation. Variations can indicate impurities. |
| Density | ~0.876 g/cm³[1][2] | Useful for quick purity checks of collected fractions. |
| Refractive Index | 1.398 - 1.408[1][2] | A sensitive indicator of purity. |
| Flash Point | 20 °C[1][2][3] | Indicates high flammability, necessitating stringent safety precautions. |
| Stability | Moisture sensitive[5][6]; stable in sealed, dry, inert containers.[7] | Hydrolysis can occur, so a dry distillation setup is crucial. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the distillation of trimethylsilylmethyl acetate.
Q1: What is the expected boiling point of pure trimethylsilylmethyl acetate?
A1: The reported boiling point of trimethylsilylmethyl acetate is in the range of 135-139 °C at standard atmospheric pressure (760 mmHg).[1][2][3][4] A sharp, stable boiling point within this range during distillation is a good indicator of product purity.
Q2: What are the most common impurities in crude trimethylsilylmethyl acetate?
A2: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of an acetate salt (e.g., sodium acetate) with (chloromethyl)trimethylsilane.[1][4] Potential impurities include:
-
Unreacted (chloromethyl)trimethylsilane: Has a lower boiling point (97-98 °C) and should be removed in the forerun.
-
Solvent: Depending on the solvent used in the reaction (e.g., DMF, N,N-dimethylacetamide), it may need to be removed.[8]
-
Side-products: Such as hexamethyldisiloxane (from hydrolysis of silyl compounds), which has a boiling point of ~100 °C.
-
Acetic acid: Can be present if hydrolysis of the ester occurs. It has a boiling point of ~118 °C.
Q3: Is vacuum distillation necessary for purifying trimethylsilylmethyl acetate?
A3: While atmospheric distillation is feasible given its boiling point, vacuum distillation can be advantageous.[1] Lowering the pressure reduces the boiling point, which can be beneficial for preventing potential thermal decomposition of the silyl ester, especially if the heating is not uniform or prolonged. Silyl esters can be labile to both acid and base, and prolonged heating can promote side reactions.[9]
Q4: How can I confirm the purity of my distilled trimethylsilylmethyl acetate?
A4: Several analytical techniques can be used:
-
Gas Chromatography (GC): Provides a quantitative measure of purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[1]
-
Refractive Index Measurement: A quick and easy way to assess purity, comparing the measured value to the literature range (1.398 - 1.408).[1][2]
III. Troubleshooting Guide for Distillation
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature. What's wrong?
A5: This is a common issue that can stem from several factors:
-
Inadequate Insulation: Ensure the distillation column and head are well-insulated with glass wool or aluminum foil to minimize heat loss.
-
Insufficient Heating: The heating mantle may not be providing uniform heating. A sand bath or oil bath can provide more consistent heat transfer.
-
Flooding: Excessive boiling rates can lead to "flooding," where the vapor flow obstructs the downward flow of condensate, hindering separation.[11][12] Reduce the heating rate to allow for proper equilibrium.
-
High Vacuum: If performing vacuum distillation, the pressure might be too low, causing the boiling point to be below the temperature of the condenser coolant.
Q6: The temperature at the distillation head is fluctuating wildly. What does this indicate?
A6: Temperature fluctuations are often a sign of:
-
Inconsistent Boiling: This can be caused by "bumping." Ensure you are using boiling chips or a magnetic stirrer for smooth boiling.
-
Azeotrope Formation: While there is no common azeotrope reported for trimethylsilylmethyl acetate with typical impurities, the presence of unexpected contaminants could lead to azeotropic behavior.[13][14][15] An azeotrope is a mixture of liquids with a constant boiling point that is different from the individual components.
-
Channeling in the Column: If using a packed column, poor packing can lead to inefficient vapor-liquid contact and temperature instability.[16]
Q7: I'm observing a lower than expected yield of the purified product. Where could it have gone?
A7: A low yield can be attributed to several factors:
-
Decomposition: As silyl esters can be labile, prolonged heating or the presence of acidic or basic impurities can cause decomposition.[9] Consider using vacuum distillation to lower the temperature.
-
Hold-up in the Apparatus: A significant amount of product can be lost on the surfaces of a large or complex distillation apparatus.
-
Inefficient Fraction Collection: Cutting the fractions too broadly can lead to the desired product being mixed with forerun or tail fractions. Collect fractions in smaller volumes and analyze them separately.
-
Leaks in the System: For vacuum distillation, even a small leak can significantly impact efficiency.
Q8: The distilled product appears cloudy or contains solid particles. What is the cause?
A8: This is often due to:
-
Moisture Contamination: Trimethylsilylmethyl acetate is moisture-sensitive.[5][6] If any part of the distillation apparatus is not perfectly dry, hydrolysis can occur, leading to the formation of insoluble siloxanes. Ensure all glassware is oven-dried before assembly.
-
"Bumping" Carrying Over Non-Volatile Impurities: Vigorous, uncontrolled boiling can physically carry non-volatile materials into the condenser. Ensure smooth boiling.
IV. Experimental Protocol: Fractional Distillation of Crude Trimethylsilylmethyl Acetate
This protocol outlines a standard procedure for the purification of trimethylsilylmethyl acetate.
Safety Precautions: Trimethylsilylmethyl acetate is flammable.[1][2][3] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
Apparatus Setup:
Caption: Workflow for the fractional distillation of crude trimethylsilylmethyl acetate.
Step-by-Step Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Assemble the fractional distillation apparatus as shown in the diagram above in a fume hood. Use a Vigreux column for efficient separation.
-
Place the crude trimethylsilylmethyl acetate into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Distillation:
-
Begin to gently and uniformly heat the flask using a heating mantle with a stirrer or an oil bath.
-
Monitor the temperature at the distillation head. The initial vapor that condenses will be the lower-boiling impurities (the "forerun"). Collect this fraction in a separate receiving flask until the temperature stabilizes at the boiling point of trimethylsilylmethyl acetate (around 135-137 °C).
-
Once the temperature is stable within the expected range, switch to a clean, dry receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate. If the temperature rises significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. At this point, switch to another receiving flask to collect the "tails."
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.
-
-
Analysis and Storage:
-
Analyze the collected fractions for purity using GC, NMR, or by measuring the refractive index.
-
Combine the pure fractions.
-
Store the purified trimethylsilylmethyl acetate in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture contamination.
-
V. Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, potential causes, and corrective actions during the distillation process.
Caption: Troubleshooting logic for common distillation issues.
VI. References
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
-
ChemBK. (2024, April 10). Trimethylsilylmethyl acetate. Retrieved from [Link]
-
Gelest, Inc. (2016, November 30). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014, November 17). SAFETY DATA SHEET - Trimethylsilyl acetate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate. Retrieved from
-
Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns | PDF. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]
-
cdn. (n.d.). azeotropic data for binary mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
-
AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
IS MUNI. (n.d.). azeoTropic daTa for Binary mixTures. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 6.6 Silyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate. Retrieved from
-
Chemsrc. (2025, August 26). (Trimethylsilyl)methyl acetate. Retrieved from [Link]
-
YouTube. (2025, January 1). Methyl Acetate Production by Reactive Distillation. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of methyl acetate - US3904676A. Retrieved from
-
Laboratory Supply Network. (2021, June 21). Azeotropes in Rotary Evaporation | Blog. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. Retrieved from [Link]
Sources
- 1. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]
- 2. trimethylsilylmethyl acetate, CAS No. 2917-65-9 - iChemical [ichemical.com]
- 3. chembk.com [chembk.com]
- 4. (Trimethylsilyl)methyl acetate | CAS#:2917-65-9 | Chemsrc [chemsrc.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemimpex.com [chemimpex.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
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- 14. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 15. Azeotrope - Wikipedia [en.wikipedia.org]
- 16. vernier.com [vernier.com]
Technical Support Center: Purification of Trimethylsilylmethyl Acetate
Welcome to the technical support center for trimethylsilylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trimethylsilylmethyl acetate?
A1: The primary impurities in trimethylsilylmethyl acetate typically originate from its synthesis. Common synthetic routes include the reaction of an acetate salt with a chloromethyltrimethylsilane derivative or the esterification of trimethylsilylmethanol.[1][2] Consequently, you may encounter:
-
Unreacted Starting Materials: Such as sodium acetate, trimethylchlorosilane, or acetic acid.[1][3]
-
Solvents: Depending on the synthetic method, residual solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide may be present.[1][3]
-
Byproducts: Sodium chloride is a common solid byproduct when using sodium acetate and trimethylchlorosilane.[1][3]
-
Hydrolysis Products: Trimethylsilylmethyl acetate is moisture-sensitive.[4][5] Exposure to water can lead to hydrolysis, forming acetic acid and trimethylsilanol, which can further react.
Q2: What is the primary method for purifying trimethylsilylmethyl acetate?
A2: Distillation is the most common and effective method for purifying trimethylsilylmethyl acetate on a laboratory and industrial scale.[1] This is due to the significant difference in boiling points between the product and most common impurities.[1][3]
Q3: What are the key physical properties of trimethylsilylmethyl acetate relevant to its purification?
A3: Understanding the physical properties of trimethylsilylmethyl acetate is crucial for its successful purification and handling.
| Property | Value | Significance |
| Boiling Point | 135-139 °C at 760 mmHg[1] | Essential for purification by distillation. |
| Density | 0.876 g/cm³[1] | Useful for quality control and calculations. |
| Refractive Index | 1.398[1] | A quick and effective measure of purity. |
| Flash Point | 20 °C[1] | Indicates high flammability and dictates safe handling procedures.[4][6] |
| Moisture Sensitivity | High[4][5] | Requires handling under a dry, inert atmosphere to prevent degradation.[6] |
Q4: How can I assess the purity of my trimethylsilylmethyl acetate sample?
A4: Several analytical techniques can be employed to determine the purity of trimethylsilylmethyl acetate:
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is a primary method for quantifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.[1][7] The expected peaks for trimethylsilylmethyl acetate are at approximately 3.76 ppm (singlet, 2H, -Si-CH₂-O-), 2.04 ppm (singlet, 3H, -C(O)-CH₃), and a singlet for the trimethylsilyl protons.[1]
-
Mass Spectrometry (MS): MS can identify the molecular ion peak and characteristic fragmentation patterns, helping to confirm the identity of the product and any impurities.[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification of trimethylsilylmethyl acetate.
Distillation Troubleshooting
Problem: The distillate is cloudy or contains water.
-
Cause: The presence of water in the crude product or distillation apparatus. Trimethylsilylmethyl acetate is moisture-sensitive and can hydrolyze.[4][5]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Dry the crude product over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.
-
Perform the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
-
Problem: The product decomposes during distillation (indicated by charring or discoloration).
-
Cause: The distillation temperature is too high, leading to thermal decomposition.
-
Solution:
-
Vacuum Distillation: Reduce the pressure of the system to lower the boiling point of trimethylsilylmethyl acetate.[1] For example, at 7 mmHg, the boiling point will be significantly lower, preventing thermal degradation.
-
General Purity Issues
Problem: The purified product still shows impurities by GC or NMR analysis.
-
Cause: The impurities may have boiling points very close to that of trimethylsilylmethyl acetate, making separation by simple distillation difficult.
-
Solution:
Purification Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with boiling points that differ from trimethylsilylmethyl acetate.
Experimental Workflow:
Caption: Fractional Distillation Workflow for Trimethylsilylmethyl Acetate Purification.
Step-by-Step Methodology:
-
Drying the Crude Product: If the crude product is suspected to contain water, add a suitable amount of anhydrous sodium sulfate, swirl, and let it stand for at least 30 minutes. Filter or decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Distillation:
-
Analysis and Storage:
-
Analyze the purity of the collected fraction using GC or NMR.
-
Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]
-
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing non-volatile impurities or those with similar boiling points to the product.
Troubleshooting Logic for Flash Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.[8] A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen solvent system.[9]
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude trimethylsilylmethyl acetate in a minimal amount of the eluting solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Confirm the purity of the final product by GC or NMR.
-
Safety Precautions
-
Trimethylsilylmethyl acetate is a highly flammable liquid.[4][6] Keep it away from heat, sparks, and open flames.[5][6]
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Gelest, Inc. (2016, November 30). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.
-
Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
(n.d.). III Analytical Methods. Retrieved from [Link]
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Retrieved from [Link]
-
ChemBK. (2024, April 10). Trimethylsilylmethyl acetate. Retrieved from [Link]
Sources
- 1. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reactions with Trimethylsilylmethyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of reactions involving trimethylsilylmethyl acetate. As a versatile C2 building block, its successful application, particularly in olefination reactions, hinges on a nuanced understanding of its reactivity and optimal reaction conditions. This document provides actionable insights grounded in established chemical principles to empower you to overcome common experimental hurdles.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.
Problem 1: Low or No Conversion of Starting Materials
You've set up your reaction, typically a Peterson olefination to form an α,β-unsaturated ester, but analysis (TLC, GC-MS, or NMR) shows a large amount of unreacted aldehyde/ketone and no desired product.
Possible Cause 1: Incomplete Formation of the α-Silyl Carbanion (Enolate)
The crucial first step in many reactions with trimethylsilylmethyl acetate is its deprotonation to form the corresponding α-silyl carbanion, an enolate equivalent.[1][2] If this step is inefficient, the subsequent nucleophilic attack on the carbonyl compound will not occur.
-
Suggested Solution:
-
Choice of Base: Lithium diisopropylamide (LDA) is a common and effective base for this deprotonation. Ensure you are using a strong, non-nucleophilic base. Weaker bases may not be sufficient to fully deprotonate the acetate.
-
Base Stoichiometry: Use at least one full equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.
-
Temperature of Deprotonation: The deprotonation is typically carried out at low temperatures, such as -78 °C, to prevent side reactions of the base and the newly formed enolate.[3] Ensure your reaction is adequately cooled before and during the addition of the base.
-
Anhydrous Conditions: Strong bases like LDA are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried. Any protic source will quench the base and the enolate.
-
Possible Cause 2: Inactive Carbonyl Substrate
Highly sterically hindered ketones or electron-deficient aldehydes can be poor electrophiles, leading to slow or no reaction.[4]
-
Suggested Solution:
-
Increase Reaction Temperature: After the formation of the enolate at low temperature, you can slowly warm the reaction to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) to facilitate the addition to the carbonyl. Monitor the reaction closely by TLC to avoid decomposition.
-
Use of a Lewis Acid: For particularly unreactive carbonyls, the addition of a Lewis acid after enolate formation can sometimes enhance the electrophilicity of the carbonyl group. However, this should be approached with caution as Lewis acids can also promote side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low starting material conversion.
Problem 2: Formation of the β-Hydroxysilane Intermediate, but Low Yield of the Final Alkene
You observe the formation of the initial adduct, the β-hydroxysilane, but the subsequent elimination to the desired α,β-unsaturated ester is inefficient.
Possible Cause 1: Inappropriate Conditions for Elimination
The elimination of the β-hydroxysilane to form the alkene can be promoted by either acid or base, and the choice of conditions is critical for achieving a good yield.[1][2][5]
-
Suggested Solution:
-
Basic Elimination (for E-alkene): For a syn-elimination to yield the (E)-alkene, a strong base is required.[1][2][5] Potassium hydride (KH) or sodium hydride (NaH) are often effective. The reaction may require heating. The reactivity of the alkoxide formed in situ follows the order K > Na >> Mg.[5][6]
-
Acidic Elimination (for Z-alkene): For an anti-elimination to yield the (Z)-alkene, acidic conditions are necessary.[1][2][5] This can be achieved with protic acids like sulfuric acid or p-toluenesulfonic acid, or with Lewis acids like boron trifluoride etherate (BF₃·OEt₂).
-
Possible Cause 2: Steric Hindrance in the Elimination Step
If the β-hydroxysilane intermediate is sterically congested, the transition state for elimination may be high in energy, leading to a sluggish reaction.[4][7]
-
Suggested Solution:
-
Harsher Elimination Conditions: You may need to use more forcing conditions, such as higher temperatures or longer reaction times, to drive the elimination to completion.
-
Alternative Reagents: In some cases, converting the hydroxyl group to a better leaving group before elimination can be beneficial, although this adds extra steps to the synthesis.
-
Elimination Strategy Diagram
Caption: Decision tree for choosing elimination conditions based on desired alkene stereochemistry.
Problem 3: Formation of Significant Side Products
Your reaction produces a mixture of compounds, with your desired product being a minor component.
Possible Cause 1: Hydrolysis of the Ester
The acetate group is susceptible to hydrolysis, especially under basic or acidic workup conditions, or if there is residual water in the reaction mixture.[8][9][10] This will lead to the formation of the corresponding carboxylic acid or carboxylate.
-
Suggested Solution:
-
Strictly Anhydrous Conditions: As mentioned before, ensure all reagents and solvents are dry.
-
Careful Workup: If a basic workup is required, keep the temperature low and the exposure time to the base as short as possible. A mildly acidic workup (e.g., with saturated aqueous NH₄Cl) is often preferable to strongly acidic or basic conditions.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid hydrolysis.
-
Possible Cause 2: Self-Condensation of the Enolate (Claisen Condensation)
The enolate of trimethylsilylmethyl acetate can react with another molecule of the starting acetate in a Claisen-type condensation, especially if the addition to the desired carbonyl electrophile is slow.
-
Suggested Solution:
-
Slow Addition of the Ester: Add the trimethylsilylmethyl acetate dropwise to the solution of the strong base at low temperature to maintain a low concentration of the starting ester in the presence of the enolate.
-
Immediate Trapping: Add the carbonyl electrophile to the reaction mixture as soon as the enolate formation is complete.
-
Possible Cause 3: Formation of Siloxane Byproducts
The trimethylsilanolate byproduct of the Peterson olefination can further react to form hexamethyldisiloxane and other polysiloxanes, which can complicate purification.[11]
-
Suggested Solution:
-
Aqueous Workup: A standard aqueous workup will hydrolyze most of the silyl byproducts.
-
Fluoride Treatment: Rinsing the crude product with a dilute solution of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) can help to cleave Si-O bonds and make the silicon byproducts more polar and easier to remove.
-
Chromatography: Flash column chromatography is often effective at separating the desired alkene from polar siloxane byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle trimethylsilylmethyl acetate?
A: Trimethylsilylmethyl acetate is a flammable liquid and is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat and ignition sources.[12] Always handle it in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.
Q2: Can I use other bases besides LDA to form the enolate?
A: Yes, other strong, non-nucleophilic bases can be used. For example, lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are also effective. The choice of base can sometimes influence the stereochemical outcome of the reaction.
Q3: My reaction is very sensitive to temperature. What is the optimal temperature profile?
A: The optimal temperature profile is highly dependent on the specific substrates. A general guideline is:
-
Enolate Formation: -78 °C
-
Addition to Carbonyl: -78 °C to -40 °C (can be slowly warmed if the reaction is sluggish)
-
Elimination: This can range from low temperatures for acid-catalyzed eliminations to elevated temperatures (reflux) for base-catalyzed eliminations.
It is always recommended to monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) to determine the optimal reaction time and temperature.
Q4: How can I purify my final α,β-unsaturated ester product?
A: The most common method for purification is flash column chromatography on silica gel. The trimethylsilanolate and siloxane byproducts are generally more polar than the desired alkene and can be separated effectively. A typical eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of your product.
Experimental Protocols
General Protocol for the Synthesis of an α,β-Unsaturated Ester via Peterson Olefination
This protocol describes a general procedure for the reaction of an aldehyde with the enolate of trimethylsilylmethyl acetate to yield an α,β-unsaturated ester.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilylmethyl acetate
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: Slowly add trimethylsilylmethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. If the reaction is slow, the temperature can be gradually increased to -40 °C or 0 °C.
-
Quenching: Once the reaction is complete, quench it at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure α,β-unsaturated ester.
Quantitative Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | LDA, LiHMDS, KHMDS | Strong, non-nucleophilic base for efficient enolate formation. |
| Base Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete deprotonation of the acetate. |
| Deprotonation Temp. | -78 °C | Minimizes side reactions of the base and the enolate. |
| Carbonyl Addition Temp. | -78 °C to 0 °C | Control of the addition reaction; can be warmed to increase rate. |
| Elimination (Basic) | KH, NaH; may require heat | Promotes syn-elimination to the (E)-alkene.[1][2][5] |
| Elimination (Acidic) | H₂SO₄, p-TsOH, BF₃·OEt₂ | Promotes anti-elimination to the (Z)-alkene.[1][2][5] |
| Solvent | Anhydrous THF, Diethyl ether | Aprotic and non-reactive under the reaction conditions. |
References
-
Peterson, D. J. Carbonyl olefination reaction of α-silyl-substituted organometallic compounds. J. Org. Chem.1968 , 33 (2), 780–784. [Link]
-
Wadhwa, K.; Verkade, J. G. P(i-PrNCH₂CH₂)₃N-Catalyzed Silyl-Modified Mukaiyama and Peterson Reactions. J. Org. Chem.2009 , 74 (11), 4368–4371. [Link]
-
NROChemistry. Peterson Olefination. [Link]
-
Organic Reactions. The Peterson Olefination Reaction. [Link]
-
ResearchGate. The Peterson Olefination: Mechanistic Detail and Application in Synthesis. [Link]
-
YouTube. Peterson Olefination. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? J. Phys. Chem. A2022 , 126 (11), 1865–1874. [Link]
-
L.S.College, Muzaffarpur. Peterson olefination. [Link]
-
PMC. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. [Link]
-
University of Richmond Scholarship Repository. One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. [Link]
-
Semantic Scholar. The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. [Link]
-
ResearchGate. Common α,β‐unsaturated ester/amide surrogates employed in asymmetric synthesis and general activation strategies. [Link]
-
Grokipedia. Peterson olefination. [Link]
-
Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
-
ResearchGate. A study of base-catalyzed aldol reaction of trimethylsilyl enolates. [Link]
-
ResearchGate. The Peterson Olefination Reaction. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
YouTube. Understanding Peterson Olefination. [Link]
-
CHEM 330 Topics Discussed on Oct 2. [Link]
-
NRC Research Press. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? [Link]
-
Neuman, R. C., Jr. Organic Chemistry. Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
Filo. c. Write down the hydrolysis of methyl acetate and ethyl acetate in acidic and basio medium. [Link]
- Google Patents.
-
Scribd. Hydrolysis of Methyl Acetate. [Link]
-
YouTube. Methyl acetate hydrolysis. [Link]
Sources
- 1. Peterson Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. c. Write down the hydrolysis of methyl acetate and ethyl acetate in acidi.. [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
Technical Support Center: A Scientist's Guide to Preserving Trimethylsilylmethyl Acetate Integrity During Workup
Welcome to the technical support center for handling trimethylsilylmethyl acetate. As researchers and drug development professionals, we understand that the success of a synthesis often hinges on the critical final steps of purification. Trimethylsilylmethyl acetate is a valuable synthetic intermediate, but its utility is matched by its lability, particularly during aqueous workup procedures.[1] This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to prevent unwanted hydrolysis and maximize the yield and purity of your target compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles governing the stability of trimethylsilylmethyl acetate.
Q1: Why is trimethylsilylmethyl acetate so susceptible to hydrolysis compared to a standard ester like ethyl acetate?
A: The vulnerability lies in the silicon-oxygen bond. Silyl esters are generally more reactive than their alkyl ester counterparts.[2] The key reasons are:
-
Electrophilic Silicon Center: The silicon atom is susceptible to nucleophilic attack by water. This is in contrast to the more sterically shielded and less electrophilic carbonyl carbon of a typical ester.
-
Si-O Bond Polarity and Strength: The Si-O bond is highly polarized and energetically favorable to form, but under hydrolytic conditions, the cleavage to form even more stable silanols (which can then dimerize) is a potent thermodynamic driving force.
-
Lability of the Trimethylsilyl (TMS) Group: Among common silyl protecting groups, the TMS group is one of the most sensitive to cleavage, especially under acidic conditions.[3]
Q2: What are the primary triggers for hydrolysis during a typical reaction workup?
A: A standard workup can inadvertently introduce several triggers for hydrolysis.[4] The main culprits are:
-
Water: The essential reagent for hydrolysis. Its presence is unavoidable in aqueous washes.
-
Acidic Conditions: Trace amounts of acid from the reaction or acidic washes (e.g., quenching with NH₄Cl or washing with dilute HCl) will rapidly catalyze the cleavage of the silyl ester.[3][5]
-
Basic Conditions: While generally more stable to base than to acid, strong bases (like NaOH or KOH) and even prolonged exposure to weaker bases (like NaHCO₃ or K₂CO₃) can promote hydrolysis.[3]
-
Elevated Temperatures: Hydrolysis, like most reactions, is accelerated by heat. Performing extractions at room temperature or higher increases the risk.
Q3: What are the tell-tale signs that my product has hydrolyzed during workup?
A: You can diagnose hydrolysis through several analytical methods:
-
Thin-Layer Chromatography (TLC): You may observe a new, more polar spot corresponding to the hydrolyzed product (trimethylsilylmethanol) or the appearance of acetic acid if it's visualized. The desired product spot will appear diminished.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive method. Look for the disappearance of the characteristic singlet for the methylene protons adjacent to the silicon (around 3.76 ppm in CDCl₃) and the acetate methyl group (around 2.04 ppm).[1] Concurrently, new signals corresponding to trimethylsilylmethanol or hexamethyldisiloxane (a common byproduct of silanol condensation, sharp singlet near 0 ppm) and acetic acid (singlet around 2.1 ppm) may appear.[4]
-
Low Isolated Yield: The most obvious, albeit lagging, indicator is a lower-than-expected yield of the final, purified product.
Part 2: Troubleshooting Guide - Proactive & Reactive Solutions
This section provides direct answers to common experimental challenges.
Issue: My reaction requires an acidic quench or wash to neutralize a base (e.g., pyridine, triethylamine).
-
The Problem: Standard acidic washes with dilute HCl, or even milder acids like saturated ammonium chloride (pH ~5-6), will almost certainly cause significant, if not complete, hydrolysis of the trimethylsilylmethyl acetate.[5][6]
-
The Expert Solution: Avoid Direct Aqueous Acid. The safest strategy is to circumvent aqueous acid entirely. If that is not possible, use a carefully controlled, buffered system at low temperatures.
-
Option A (Preferred): Non-Aqueous Quench. Before introducing water, cool the reaction mixture to 0 °C and quench the base with a reagent that will produce a filterable solid. For example, adding methyl iodide to quench pyridine or triethylamine will form a solid pyridinium or ammonium salt that can be removed by filtration.
-
Option B (If Aqueous Wash is Unavoidable): Cold Buffered Wash. Prepare an ice-cold buffer solution with a pH between 6.5 and 7.0 (e.g., a phosphate buffer). Use this for a rapid, cold wash. Minimize contact time between the organic and aqueous layers.
-
Issue: I need to remove acidic byproducts or unreacted starting materials from my reaction mixture.
-
The Problem: While necessary, a standard wash with saturated sodium bicarbonate can still pose a risk if not performed with care, due to the localized high pH and extended contact time.[4]
-
The Expert Solution: The "Fast and Cold" Bicarbonate Wash. The key is to control temperature and time strictly. The goal is neutralization, not prolonged basic exposure.
-
Execution: Dilute the reaction mixture with a non-polar organic solvent and cool it to 0 °C in an ice bath. Add ice-cold saturated NaHCO₃ solution and shake the separatory funnel gently but briefly (15-30 seconds).[7] Immediately allow the layers to separate and drain the aqueous layer. Repeat with one or two more quick washes.
-
Validation: After the final wash, you can check the pH of the aqueous layer with litmus paper to confirm it is neutral or slightly basic, ensuring the acid has been removed.[4]
-
Issue: I am observing significant product loss during the extraction phase, or I am struggling with emulsions.
-
The Problem: The longer your organic layer is in contact with any aqueous phase, the greater the opportunity for hydrolysis. Emulsions dramatically increase the interfacial surface area and contact time, exacerbating the problem.[8]
-
The Expert Solution: Minimize Water Contact and Break Emulsions Rapidly.
-
Use a Brine Wash: Always perform the final wash with a saturated aqueous solution of NaCl (brine).[4][7]
-
Breaking Emulsions: If an emulsion forms, do not let it sit.
-
Add Salt: Add solid NaCl directly to the separatory funnel and swirl gently. This is often the fastest method.[8]
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Centrifuge: If the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for a few minutes will effectively separate the layers.
-
-
Part 3: Validated Protocols & Visual Guides
Follow these detailed workflows for maximum product preservation.
Protocol A: The Gold Standard - Mildly Basic/Neutral Workup
This protocol is ideal for reactions that do not contain significant acidic or basic impurities.
-
Quench & Dilute: Cool the reaction vessel to 0 °C in an ice bath. Quench the reaction by adding ice-cold, deionized water. Add the chosen extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Initial Wash (Water): Perform one quick wash with ice-cold deionized water. Drain the aqueous layer.
-
Neutralizing Wash (Bicarbonate): Perform one quick wash with ice-cold saturated NaHCO₃ solution to neutralize any trace acidity.
-
Scientist's Note: Vent the funnel frequently, as CO₂ gas may be generated if acid is present.[7]
-
-
Final Wash (Brine): Wash the organic layer with ice-cold brine to remove the bulk of dissolved water.[4]
-
Dry: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate or magnesium sulfate.[4][6] Swirl for 5-10 minutes. The drying agent should appear free-flowing, not clumped together.
-
Isolate: Filter or decant the organic solution away from the drying agent and concentrate the solvent using a rotary evaporator with a cool water bath.
Protocol B: Non-Aqueous Workup
This is the safest method when the product is extremely sensitive or when reaction byproducts are non-polar.
-
Solvent Removal: If the reaction solvent is high-boiling (e.g., DMF, DMSO), remove it under high vacuum first. If the solvent is volatile (e.g., THF, DCM), you may proceed directly.
-
Dilution & Filtration: Dilute the crude reaction residue with a non-polar solvent in which your product is soluble but impurities are not (e.g., a mixture of hexanes and ethyl acetate).
-
Plug Filtration: Pass the solution through a short plug of silica gel or Celite in a fritted funnel or pipette, washing with the same non-polar solvent.
-
Rationale: This will adsorb highly polar impurities and fine particulates, providing a partially purified product solution without any exposure to water.
-
-
Concentration: Collect the filtrate and remove the solvent under reduced pressure.
Visual Guides
Caption: Acid- and base-catalyzed hydrolysis pathways.
Sources
- 1. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Incompatible reagents with trimethylsilylmethyl acetate
Welcome to the technical support center for trimethylsilylmethyl acetate (TMSMA). As Senior Application Scientists, we have compiled this guide to address common challenges and questions regarding the handling, use, and compatibility of this versatile reagent. This resource is designed for researchers, chemists, and drug development professionals to help troubleshoot experiments and ensure the successful application of TMSMA in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields and unexpected byproducts in my reaction involving trimethylsilylmethyl acetate. What are the most likely causes?
A1: Low yields or the formation of byproducts when using trimethylsilylmethyl acetate often stem from its incompatibility with certain reagents or residual impurities in the reaction medium. The primary culprits are typically moisture, strong acids, or strong bases.[1][2][3][4]
-
Moisture Sensitivity: Trimethylsilylmethyl acetate is sensitive to moisture and can undergo hydrolysis back to acetic acid and trimethylsilylmethanol, which itself can be unstable.[3][4] Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents for your reactions. Store the reagent under an inert atmosphere.
-
Acidic or Basic Contamination: Trace amounts of acid or base can catalyze the decomposition of the ester. Ensure your starting materials and solvents are neutral.
Q2: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a reaction with trimethylsilylmethyl acetate?
A2: It is highly inadvisable to use strong hydroxide bases with trimethylsilylmethyl acetate. These conditions will promote the rapid saponification (base-catalyzed hydrolysis) of the ester functional group.[1][3][4] This reaction consumes your starting material and forms acetate salts and trimethylsilylmethanol as byproducts, leading to significantly lower yields of your desired product.
If a strong base is required to generate the α-silyl carbanion for reactions like the Peterson olefination, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred.[5][6]
Q3: What happens if trimethylsilylmethyl acetate is exposed to strong acids?
A3: Strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will catalyze the hydrolysis of the ester.[1][2] The reaction is similar to what occurs in the presence of water but is significantly accelerated by the acid catalyst. This will lead to the formation of acetic acid and trimethylsilylmethanol. In some cases, strong acids can also promote cleavage of the silicon-carbon bond.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Failed Peterson Olefination - Low Alkene Yield
You are attempting a Peterson olefination by first deprotonating trimethylsilylmethyl acetate with a strong base to form an α-silyl carbanion, followed by the addition of a ketone. However, you observe a low yield of the desired alkene.
Possible Causes & Solutions:
-
Base-Induced Saponification: If you are using a nucleophilic base (e.g., an alkoxide in the presence of water, or a hydroxide base), you may be hydrolyzing the ester instead of deprotonating the α-carbon.
-
Premature Quenching: The intermediate β-hydroxysilane may not be eliminating as expected. The elimination step is sensitive to reaction conditions.
-
Solution: The elimination of the β-hydroxysilane intermediate can be promoted under either acidic or basic conditions, which proceed via different stereospecific pathways (anti-elimination for acid, syn-elimination for base).[6][8][9] If you have isolated the intermediate, you can treat it separately with acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydride) to force the elimination.[6]
-
Workflow: Troubleshooting the Peterson Olefination
Caption: Troubleshooting workflow for the Peterson Olefination.
Issue 2: Reagent Degradation During Storage
You notice that your stored trimethylsilylmethyl acetate appears cloudy or gives poor results in reactions where it previously worked well.
Possible Causes & Solutions:
-
Hydrolysis from Atmospheric Moisture: The primary cause of degradation is exposure to moisture.[3][4]
-
Solution: Always store trimethylsilylmethyl acetate in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Using a desiccator can provide additional protection. For frequent use, consider aliquoting the reagent into smaller vials to minimize repeated exposure of the main stock to air.
-
Incompatible Reagents: A Summary
The following table summarizes the main classes of reagents that are incompatible with trimethylsilylmethyl acetate and the potential consequences of their interaction.
| Incompatible Reagent Class | Primary Reaction | Potential Byproducts | Mitigation Strategy |
| Strong Acids (e.g., HCl, H₂SO₄) | Acid-catalyzed hydrolysis | Acetic acid, Trimethylsilylmethanol | Use neutral or basic (non-hydroxide) conditions. Avoid acidic workups if the ester is to be preserved.[1][2] |
| Strong Bases (e.g., NaOH, KOH) | Saponification | Acetate salts, Trimethylsilylmethanol | Use non-nucleophilic bases (e.g., LDA, NaH) for reactions requiring deprotonation.[1][4][10] |
| Moisture / Water | Hydrolysis | Acetic acid, Trimethylsilylmethanol | Use anhydrous solvents and techniques. Store under an inert atmosphere.[2][3] |
| Strong Oxidizing Agents | Oxidation (Decomposition) | Various oxidation products | Avoid contact with strong oxidizing agents as a general safety precaution.[1][2] |
Reaction Mechanisms of Incompatibility
Understanding the mechanisms behind these incompatibilities is key to designing robust experimental protocols.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a strong nucleophilic base like hydroxide (OH⁻), the carbonyl carbon is directly attacked, leading to a tetrahedral intermediate which then collapses to form an acetate salt and trimethylsilylmethanol. This process is effectively irreversible.[10][11]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
By understanding these incompatibilities and their underlying mechanisms, you can better control your reaction conditions, minimize side reactions, and achieve higher yields and purity in your desired products.
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsilyl- Trifluoroacetate, 96%. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Trimethylsilyl (trimethylsilyl)acetate. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
ResearchGate. (n.d.). Possible pathways for O-nucleophile attack (O-acetylation). [Link]
-
ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
MDPI. (2021). Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). [Link]
-
Wikipedia. (n.d.). Peterson olefination. [Link]
-
NROChemistry. (n.d.). Peterson Olefination. [Link]
-
YouTube. (2022). Peterson Olefination. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Trimethylsilyl Esters: Protection of Carboxylic Acids During Hydroboration Reactions. [Link]
-
Quora. (2017). During saponification, why is ester made to react with a strong base?[Link]
-
ResearchGate. (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. [Link]
-
National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. [Link]
-
ResearchGate. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl acetate. [Link]
-
YouTube. (2023). Hydrolysis of methyl acetate in aqueous solution has been studied. [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. [Link]
- Google Patents. (n.d.).
-
Canada.ca. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?[Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Reddit. (2022). Is there a way to make a saponification reaction without a strong base?[Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]
-
University of Colorado Boulder. (n.d.). Chemical Compatibility Table. [Link]
-
Chemistry LibreTexts. (2020). 26.3: Saponification of Fats and Oils; Soaps and Detergents. [Link]
-
PubMed. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. [Link]
-
Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. [Link]
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Technical Support Center: Managing Thermal Stability of (Trimethylsilyl)methyl Acetate (CAS 2917-65-9)
Welcome to the technical support guide for (trimethylsilyl)methyl acetate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Here, we address common challenges and questions related to its thermal stability, providing in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the properties and handling of (trimethylsilyl)methyl acetate.
Q: What is (trimethylsilyl)methyl acetate and what are its primary applications?
A: (Trimethylsilyl)methyl acetate, also known as acetoxymethyltrimethylsilane, is a silicon-containing organic compound. It is widely used in organic synthesis and analytical chemistry. Its primary applications include acting as a protecting group for alcohols and amines, serving as a precursor for silicon-based polymers, and functioning as a derivatizing agent in gas chromatography to enhance the volatility and detectability of analytes.[1]
Q: What are the key physical properties of (trimethylsilyl)methyl acetate that influence its stability and handling?
A: Understanding the physical properties of (trimethylsilyl)methyl acetate is critical for its proper handling and for designing experiments that avoid degradation. Key parameters are summarized in the table below. The relatively low boiling point and flash point indicate that the compound is volatile and highly flammable, requiring careful temperature control during reactions and storage.
| Property | Value | Significance & Implication | Source(s) |
| Molecular Formula | C₆H₁₄O₂Si | Basic chemical identity. | [2][3][4] |
| Molecular Weight | 146.26 g/mol | Used for stoichiometric calculations. | [2][4] |
| Boiling Point | 135-139.9 °C at 760 mmHg | Indicates the temperature at which the liquid becomes a gas. Heating near this temperature can accelerate decomposition. | [2][3][5] |
| Flash Point | 20 °C | The lowest temperature at which vapors can ignite. Indicates a high fire hazard; must be handled away from ignition sources. | [3][5] |
| Density | ~0.86 - 0.88 g/cm³ | Important for volume-to-mass conversions. | [3][5] |
Q: What are the ideal storage and handling conditions to maintain the integrity of (trimethylsilyl)methyl acetate?
A: To prevent degradation and ensure safety, (trimethylsilyl)methyl acetate should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7][8] Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][9] It is incompatible with strong oxidizing agents, acids, and bases, which can catalyze its decomposition.[10]
Q: What are the primary visual or analytical signs of (trimethylsilyl)methyl acetate decomposition?
A: Visual signs of decomposition are often absent, as both the parent compound and its likely byproducts are clear, colorless liquids. Therefore, analytical methods are essential for detection. The primary indicators of decomposition are the appearance of new peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra. Common decomposition products to monitor for include (trimethylsilyl)methanol, acetic acid (from hydrolysis), and potentially hexamethyldisiloxane.
Section 2: Troubleshooting Guide: Experimental Challenges
This section addresses specific experimental problems that may arise due to the thermal instability of (trimethylsilyl)methyl acetate.
Q1: My reaction yield is unexpectedly low, and my starting material seems to have disappeared. Could thermal decomposition of (trimethylsilyl)methyl acetate be the cause?
A: Yes, this is a strong possibility, especially if your reaction is conducted at elevated temperatures. While the boiling point is around 135-140°C, thermal decomposition can occur at temperatures significantly below this, particularly during prolonged heating. Purification via distillation is typically performed at 106-108°C, suggesting this is a more practical upper limit for maintaining stability at atmospheric pressure.[5][11]
Troubleshooting Steps:
-
Review Reaction Temperature: If your protocol involves heating above 80-100°C, consider if a lower temperature could be used, even if it extends the reaction time.
-
Inert Atmosphere is Critical: Ensure your reaction is conducted under a scrupulously dry, inert atmosphere (N₂ or Ar). The presence of moisture can lead to hydrolysis, while oxygen can cause oxidative degradation at higher temperatures.[7][8]
-
Analyze a Reaction Aliquot: Before concluding the reaction is complete, carefully take a small aliquot from the reaction mixture. Quench it appropriately and analyze it by GC or ¹H NMR to check the ratio of starting material to product and to screen for known decomposition byproducts.
Q2: I'm observing unexpected peaks in my GC/MS or NMR analysis after my reaction. What are the likely decomposition byproducts of (trimethylsilyl)methyl acetate?
A: The identity of the byproducts depends on the specific conditions (temperature, presence of water, pH). The two most common degradation pathways are hydrolysis and thermal rearrangement.
-
Hydrolysis: In the presence of trace moisture, (trimethylsilyl)methyl acetate can hydrolyze to form (trimethylsilyl)methanol and acetic acid. If the conditions are acidic or basic, this process can be significantly accelerated.
-
Thermal Decomposition: At elevated temperatures, more complex rearrangements can occur. While the exact mechanism is not extensively documented for this specific molecule, related silyl compounds are known to undergo rearrangements and eliminations.[12][13] A plausible non-hydrolytic pathway could involve the formation of other volatile silicon species.
The diagram below illustrates the most probable decomposition pathways.
Caption: Potential decomposition pathways for (trimethylsilyl)methyl acetate.
Q3: How can I proactively prevent decomposition during my reaction setup, workup, and purification?
A: A proactive approach is key to success.
-
During Reaction Setup:
-
Solvent Purity: Always use anhydrous solvents.
-
Glassware: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.
-
Inert Conditions: Maintain a positive pressure of an inert gas throughout the addition of reagents and the duration of the reaction.[8]
-
-
During Workup:
-
Avoid Strong Acids/Bases: Be cautious during aqueous workups. Use neutral or buffered solutions (e.g., saturated NaHCO₃, brine) where possible. Strong acids or bases will rapidly hydrolyze the ester.[10]
-
Temperature Control: Perform extractions and washes at room temperature or below to minimize thermal stress.
-
-
During Purification:
-
Vacuum Distillation: If distillation is required, perform it under reduced pressure. This lowers the boiling point significantly, allowing for purification at a much lower and safer temperature, thereby minimizing the risk of thermal decomposition.
-
Section 3: Protocols for Stability Assessment
To quantitatively assess the stability of your batch of (trimethylsilyl)methyl acetate under your specific experimental conditions, a controlled stress test is highly recommended.
Protocol 1: Isothermal Stress Test Monitored by Gas Chromatography (GC)
This protocol provides a self-validating method to determine the rate of degradation of (trimethylsilyl)methyl acetate at a specific temperature.
Objective: To quantify the percentage of (trimethylsilyl)methyl acetate remaining after heating at a set temperature for a defined period.
Materials:
-
(Trimethylsilyl)methyl acetate sample
-
Anhydrous, non-reactive solvent (e.g., dodecane, which can also serve as an internal standard)
-
Small reaction vials with screw caps and PTFE septa
-
Heating block or oil bath with precise temperature control
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Autosampler vials
Experimental Workflow Diagram:
Caption: Workflow for conducting an isothermal stability stress test.
Step-by-Step Methodology:
-
Preparation of Stock Solution (Self-Validation Control):
-
In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution. Accurately weigh ~100 mg of (trimethylsilyl)methyl acetate and ~100 mg of dodecane (internal standard) into a 10 mL volumetric flask.
-
Dilute to the mark with an anhydrous solvent (e.g., toluene). This solution is your baseline standard.
-
-
Sample Setup:
-
Aliquot 1 mL of the stock solution into several small, dry reaction vials.
-
Designate one vial as the "Control" and keep it at room temperature.
-
Place the remaining "Test" vials into a pre-heated heating block set to your desired experimental temperature (e.g., 80°C, 100°C, 120°C).
-
-
Time-Zero (T=0) Analysis:
-
Immediately take the "Control" vial, dilute an aliquot appropriately for GC analysis, and inject it. This provides the T=0 peak area ratio of (trimethylsilyl)methyl acetate to the internal standard.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove one "Test" vial from the heating block and immediately cool it in an ice bath to quench any further degradation.
-
Prepare a sample for GC analysis from this vial in the same manner as the control.
-
-
GC Analysis:
-
Inject the samples onto the GC-FID. Use a standard non-polar column (e.g., DB-1 or equivalent).
-
Integrate the peak areas for (trimethylsilyl)methyl acetate and the internal standard (dodecane).
-
-
Data Interpretation:
-
For each time point, calculate the ratio of the (trimethylsilyl)methyl acetate peak area to the internal standard peak area.
-
Normalize these ratios to the T=0 ratio to determine the percentage of (trimethylsilyl)methyl acetate remaining.
-
Plot "% Reagent Remaining" versus "Time." A stable compound will show a flat line near 100%, while a decaying curve indicates decomposition. This provides clear, actionable data on the compound's stability under your chosen conditions.
-
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
- Google Patents.
-
PubChem. Methanol, 1-(trimethylsilyl)-, 1-acetate. [Link]
-
ChemSrc. (Trimethylsilyl)methyl acetate | CAS#:2917-65-9. [Link]
-
Pugh, D., et al. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Dalton Transactions. [Link]
-
iChemical. trimethylsilylmethyl acetate, CAS No. 2917-65-9. [Link]
-
PubChem. Methanol, 1-(trimethylsilyl)-, 1-acetate. [Link]
-
Wang, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics. [Link]
-
YouTube. (2021). Hydrolysis of methyl acetate in aqueous solution has been studied by titrating liberated acetic acid. [Link]
- Google Patents.
Sources
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- 4. Methanol, 1-(trimethylsilyl)-, 1-acetate | C6H14O2Si | CID 76214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Trimethylsilylmethyl acetate | 2917-65-9 [smolecule.com]
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- 10. gelest.com [gelest.com]
- 11. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
- 12. Stabilization of reactive rare earth alkyl complexes through mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Safely Scaling Up Reactions with Trimethylsilylmethyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on safely scaling up chemical reactions involving trimethylsilylmethyl acetate. Our goal is to combine established safety protocols with practical, field-proven insights to help you anticipate and solve challenges during process development.
Frequently Asked Questions (FAQs)
This section addresses common preparatory questions regarding the handling, properties, and general scale-up strategy for trimethylsilylmethyl acetate.
Q1: What are the primary chemical and physical hazards of trimethylsilylmethyl acetate?
Trimethylsilylmethyl acetate is a highly flammable liquid and vapor with a low flash point, making it a significant fire hazard.[1][2] It is also moisture-sensitive and can decompose in the presence of water, acids, or bases.[2][3][4] This decomposition can release irritating fumes and organic acid vapors.[3] Direct contact causes skin and serious eye irritation. Therefore, proper handling requires stringent fire safety measures and protection from atmospheric moisture.
To mitigate these risks, always handle this reagent in a well-ventilated fume hood, away from ignition sources like heat, sparks, and open flames.[2][3][5] All equipment must be properly grounded to prevent static discharge, which can ignite flammable vapors.[2][3]
Table 1: Physical and Safety Properties of Trimethylsilylmethyl Acetate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂Si | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 137 °C | [1] |
| Flash Point | 20 °C | [1] |
| Primary Hazards | Highly flammable liquid and vapor; Causes skin and serious eye irritation; Moisture sensitive. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, water/moisture. | [2][3][4] |
| Primary PPE | Neoprene or nitrile rubber gloves, chemical goggles or face shield, flame-retardant lab coat. |[3][5][6] |
Q2: What are the essential storage conditions for trimethylsilylmethyl acetate?
Proper storage is critical to maintaining the reagent's integrity and ensuring safety. Trimethylsilylmethyl acetate should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] To prevent decomposition due to moisture, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon).[2] The storage area should be away from heat sources and incompatible materials such as acids, bases, and oxidizing agents.[3][4]
Q3: What is the fundamental principle of safe chemical reaction scale-up?
The core principle of safe scale-up is that a reaction's behavior can change dramatically with increasing volume. This is primarily due to the change in the surface-area-to-volume ratio. As the volume of a reactor increases, its surface area does not increase proportionally. This significantly impacts heat transfer; a larger reaction generates more heat but dissipates it less efficiently, increasing the risk of a thermal runaway.[7][8]
A foundational rule is to never scale a reaction by more than a factor of three (3x) relative to the previous, successful run .[7] Each scale-up step should be treated as a new process that requires its own risk assessment.[7]
Q4: What does a pre-scale-up risk assessment for a silylation reaction involve?
A thorough risk assessment is mandatory before any scale-up.[7][9] This involves more than just reviewing the Safety Data Sheet (SDS). You must understand the thermodynamics of your specific reaction.
-
Analyze the Reaction Energetics : Determine if the reaction is exothermic. Most silylations are, but the heat output can vary. A key goal is to understand the potential for a thermal runaway, where the reaction rate increases, generating heat faster than the system can remove it.[8][10][11]
-
Evaluate All Components : Assess the thermal stability of all reactants, solvents, intermediates, and products to identify any potential for dangerous decomposition.[12]
-
Plan for Deviations : Consider "what if" scenarios. What happens if cooling fails? What if a reagent is added too quickly? What if there's a power outage?[7][10] Develop contingency plans for each scenario.
-
Review Engineering Controls : Ensure your equipment is appropriately sized. The flask volume should be at least double the total volume of all reagents and solvents.[7] Confirm that you have adequate temperature monitoring (internal probe), stirring (mechanical stirrer for larger volumes), and cooling capacity.
Diagram 1: General Workflow for Safe Reaction Scale-Up A logical progression from initial trials to a monitored, large-scale process.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up of reactions involving trimethylsilylmethyl acetate.
Q5: My reaction temperature is rising uncontrollably. What should I do?
This indicates the onset of a thermal runaway, a highly dangerous situation.[10][13] The immediate goal is to stop the reaction and regain control of the temperature.
Immediate Actions:
-
Stop Reagent Addition : Immediately cease adding any more reagents to the vessel.
-
Maximize Cooling : Ensure your cooling bath is at its lowest possible temperature and has sufficient volume/surface contact with the reactor.
-
Prepare for Emergency Quenching : If cooling is insufficient and the temperature continues to rise, you must quench the reaction. This involves adding a substance that will safely and quickly neutralize the reactive species.
Root Cause Analysis & Prevention:
-
Cause : The rate of heat generation from your exothermic reaction is exceeding the rate of heat removal.[8] This is often due to adding a reactant too quickly or insufficient cooling capacity for the new scale.
-
Prevention :
-
Controlled Addition : Use a syringe pump or an addition funnel to add the limiting reagent slowly and steadily. This allows the cooling system to keep up with heat generation.[10]
-
Adequate Cooling : Before starting, calculate the potential energy release and ensure your cooling system (e.g., ice bath, cryocooler) can handle it. For larger scales, a simple ice bath may be insufficient.
-
Dilution : Running the reaction at a lower concentration can help moderate the reaction rate and provide a larger thermal mass to absorb heat.
-
Diagram 2: Decision Tree for Managing a Reaction Exotherm A clear, actionable guide for a critical safety event.
Q6: The reaction yield is significantly lower on a larger scale. What are the likely causes?
A drop in yield upon scale-up often points to issues with mass transfer, heat transfer, or atmospheric control.
-
Moisture Contamination : Trimethylsilylmethyl acetate is highly sensitive to moisture.[2][4] Larger flasks have more surface area for atmospheric moisture to adsorb, and longer reaction times provide more opportunity for leaks in the system.
-
Solution : Ensure all glassware is rigorously oven- or flame-dried. Solvents must be properly dried and handled under an inert atmosphere (nitrogen or argon). Use septa and cannula/syringe techniques for all transfers.[14]
-
-
Inefficient Mixing : What works for a small magnetic stir bar in a round-bottom flask is often inadequate for a multi-liter reactor. Poor mixing can lead to localized "hot spots" or areas of high concentration, causing side reactions. It can also result in incomplete reaction as the reagents are not brought into contact effectively.
-
Solution : Switch to mechanical overhead stirring for larger volumes to ensure efficient and homogenous mixing of the reaction medium.
-
-
Incorrect Temperature : An uncalibrated or poorly placed thermometer may not reflect the true internal temperature, which is more prone to developing gradients at a larger scale.
-
Solution : Always use a calibrated internal temperature probe placed in the reaction mixture, not just in the cooling bath.
-
Q7: I'm observing significant amounts of hexamethyldisiloxane (HMDSO) and other byproducts. Why?
The formation of HMDSO is a classic indicator of the decomposition of the silylating agent, typically caused by the presence of water.[3] The silyl acetate reacts with water, ultimately leading to the formation of the stable HMDSO and acetic acid.
Diagram 3: Simplified Silylation and Decomposition Pathway Illustrating the desired reaction versus the undesired hydrolysis side-reaction.
Solution : The preventative measures are the same as for preventing low yield: maintain scrupulously anhydrous (dry) conditions throughout the entire process, from solvent preparation to reaction workup.
Q8: The product purification is much more difficult at a larger scale. How can I improve this?
Scaling up purification presents its own set of challenges. A method that works for 100 mg may be impractical or inefficient for 100 g.
-
Problem : Removing silyl byproducts and excess reagent via column chromatography becomes extremely costly and time-consuming at scale.
-
Solution - Optimize the Workup : Design a workup procedure to remove the majority of impurities before final purification.
-
Quenching : Carefully quench the reaction by slowly adding it to a well-stirred, cooled quenching solution (e.g., a buffered aqueous solution or an alcohol like isopropanol).[14]
-
Aqueous Washes : Use aqueous washes to remove water-soluble byproducts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts.
-
Crystallization/Recrystallization : If your product is a solid, crystallization is often the most effective and scalable purification method.[15] It can provide very high purity and is more economical than chromatography at large scales.
-
Distillation : If your product is a thermally stable liquid with a boiling point sufficiently different from impurities, distillation is an excellent scale-up purification technique.
-
-
Protocol: General Procedure for Safely Scaling a Silylation Reaction
This protocol outlines a generic, safety-focused approach. Always adapt it to the specific requirements of your reaction.
-
Equipment Preparation :
-
Select a reactor with a volume at least twice the final reaction volume.[7]
-
Thoroughly clean and oven-dry all glassware overnight. Assemble the apparatus (reactor, mechanical stirrer, condenser, thermocouple, and addition funnel) while hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
-
Reagent Preparation :
-
Use anhydrous solvents.
-
Dissolve the substrate and any base in the anhydrous solvent within the reactor under a positive pressure of inert gas.
-
-
Reaction Setup :
-
Begin mechanical stirring to ensure good agitation.
-
Cool the reactor to the desired initial temperature using an appropriate cooling bath.
-
Place the trimethylsilylmethyl acetate in the pressure-equalizing addition funnel.
-
-
Controlled Addition :
-
Begin adding the trimethylsilylmethyl acetate dropwise from the addition funnel.
-
Continuously monitor the internal reaction temperature. The addition rate should be controlled to maintain the temperature within the desired range (e.g., ±2 °C).
-
-
Reaction Monitoring :
-
Allow the reaction to stir for the predetermined time after the addition is complete. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Never leave a scale-up reaction unattended.[7]
-
-
Safe Quenching :
-
In a separate, appropriately sized flask, prepare a quenching solution (e.g., cooled isopropanol or saturated ammonium chloride).
-
Once the reaction is complete, slowly transfer the reaction mixture via cannula or a robust pump into the vigorously stirred quenching solution. Monitor the temperature of the quench flask.
-
-
Workup and Purification :
-
Perform aqueous extractions as planned in your risk assessment.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by the chosen scalable method (crystallization, distillation, etc.).
-
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Sarpong, R. (2016). Quenching of Pyrophoric Materials. Richmond Sarpong Group, UC Berkeley. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
-
De La Cruz, J. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering World. [Link]
-
Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?[Link]
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. [Link]
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KAUST Health & Safety. (n.d.). Scale up reactions Guideline. [Link]
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H.E.L Group. (n.d.). Process Safety and Scale-up. [Link]
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UL Research Institutes. (2021). What Causes Thermal Runaway?[Link]
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UL Research Institutes. (2021). What Causes Thermal Runaway?[Link]
-
Smejkal, B., et al. (2013). Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. Biotechnology and Bioengineering. [Link]
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- 15. Fast and scalable purification of a therapeutic full-length antibody based on process crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying byproducts in trimethylsilylmethyl acetate reactions by NMR
A Researcher's Guide to Identifying Byproducts by NMR Spectroscopy
Welcome to the technical support center for reactions involving trimethylsilylmethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As Senior Application Scientists, we understand that even in the most controlled experiments, side reactions can occur. This resource provides in-depth troubleshooting guides and FAQs to help you identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the integrity of your synthetic pathways.
Troubleshooting Guide: Unraveling Your NMR Spectrum
The appearance of unexpected peaks in your NMR spectrum can be perplexing. This section is designed to help you pinpoint the identity of common byproducts formed during reactions with trimethylsilylmethyl acetate.
Q1: My ¹H NMR spectrum shows a sharp singlet around 0.05-0.2 ppm that I can't account for. What could it be?
This is one of the most frequently encountered impurity signals in reactions involving trimethylsilyl reagents.
Most Probable Culprit: Hexamethyldisiloxane (HMDSO)
Causality: HMDSO is a common byproduct formed from the hydrolysis of trimethylsilyl-containing compounds.[1] Trace amounts of water in your reaction mixture or during workup can react with your silyl enol ether intermediate or other silyl species to produce trimethylsilanol (TMSOH). Two molecules of TMSOH can then condense to form HMDSO and water.
NMR Identification:
-
¹H NMR: A sharp singlet is typically observed between δ 0.05 and 0.2 ppm in most common deuterated solvents.[2][3]
-
²⁹Si NMR: A signal will be present, and its chemical shift can be a definitive confirmation.[4]
Workflow for Identification and Removal:
Caption: Potential side reaction pathways in a Mukaiyama aldol reaction.
Troubleshooting Strategy:
-
Careful Choice of Lewis Acid: The strength of the Lewis acid can significantly influence the reaction outcome. [5]Weaker Lewis acids may be less prone to promoting side reactions.
-
Low-Temperature Conditions: Running the reaction at low temperatures (e.g., -78 °C) can often suppress side reactions.
-
Strictly Anhydrous Conditions: As with all reactions involving silyl reagents, the exclusion of water is critical.
Frequently Asked Questions (FAQs)
Q: Can I use ¹³C NMR to identify these byproducts?
A: Absolutely. While ¹H NMR is often the first line of analysis, ¹³C NMR can provide valuable confirmatory data. The chemical shifts for the methyl carbons in HMDSO and TMSOH are distinct and can be found in the table above. For other potential byproducts, consulting a ¹³C NMR chemical shift database is recommended.
Q: Are there any other common silyl byproducts I should be aware of?
A: Depending on the specific silylating agent used to generate the trimethylsilylmethyl acetate or related reagents, you might see other siloxane byproducts. However, HMDSO is by far the most common.
Q: How can I effectively remove HMDSO from my product?
A: HMDSO is relatively volatile (boiling point ~100 °C). [6]For less volatile products, HMDSO can often be removed under high vacuum. For products with similar volatility, careful column chromatography is typically effective.
Q: What if I suspect a byproduct that is not on this list?
A: The principles of NMR spectroscopy remain the same. Carefully analyze the chemical shifts, coupling patterns, and integration of the unknown signals. Resources like the "NMR Chemical Shifts of Trace Impurities" tables are invaluable for identifying common laboratory solvents and reagents that may be present as contaminants. [7][8][9][10]
References
-
PubChem. Hexamethyldisiloxane. National Center for Biotechnology Information. [Link]
-
SpectraBase. Trimethylsilanol - Optional[29Si NMR] - Chemical Shifts. [Link]
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SpectraBase. Hexamethyldisiloxane - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. Trimethylsilanol. [Link]
-
SpectraBase. trimethylsilanol, (trimethylsilyl)carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
Wikipedia. Hexamethyldisiloxane. [Link]
-
ResearchGate. Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
SpectraBase. Hexamethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. [Link]
-
PubChem. Trimethylsilanol. National Center for Biotechnology Information. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Wikipedia. Mukaiyama aldol addition. [Link]
-
UR Scholarship Repository. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. [Link]
-
Sci-Hub. SYNTHESIS, REACTIONS, AND SPECTRAL [NMR (¹H, ¹³C, ²⁹Si), IR] STUDIES OF TRIMETHYLSILYL-SUBSTITUTED N-ARYLSALICYLALDIMINATES. [Link]
-
ResearchGate. (PDF) A study of base-catalyzed aldol reaction of trimethylsilyl enolates. [Link]
-
PubMed Central. Mukaiyama Aldol Reactions in Aqueous Media. [Link]
-
MDPI. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion... [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
Technical Support Center: Solvent Purity for Reactions with Trimethylsilylmethyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical process of drying solvents for reactions involving trimethylsilylmethyl acetate. As an organosilicon compound featuring a moisture-sensitive silyl ester functional group, ensuring rigorously anhydrous conditions is paramount to the success of your synthesis.[1][2][3]
This resource is designed to explain the causality behind experimental choices, providing you with self-validating protocols to enhance the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: Why is solvent dryness so critical for reactions involving trimethylsilylmethyl acetate?
A1: The central issue is the hydrolytic instability of the silyl ester bond in trimethylsilylmethyl acetate.[2][3] Trace amounts of water in a solvent can act as a nucleophile, leading to the cleavage of the silicon-oxygen bond.[4][5]
This hydrolysis has several detrimental effects on a reaction:
-
Reagent Decomposition: The primary reagent, trimethylsilylmethyl acetate, is consumed by water, reducing its effective concentration and leading to lower yields of the desired product.
-
Formation of Byproducts: Hydrolysis produces trimethylsilanol and acetic acid.[4] These byproducts can initiate unwanted side reactions, complicate purification, and potentially interfere with catalytic cycles.
-
Inactivation of Other Reagents: In many applications, trimethylsilylmethyl acetate is used with other moisture-sensitive reagents (e.g., organometallics, strong bases). Water will readily react with and quench these components, often more rapidly than with the silyl ester itself, bringing the entire reaction to a halt.[6][7]
For these reasons, achieving a water content below 50 parts per million (ppm) is a standard requirement for ensuring the integrity of the reaction.[7]
Q2: What are the recommended methods for drying common solvents for use with trimethylsilylmethyl acetate?
A2: The choice of drying method depends on the solvent and the required level of dryness. For a moisture-sensitive substrate like trimethylsilylmethyl acetate, the most reliable and compatible method is drying with activated molecular sieves.
Primary Recommendation: Activated Molecular Sieves
Molecular sieves are crystalline aluminosilicates (zeolites) with a uniform pore size that selectively adsorb small molecules like water while excluding larger solvent molecules.[6][8] They are chemically inert, safe, and highly efficient, capable of reducing water content to the sub-10 ppm range.[9][10]
-
Recommended Sieve Type: 3Å (Angstrom) sieves are ideal for most common solvents, including THF, dichloromethane (DCM), acetonitrile, and toluene.[9][11] The 3Å pore size is large enough to trap water (kinetic diameter ~2.8Å) but small enough to exclude most organic solvent molecules.[6] 4Å sieves can be used for solvents like THF and DCM but are not suitable for acetonitrile or methanol, as these solvent molecules can also enter the pores.[11]
-
Activation is Crucial: Commercially available molecular sieves are saturated with water and MUST be activated before use.
Experimental Protocol: Activating and Using Molecular Sieves
Objective: To prepare and use activated 3Å molecular sieves to dry an organic solvent (e.g., THF, DCM) to a water content of <50 ppm.
Materials:
-
3Å molecular sieves
-
Schlenk flask
-
Heating mantle with sand bath
-
Thermometer
-
High-vacuum pump (<1 mmHg)
-
Schlenk line with a liquid nitrogen trap
-
Anhydrous-grade solvent in a suitable storage vessel (e.g., a septum-sealed bottle or a solvent purification system reservoir)
-
Dry, inert gas (Nitrogen or Argon)
Procedure:
Part A: Activation of Molecular Sieves
-
Place the required amount of 3Å molecular sieves into a clean, dry Schlenk flask. A common rule of thumb is to use 5-10% of the solvent's volume (e.g., 50-100 g of sieves for 1 L of solvent).
-
Attach the flask to a Schlenk line. Place the flask in a sand bath.
-
Begin heating the flask to 180-200°C under a high vacuum.[11] It is critical to use a liquid nitrogen trap to protect the vacuum pump from evolving water vapor.
-
Maintain this temperature and vacuum for at least 8-12 hours (overnight is common) to ensure all water is driven from the pores.[11]
-
After the heating period, allow the flask to cool completely to room temperature under vacuum or by backfilling with a dry, inert gas like nitrogen or argon.
-
The activated sieves are now ready. They must be handled under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Part B: Drying the Solvent
-
Under a positive pressure of inert gas, carefully transfer the activated molecular sieves to the vessel containing the solvent to be dried.
-
Seal the solvent vessel. For optimal drying, allow the solvent to stand over the sieves for at least 24-48 hours.[9][10] Agitation can speed up the process.
-
The dry solvent can be used directly from the vessel by transferring it via a cannula or a dry syringe. It is not necessary to filter or decant the solvent from the sieves.[6][11]
Q3: Are there other drying methods? Which agents should I AVOID with trimethylsilylmethyl acetate?
A3: While other drying methods exist, they carry significant compatibility risks with an ester functional group. The following table summarizes common methods and their compatibility.
| Drying Method | Target Solvents | Compatibility with Trimethylsilylmethyl Acetate | Rationale for Recommendation |
| Activated 3Å Molecular Sieves | Ethers (THF), Halogenated (DCM), Hydrocarbons (Toluene), Acetonitrile | Excellent (Recommended) | Chemically inert, high efficiency, safe, and does not introduce impurities or catalyze side reactions.[9][10][11] |
| **Distillation from Calcium Hydride (CaH₂) ** | Hydrocarbons, Ethers, DCM | Good, with Caution | CaH₂ is an effective drying agent.[12][13] However, it is a strong base and can potentially catalyze the self-condensation of esters or other side reactions, especially upon prolonged heating (reflux). Use with care and distill prior to use. |
| Distillation from Sodium/Benzophenone | Ethers (THF), Hydrocarbons (Toluene) | NOT Recommended | The sodium benzophenone ketyl radical is a powerful reducing agent and a strong base.[14][15] It can readily reduce the ester functionality of trimethylsilylmethyl acetate, leading to complete decomposition of the reagent.[16] |
| Anhydrous Sulfates (MgSO₄, Na₂SO₄) | General Pre-drying | Not Sufficient | These are mild drying agents suitable for initial water removal ("pre-drying") but are not efficient enough to achieve the low ppm levels required for highly moisture-sensitive reactions.[17][18] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, Halogenated | NOT Recommended | P₄O₁₀ is a highly effective but strongly acidic drying agent.[17] The acidic conditions can catalyze the hydrolysis or decomposition of the silyl ester. |
Troubleshooting Guide
Q4: My reaction yield is low and I suspect a solvent issue. How can I confirm my solvent is dry enough?
A4: Verifying solvent dryness is a critical step in troubleshooting. Visual indicators are often insufficient, and quantitative measurement is preferred.
-
Karl Fischer Titration (Gold Standard): This is the most accurate and reliable method for quantifying trace amounts of water in organic solvents.[19][20] It uses a coulometric or volumetric titration to react water with an iodine-based reagent.[20] Most analytical laboratories are equipped to perform this measurement. The target for your solvent should be <50 ppm water.
-
Sodium/Benzophenone Indicator (Qualitative, for Ethers/Hydrocarbons ONLY): For solvents like THF or toluene, the persistence of the deep blue or purple color of the sodium benzophenone ketyl radical indicates anhydrous (<50 ppm) and oxygen-free conditions.[14][15][21] CRITICAL NOTE: This is an indirect test. You would perform this on an aliquot of the solvent you intend to use; do not add benzophenone and sodium directly to the solvent that will be used in your reaction with trimethylsilylmethyl acetate, as it will destroy the reagent.[16] The loss of the blue color indicates the presence of water or oxygen.[14][22]
Q5: I used activated molecular sieves, but my reaction still failed. What could have gone wrong?
A5: If you have followed the recommended drying procedure and still encounter issues, consider these common pitfalls:
-
Improper Sieve Activation: If the sieves were not heated to a high enough temperature or for a sufficient duration under vacuum, they will not be fully activated and will have a low capacity for water.[11]
-
Contamination After Drying: A perfectly dry solvent can be quickly contaminated by atmospheric moisture. Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and assembled while hot under a stream of dry inert gas.[23] Use proper air-sensitive techniques, such as Schlenk lines or gloveboxes, for all manipulations.[23][24]
-
Sieve Dust: Very fine dust from the molecular sieves can sometimes interfere with reactions, particularly those involving sensitive catalysts. If you suspect this, allow the sieves to settle completely and carefully decant or cannula transfer the solvent.
-
Old or Improperly Stored Reagents: Trimethylsilylmethyl acetate itself can hydrolyze if stored improperly. Ensure the bottle's septum is in good condition and always handle it under an inert atmosphere. The same applies to any other bases, catalysts, or reagents used in the reaction.
Visual Workflow and Decision Guide
The following diagram illustrates the decision-making process and workflow for preparing and verifying a dry solvent for your reaction.
Caption: Workflow for solvent drying and verification.
References
- Killeen, C. (2025). Using molecular sieves for solvent drying. McIndoe Lab, University of Victoria.
- Davis, R. (2018, May 4). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Available from: [Link]
-
Sorbead India. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Available from: [Link]
-
Unknown. (2026, January 7). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Available from: [Link] (Note: This is a representative link for common lab practices).
-
Unknown. (2024, September 28). Summary of Common Organic Solvent Purification Methods Used in Laboratories. Available from: [Link] (Note: This is a representative link for common lab practices).
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Available from: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Available from: [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Available from: [Link]
- Mitsubishi Chemical. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. [Video]. YouTube.
- Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
-
Wikipedia. (n.d.). Karl Fischer titration. Available from: [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
-
Wikipedia. (n.d.). Ketyl. Available from: [Link]
- Global O-Ring and Seal. (n.d.).
- TopSCHOLAR, Western Kentucky University. (1972, August 1). The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters.
- Merck Millipore. (n.d.).
- The Hive Stimulants. (2003, February 3).
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Available from: [Link]
- CORE. (n.d.).
-
ChemBK. (2024, April 10). Trimethylsilylmethyl acetate. Available from: [Link]
- Bal Seal Engineering. (n.d.).
- ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Washington State University. (n.d.). The Benzophenone/Ketyl Tetrahydrofuran(THF) Still.
- Erowid. (n.d.). The Benzophenone Ketyl Still Pot.
- NNNS Chemistry. (2008, December 11).
- iChemical. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2023, April 5). Hydrolysis of methyl acetate in aqueous solution has been studied.
- Google Patents. (n.d.).
- NRC Publications Archive - Canada.ca. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2.
- The Rubber Group. (n.d.).
- Industrial Specialties Mfg. (2018, December 19).
- Geotech Environmental Equipment. (n.d.).
- PubMed. (2005, February 18). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
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Technical Support Center: Catalyst Selection for Enhancing Trimethylsilylmethyl Acetate Reactivity
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights into catalyst selection for enhancing the reactivity of trimethylsilylmethyl acetate (TMSMA). Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Reactivity of Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate is a versatile reagent in organic synthesis. Its reactivity is centered around two primary modes: as a source of the acetyl group in acylation reactions and, with appropriate catalytic activation, as a nucleophilic or electrophilic partner in carbon-carbon bond-forming reactions. The silicon-oxygen bond is labile and can be cleaved under various conditions, while the ester functionality provides a handle for diverse transformations. The choice of catalyst is paramount in directing the reactivity of TMSMA towards the desired pathway and achieving high efficiency.
Catalyst Selection Guide
The selection of an appropriate catalyst is dictated by the intended transformation. Broadly, catalysts for enhancing TMSMA reactivity can be categorized into Lewis acids, Brønsted acids, bases, and transition metal complexes.
Lewis and Brønsted Acid Catalysis
Lewis and Brønsted acids are particularly effective in activating the carbonyl group of TMSMA, rendering it more electrophilic and promoting acylation reactions of alcohols and other nucleophiles.
Mechanism of Acid-Catalyzed Acylation:
A Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Similarly, a Lewis acid coordinates to the carbonyl oxygen, achieving the same activating effect. The nucleophile (e.g., an alcohol) then attacks the activated carbonyl carbon, leading to the acetylated product and trimethylsilanol, which can further react or be removed during workup.
Diagram of Acid-Catalyzed Acylation of an Alcohol with TMSMA
Caption: Acid-catalyzed acylation of an alcohol using TMSMA.
| Catalyst Type | Examples | Typical Applications | Key Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Brønsted acidic ionic liquids[1] | Acylation of primary and secondary alcohols. | Can be harsh for sensitive substrates. Ionic liquids offer milder conditions and potential for recycling[1]. |
| Lewis Acids | Zinc chloride (ZnCl₂), Iron(III) chloride (FeCl₃), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Acylation of sterically hindered alcohols and phenols. Can also activate other functional groups. | Stoichiometric amounts may be required. Moisture sensitivity is a concern for many Lewis acids. |
Base Catalysis
Base-catalyzed reactions of TMSMA can proceed through different pathways. Strong bases can deprotonate the methyl group of the acetate moiety to form a silyl-stabilized enolate for aldol-type reactions. Milder bases can act as nucleophilic catalysts in acylation reactions.
| Catalyst Type | Examples | Typical Applications | Key Considerations |
| Strong Bases | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS) | Generation of enolates for C-C bond formation. | Requires strictly anhydrous and inert conditions. Low temperatures are often necessary to avoid side reactions. |
| Nucleophilic Bases | 4-Dimethylaminopyridine (DMAP), N-methylimidazole (NMI) | Acylation of alcohols, often in combination with an activating agent. | Highly efficient, but can be difficult to remove from the reaction mixture. |
| Brønsted Bases | Carboxylate salts, Lithium amides | Can catalyze Mukaiyama-type aldol reactions of trimethylsilyl enolates[2]. | The nature of the base and reaction medium can significantly influence the product distribution[2]. |
Transition Metal Catalysis
Transition metal catalysts can enable cross-coupling reactions where TMSMA acts as a formal nucleophile or electrophile after suitable activation. This is an emerging area with significant potential. For instance, cobalt-catalyzed C-O silylation and stannylation of alkenyl acetates has been reported, suggesting the possibility of similar transformations with TMSMA.[3]
| Catalyst System | Example Reaction | Mechanism | Key Considerations |
| Palladium/Phosphine Ligand | Suzuki-Miyaura or Stille-type cross-coupling. | Oxidative addition of an organic halide to Pd(0), followed by transmetalation with an organometallic derivative of TMSMA, and reductive elimination. | The generation of a suitable organometallic species from TMSMA is a key challenge. |
| Cobalt/Ligand | Cross-coupling with C-O bond cleavage. | Oxidative addition of the C-O bond to a low-valent cobalt species, followed by reaction with a nucleophile.[3] | This approach could potentially be adapted for reactions of TMSMA. |
Troubleshooting Guide
Problem 1: Low or No Conversion
Q1: My acylation reaction with TMSMA is not proceeding, or the yield is very low. What are the common causes?
A1: Low conversion in acylation reactions using TMSMA can stem from several factors:
-
Insufficient Catalyst Activity: The chosen acid or base catalyst may not be strong enough to activate the TMSMA or the substrate.
-
Solution: For acid catalysis, consider switching from a mild Brønsted acid to a stronger one like H₂SO₄ or a Lewis acid like TMSOTf, especially for less reactive alcohols. For base-catalyzed reactions, ensure the base is sufficiently strong and used in appropriate stoichiometry.
-
-
Catalyst Inhibition: The presence of water or other protic impurities can quench the catalyst, particularly Lewis acids.
-
Solution: Ensure all reagents and solvents are rigorously dried. Flame-drying glassware and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
-
Steric Hindrance: Highly hindered alcohols or nucleophiles may react sluggishly.
-
Solution: Increase the reaction temperature and/or reaction time. A more potent catalyst system, such as a strong Lewis acid, may be necessary.
-
-
Reagent Quality: The TMSMA reagent may have degraded.
-
Solution: Check the purity of your TMSMA by NMR or GC-MS. If necessary, purify it by distillation or use a fresh bottle.
-
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low reaction conversion.
Problem 2: Formation of Side Products
Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I suppress them?
A2: The formation of artifacts and side products is a common issue in silylation and related reactions.[4][5][6]
-
Hydrolysis: TMSMA and the resulting trimethylsilyl-containing byproducts are sensitive to moisture. Hydrolysis can lead to the formation of acetic acid and hexamethyldisiloxane.
-
Solution: As mentioned for low conversion, maintaining strictly anhydrous conditions is crucial.
-
-
Elimination Reactions: For substrates prone to elimination (e.g., tertiary alcohols), harsh acidic or basic conditions can favor the formation of alkenes.
-
Solution: Employ milder catalysts, such as Brønsted acidic ionic liquids, and lower reaction temperatures.[1]
-
-
Enolate-derived Byproducts: When using strong bases, self-condensation of the TMSMA enolate or reaction with the starting material can occur.
-
Solution: Add the strong base slowly at low temperatures to a solution of TMSMA to ensure complete enolate formation before adding the electrophile.
-
Frequently Asked Questions (FAQs)
Q1: Can I use TMSMA for the acylation of amines?
A1: Yes, TMSMA can be used for the acylation of amines to form amides. The reaction is typically catalyzed by acids, but uncatalyzed reactions can also occur, especially with more nucleophilic amines. For less reactive amines, a more potent catalyst may be required.
Q2: How does the reactivity of TMSMA compare to acetic anhydride or acetyl chloride?
A2: TMSMA is generally considered a milder acetylating agent than acetic anhydride or acetyl chloride. This can be advantageous for substrates with sensitive functional groups. The byproduct of the reaction is trimethylsilanol, which is less corrosive than HCl generated from acetyl chloride. However, for unreactive substrates, the higher reactivity of acetic anhydride or acetyl chloride may be necessary.
Q3: What is the best way to remove the silyl byproducts from my reaction mixture?
A3: Trimethylsilanol can be volatile and may be removed under reduced pressure. It can also dimerize to form hexamethyldisiloxane, which is also relatively volatile. Aqueous workup will hydrolyze any remaining silyl species. Standard chromatographic purification is usually effective in separating the desired product from any residual silicon-containing byproducts.
Q4: Are there any safety concerns associated with TMSMA?
A4: Trimethylsilylmethyl acetate is a flammable liquid and should be handled in a well-ventilated fume hood.[1] As with all silylating agents, it is moisture-sensitive and can release flammable vapors. Standard personal protective equipment (gloves, safety glasses) should be worn.
Experimental Protocols
Protocol 1: Brønsted Acidic Ionic Liquid-Catalyzed Acylation of an Alcohol
This protocol is adapted from a reported procedure for the mild and efficient O-acetylation of alcohols.[1]
-
Reagent Preparation: Ensure the alcohol substrate and trimethylsilyl acetate are free of moisture. The Brønsted acidic ionic liquid catalyst should be dried under vacuum prior to use.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 mmol) and the Brønsted acidic ionic liquid catalyst (e.g., 5 mol%).
-
Reagent Addition: Add trimethylsilyl acetate (2.0 mmol, 2.0 equiv) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Acylation of a Hindered Alcohol
-
Reagent Preparation: Dry the solvent (e.g., dichloromethane) over molecular sieves. Ensure the hindered alcohol and TMSMA are anhydrous.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the hindered alcohol (1.0 mmol) and anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., TMSOTf, 1.1 equiv) dropwise.
-
TMSMA Addition: Add TMSMA (1.2 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
References
-
Patil, M. L., et al. (2022). Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). Molecules. Available at: [Link]
-
Sutar, R. L., & Joshi, N. N. (2014). A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Available at: [Link]
-
Belecki, K., & Denmark, S. E. (2011). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Accounts of Chemical Research. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Wang, C., et al. (2023). Stereoselective C–O silylation and stannylation of alkenyl acetates. Nature Communications. Available at: [Link]
-
FLUKA. Silylation: Reagents and Methods. Available at: [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Cross-Coupling Reactions of Organotrifluoroborates. Organic & Biomolecular Chemistry. Available at: [Link]
-
LLE. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
MDPI Books. (2019). Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Denmark, S. E., et al. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]
-
Sutar, R. L., & Joshi, N. N. (2014). A study of base-catalyzed aldol reaction of trimethylsilyl enolates. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Khan Academy. (2019). Lewis Acid Catalysis. YouTube. Available at: [Link]
-
Denmark, S. E., et al. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
PacBio. (2018). Low Yield Troubleshooting Guide. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles. Available at: [Link]
-
Macmillan Group. (2008). Lewis-Base Catalysis. Available at: [Link]
-
Wang, Y., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Available at: [Link]
-
Möckel, R. (2018). Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. Semantic Scholar. Available at: [Link]
-
Scott, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Scott Research Group. Available at: [Link]
-
iChemical. (n.d.). trimethylsilylmethyl acetate, CAS No. 2917-65-9. Available at: [Link]
Sources
- 1. Trimethylsilylmethyl Acetate | 2917-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective C–O silylation and stannylation of alkenyl acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Trimethylsilylmethyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the safe and effective use of trimethylsilylmethyl acetate in synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize this reagent, primarily in the context of the Peterson olefination and related carbon-carbon bond-forming reactions. Our goal is to provide you with the technical insights and practical troubleshooting advice needed to manage the inherent exothermic risks associated with this chemistry, ensuring both experimental success and laboratory safety.
Section 1: Foundational Safety & Hazard Assessment (FAQs)
This section addresses the fundamental principles behind the thermal hazards associated with using trimethylsilylmethyl acetate.
Q1: What is the primary source of the exotherm when using trimethylsilylmethyl acetate?
A: The principal thermal hazard does not arise from the trimethylsilylmethyl acetate itself, but from its deprotonation to form a nucleophilic α-silyl carbanion or enolate.[1][2] This is an acid-base reaction where a very strong base, typically Lithium Diisopropylamide (LDA) or an organolithium reagent like n-butyllithium, is used to remove a proton from the carbon alpha to the carbonyl group.[3][4]
Q2: How can I estimate the potential thermal risk before starting my experiment?
A: A thorough risk assessment is crucial before any scale-up. You can estimate the potential thermal risk by considering the following:
-
Adiabatic Temperature Rise (ΔT_ad_) : This is the theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. It is calculated as: ΔT_ad_ = (-ΔH_r_ * C) / (m * C_p_)
-
-ΔH_r_ is the heat of reaction (for estimation, you can use values from analogous reactions, e.g., ~100 kJ/mol).[5]
-
C is the molar concentration of the limiting reagent.
-
m is the mass of the reaction mixture.
-
C_p_ is the specific heat capacity of the mixture (often approximated by the solvent's C_p_).
-
-
Reaction Scale and Concentration : The total heat evolved is directly proportional to the amount of material reacting. Higher concentrations lead to a smaller thermal mass to absorb the heat, resulting in a more significant temperature rise. Doubling the concentration can roughly double the adiabatic temperature rise.
-
Addition Rate : The rate of heat generation is controlled by the rate of reagent addition (dosing). A rapid addition can lead to heat accumulation faster than the cooling system can remove it, potentially leading to a thermal runaway.
For any new process or significant scale-up, performing reaction calorimetry is the most reliable method to precisely measure the heat of reaction and the rate of heat release under your specific conditions.
Section 2: Troubleshooting Guide: Pre-Reaction Setup
Proper setup is the first line of defense against thermal hazards.
Q3: What is the recommended reactor setup for this chemistry?
A: A well-designed reactor setup is essential for maintaining temperature control. Key components include:
-
Jacketed Reactor : Allows for efficient heat transfer via a circulating cooling fluid.
-
Efficient Overhead Stirring : Ensures homogeneity, prevents localized "hot spots," and promotes heat transfer to the reactor walls. A magnetic stir bar is often insufficient for viscous mixtures or larger scales.
-
Calibrated Temperature Probe : A thermocouple or Pt100 probe, placed in the reaction mixture (not touching the reactor wall), provides accurate temperature monitoring.
-
Inert Atmosphere : A manifold for providing an inert gas (Nitrogen or Argon) is mandatory, as the reagents are air and moisture-sensitive.[4]
-
Controlled Addition Funnel/Syringe Pump : For the slow, controlled addition (dosing) of the strong base. A syringe pump provides the most consistent and reliable addition rate.
Diagram: Recommended Reactor Setup
Caption: A robust reactor setup for exothermic organometallic reactions.
Q4: How do solvent choice and concentration impact safety?
A: Solvent choice is critical for several reasons:
-
Freezing Point : The solvent must remain liquid at the intended reaction temperature. Tetrahydrofuran (THF) is commonly used as it has a freezing point of -108°C and effectively solvates the lithium species.
-
Heat Capacity : Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point : A low boiling point can be a hazard. If control is lost and the temperature rises to the solvent's boiling point, the rapid generation of vapor can cause a dangerous pressure increase.
Concentration is a key safety parameter. A common mistake is to run reactions at too high a concentration. While this may seem efficient, it drastically increases the risk. A good starting point for process safety is to ensure the adiabatic temperature rise does not exceed the difference between the reaction temperature and the solvent's boiling point. Rule of thumb: Start with dilute conditions (~0.1-0.3 M) and only increase concentration after a thorough safety assessment.
Section 3: Troubleshooting Guide: During the Reaction
Real-time monitoring and intervention are key to managing the process.
Q5: My reaction temperature is spiking during base addition! What's the immediate action plan?
A: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. Follow this decision tree immediately:
Diagram: Thermal Excursion Response Plan
Caption: Decision tree for managing a sudden temperature increase.
Q6: How do I ensure the deprotonation is complete before adding my carbonyl compound?
A: Adding the electrophile (aldehyde/ketone) before the deprotonation is complete is hazardous. It creates a scenario where you have a highly reactive base (e.g., LDA) and a sensitive electrophile together, which can lead to uncontrolled side reactions and exotherms.
-
Stoichiometry : Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure all the ester is converted.
-
Hold Time : After the base addition is complete, stir the reaction at the low temperature for a designated "hold time" (typically 15-60 minutes) to ensure the deprotonation reaction goes to completion.
-
Visual Cues : The formation of the lithium enolate often results in a color change or the formation of a slurry. Note these changes and ensure they are consistent between batches. For advanced process monitoring, in-situ IR spectroscopy can be used to track the disappearance of the ester's carbonyl peak and the appearance of the enolate.[5]
Section 4: Troubleshooting Guide: Post-Reaction & Quenching
Safely terminating the reaction is as important as starting it.
Q7: What is the safest way to quench the reaction and destroy excess reagents?
A: Uncontrolled quenching of reactive organometallic species can be violent. The goal is to add a proton source that reacts slowly and controllably. Never quench a cold organolithium reaction directly with water.
A standard, safe quenching protocol involves a gradual increase in the reactivity of the quenching agent.[8]
-
Primary Quench : While the reaction is still cold (e.g., -78°C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) via cannula or dropping funnel. This provides a proton source that is less aggressive than pure water.
-
Warm-up : Allow the quenched mixture to slowly warm to room temperature.
-
Extraction : Proceed with a standard aqueous workup.
To destroy excess or old solutions of the strong base (e.g., LDA/BuLi), follow a similar principle of gradual reactivity:
-
Dilute : Dilute the reactive material significantly with a high-boiling, inert solvent like toluene or heptane in a flask under an inert atmosphere.
-
Cool : Cool the flask in an ice-water bath (0°C).
-
Slow Addition : Slowly add a less reactive alcohol like isopropanol. After the initial vigorous reaction subsides, switch to a more reactive alcohol like methanol. Finally, add water dropwise to ensure complete destruction.[8]
Section 5: Key Protocols & Reference Data
Protocol: Step-by-Step Guide for Controlled Generation and Reaction
This protocol is for a representative small-scale reaction. Always perform a risk assessment and adapt for your specific scale and substrates.
-
Apparatus Setup : Assemble a dry, three-neck flask equipped with an overhead stirrer, temperature probe, and a septum under a positive pressure of nitrogen.
-
Reagent Preparation : In the flask, charge trimethylsilylmethyl acetate (1.0 eq) and dry THF (to achieve ~0.3 M concentration).
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition (Dosing) : Prepare a solution of LDA (1.05 eq) in THF. Using a syringe pump, add the LDA solution to the stirred ester solution over 30-60 minutes, ensuring the internal temperature does not rise more than 5°C above the setpoint.
-
Enolate Formation (Hold) : After the addition is complete, stir the resulting mixture at -78°C for an additional 30 minutes.
-
Electrophile Addition : Dissolve the aldehyde or ketone (0.95 eq) in a small amount of dry THF. Add this solution dropwise to the enolate slurry over 20-30 minutes, again maintaining the temperature at -78°C.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching : Slowly add saturated aqueous NH₄Cl solution to the cold reaction mixture.
-
Workup : Allow the mixture to warm to room temperature, add water, and proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate).
Table 1: Cooling Bath Compositions
| Coolant Mixture | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | For quenching steps. |
| Ice / NaCl | -10 to -20 | For reactions requiring moderate cooling. |
| Dry Ice / Acetone | -78 | Standard for LDA chemistry. Use with good ventilation. |
| Dry Ice / Isopropanol | -77 | Slightly less volatile alternative to acetone. |
| Liquid Nitrogen / Diethyl Ether | -98 | For specialized low-temperature requirements. High risk. |
Table 2: Key Reagent Properties & Considerations
| Reagent | Typical pKa | Role | Key Safety Consideration |
| Trimethylsilylmethyl Acetate | ~25 | Enolate Precursor | Reacts exothermically with strong bases. |
| Diisopropylamine | ~36 | LDA Precursor | Corrosive and flammable liquid. |
| n-Butyllithium (n-BuLi) | ~50 | Strong Base | Pyrophoric - ignites on contact with air/moisture. Handle with extreme care under inert gas. |
| Lithium Diisopropylamide (LDA) | ~36 (conjugate acid) | Strong, Bulky Base | Highly reactive, moisture-sensitive. Typically prepared fresh or used from a commercial solution.[4] |
References
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Kohnen, L. (2007, March 20). Study Guide on Enolate Alkylation and Related Chemistry. Massachusetts Institute of Technology, Organic Chemistry 5.512. [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
Kiss, R., et al. (2011). On-line Reaction Monitoring of Lithiation of Halogen Substituted Acetanilides via in situ Calorimetry, ATR. CHIMIA International Journal for Chemistry, 65(4), 253-255. [Link]
-
Chemistry LibreTexts. (2023, January 4). 19.1: Reactions of Enolates with Aldehydes and Ketones. [Link]
-
L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. [Link]
-
PubMed. (2011). On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
ChemHelp ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. [Link]
-
PubMed. (2007). Peterson olefination from alpha-silyl aldehydes. [Link]
-
Neuman, R. C. (2009). Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
EPFL. Protocol for quenching reactive chemicals. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
University of Bath. III Enolate Chemistry. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Princeton University Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chimia.ch [chimia.ch]
- 6. On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
Technical Support Center: Protiodesilylation of Trimethylsilylmethyl Acetate Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the protiodesilylation of trimethylsilylmethyl (TMSM) acetate products. The cleavage of a C-Si bond to a C-H bond is a critical transformation, yet it can be fraught with challenges such as low yields, undesired side reactions, and purification difficulties. This resource provides expert insights and field-proven protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the planning and execution of protiodesilylation reactions on acetate-containing substrates.
Q1: What are the primary mechanisms for protiodesilylation, and how do they influence my choice of reagents?
A1: Protiodesilylation, the replacement of a silyl group with a proton, can be initiated under acidic, basic, or fluoride-mediated conditions. The choice of mechanism is critical, especially with a base-sensitive acetate group present.
-
Fluoride-Mediated (Most Common): This mechanism relies on the high affinity of fluoride for silicon. The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicon intermediate.[1] This intermediate is unstable and fragments, cleaving the C-Si bond. A proton source in the reaction medium then protonates the resulting carbanion. Reagents like Tetrabutylammonium Fluoride (TBAF) are standard for this approach.[1][2]
-
Acid-Catalyzed: Strong Brønsted or Lewis acids can promote the cleavage of C-Si bonds. The reaction is thought to proceed through protonation of the carbon atom attached to silicon, forming a cationic intermediate, followed by the loss of the silyl group.[3][4] However, strongly acidic conditions can also lead to the hydrolysis of the acetate ester, so milder acidic reagents like Pyridinium p-toluenesulfonate (PPTS) or catalytic Iron(III) chloride (FeCl₃) are often preferred.[5][6]
-
Base-Catalyzed: Strong bases can facilitate protodesilylation, particularly with a suitable proton source like water or alcohol. The mechanism involves the formation of a pentacoordinate silicon intermediate, which is then protonated.[7] Additive-free methods using catalytic potassium trimethylsilanolate (KOTMS) in wet DMSO have proven effective and offer good functional group compatibility.[7][8]
Q2: My primary challenge is the simultaneous cleavage of the acetate group (saponification). How can I prevent this?
A2: This is a classic selectivity problem. The basicity of common fluoride reagents like TBAF can readily hydrolyze the ester.[1] To mitigate this, consider the following strategies:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. This slows down the rate of saponification more significantly than the rate of desilylation.
-
Careful Monitoring: Follow the reaction progress closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the substrate's exposure to basic conditions.[9]
-
Use Milder Reagents: Switch to less basic or acidic conditions. For example, using PPTS in methanol can selectively cleave silyl ethers without affecting acid-sensitive groups.[5] Similarly, catalytic FeCl₃ in methanol offers a very mild and environmentally benign option.[6]
-
Buffered Systems: If using TBAF is necessary, buffering the reaction mixture to maintain a neutral pH can help prevent ester cleavage.
Q3: I'm observing very low or no conversion. What are the likely causes?
A3: Low conversion is a frequent issue stemming from several potential sources:
-
Inactive Reagents: TBAF is highly hygroscopic. Commercially available solutions in THF always contain some water, and aged solutions can absorb atmospheric moisture, reducing their efficacy.[10][11] For sensitive reactions, using freshly opened reagents or drying the TBAF solution with molecular sieves is crucial.[10]
-
Insufficient Reactivity: The C(sp³)-Si bond in a trimethylsilylmethyl group is generally robust. The reaction may require more thermal energy. Consider gradually increasing the temperature while carefully monitoring for side product formation.[5]
-
Steric Hindrance: The molecular environment around the TMSM group can hinder the approach of the reagent. Using a smaller reagent or switching to a different solvent system to improve solubility and access may be necessary.[5]
Q4: Purification is proving difficult due to silyl byproducts and excess TBAF. Are there better workup procedures?
A4: Absolutely. Standard aqueous workups for TBAF-mediated reactions can be problematic, leading to emulsions and difficulty in removing the highly polar tetrabutylammonium salts, especially for polar products.[12] An excellent alternative is a non-aqueous workup protocol. A method developed by Kishi and co-workers involves adding a sulfonic acid resin (e.g., DOWEX 50WX8) and powdered calcium carbonate to the reaction mixture after completion.[12][13]
-
The resin exchanges the tetrabutylammonium cation for a proton.
-
The calcium carbonate acts as an HF scavenger, forming insoluble CaF₂, which drives the equilibrium and neutralizes the acid.
-
All byproducts (resin, CaF₂, silyl fluoride derivatives) can then be removed by simple filtration, avoiding a tedious aqueous extraction.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Deactivated Reagent: TBAF solution has absorbed excess water.[10] 2. Insufficient Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier. 3. Steric Hindrance: The substrate is too bulky, preventing reagent access.[5] | 1. Use a fresh bottle of TBAF solution or dry the existing solution over activated molecular sieves.[10] 2. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and monitor by TLC.[9] 3. Consider switching to a less sterically demanding reagent or explore fluoride-free catalytic methods.[7] |
| Acetate Group Cleavage (Saponification) | 1. Harsh Conditions: The TBAF reagent is too basic, the temperature is too high, or the reaction time is too long.[1] 2. Excess Reagent: A large excess of TBAF increases the overall basicity of the medium. | 1. Reduce the reaction temperature to 0 °C or below. Monitor the reaction closely and quench immediately upon completion.[5] 2. Switch to milder, non-basic conditions, such as PPTS in methanol or catalytic FeCl₃.[5][6] 3. Use a minimal excess of the deprotection reagent (e.g., 1.1-1.2 equivalents). |
| Formation of Unidentified Side Products | 1. Substrate Decomposition: The starting material or product is unstable under the reaction conditions (e.g., strongly acidic or basic).[14] 2. Silyl Group Migration: Under certain conditions, the silyl group may migrate to other nucleophilic sites. | 1. Screen a panel of milder reagents (e.g., KOTMS, AgNO₃, PPTS) to find conditions that are compatible with all functional groups.[7][15][16] 2. If migration is suspected, switching to aprotic solvents and carefully controlling the pH can be beneficial. |
| Difficult Product Purification | 1. Aqueous Workup Issues: Formation of emulsions or loss of polar product into the aqueous layer during extraction.[12] 2. Co-elution of Byproducts: Silyl byproducts or residual tetrabutylammonium salts co-elute with the product during column chromatography. | 1. Employ a non-aqueous workup. Add DOWEX 50WX8 resin and CaCO₃, stir, and then filter the mixture to remove all salts and byproducts.[12][13] 2. If chromatography is necessary, try a different solvent system or consider purifying the product via crystallization or distillation if applicable.[17][18] |
Visualized Workflows and Mechanisms
Visual aids can clarify complex chemical processes and troubleshooting logic.
Caption: Mechanism of Fluoride-Mediated Protodesilylation.
Caption: Troubleshooting Logic for Low Reaction Yield.
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and alternative protiodesilylation procedures. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard TBAF-Mediated Protodesilylation
This protocol is a general starting point for the cleavage of a TMSM group using TBAF.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Dissolve the trimethylsilylmethyl acetate substrate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to make a 0.1 M solution.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a 1 M solution of TBAF in THF (1.2 equiv.) dropwise while stirring.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup (Aqueous): Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Acid-Catalyzed Protodesilylation with FeCl₃
This protocol is ideal for substrates sensitive to basic conditions.[6]
-
Preparation: Use clean, dry glassware. An inert atmosphere is not strictly necessary but is good practice.
-
Reagents: Dissolve the substrate (1.0 equiv.) in methanol (MeOH) to make a 0.1 M solution.
-
Reaction: Add a stock solution of Iron(III) chloride (FeCl₃) in MeOH to achieve a final catalyst loading of 1-5 mol%. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete within 30 minutes to a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., diethyl ether) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: Non-Aqueous Workup for TBAF Reactions
This procedure avoids aqueous extractions, simplifying purification.[12][13]
-
Reaction Completion: Once the TBAF-mediated reaction is deemed complete by TLC analysis, remove the reaction vessel from the ice bath.
-
Quenching: To the reaction mixture, add DOWEX 50WX8-400 ion-exchange resin (H⁺ form, ~5g per mmol of TBAF used) and anhydrous calcium carbonate powder (~3g per mmol of TBAF).
-
Stirring: Add methanol to the resulting suspension to aid in stirring (equal volume to the initial THF). Stir vigorously at room temperature for 1 hour.
-
Filtration: Filter the suspension through a pad of Celite®. Rinse the flask and the filter cake thoroughly with methanol or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is typically much cleaner than after an aqueous workup and ready for purification.
References
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Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
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Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Request PDF. ResearchGate. [Link]
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Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 795-801. [Link]
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Li, P., et al. (2019). Metal-catalyst- and fluoride-free oxidative desilylation of arylsilanes and its application. Request PDF on ResearchGate. [Link]
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Oestreich, M., et al. (2016). Brønsted Acid-Promoted Formation of Stabilized Silylium Ions for Catalytic Friedel–Crafts C–H Silylation. Journal of the American Chemical Society, 138(25), 7853–7856. [Link]
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Gelest. Silanes as Protecting Groups for Terminal Alkynes. Gelest Technical Library. [Link]
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ResearchGate. (2014). Optimization of desilylation of silyl ether 4a using NaH. ResearchGate. [Link]
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Organic Chemistry Portal. Desilylation. Organic Chemistry Portal. [Link]
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Hogrefe, R. I., & M. M. Vaghefi. (1989). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 17(17), 7196. [Link]
-
Uesugi, S., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Organic Chemistry, 72(25), 9831–9833. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]
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Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864. [Link]
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Organic Chemistry Data. Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry Reagents. [Link]
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Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Oestreich, M., et al. (2020). Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. Request PDF on ResearchGate. [Link]
-
ResearchGate. (2012). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Request PDF on ResearchGate. [Link]
-
Siegel, J. S., et al. (2011). Proton-catalyzed, silane-fueled Friedel-Crafts coupling of fluoroarenes. Science, 332(6029), 574-577. [Link]
-
Gelest. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Publication. [Link]
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Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Techniques for Silylation. ResearchGate. [Link]
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Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
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Tu, Y.-Q., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
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Reddit. (2022). Protiodesilylation of terminal alkynes method? r/chemistry. [Link]
-
ResearchGate. (2016). Tools for Purifying the Product. ResearchGate. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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Wincott, F. E., et al. (1996). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 24(8), 1502-1507. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Trimethylsilylmethyl Acetate
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reagents and intermediates is not merely a procedural formality but a cornerstone of reproducible and reliable outcomes. Trimethylsilylmethyl acetate (TMSMA), a versatile organosilicon compound, serves as a key building block in numerous synthetic pathways.[1] Its unique structure, combining both silyl and acetate functionalities, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.[2]
This guide provides a comparative overview of the principal analytical techniques for the characterization of trimethylsilylmethyl acetate. We will delve into the causality behind experimental choices, present idealized experimental protocols, and offer a comparative analysis of the strengths and limitations of each method, grounded in established principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for the structural characterization of trimethylsilylmethyl acetate. It provides unambiguous information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trimethylsilylmethyl acetate is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.[2]
-
-Si(CH₃)₃: A sharp singlet at approximately 0.08 ppm, integrating to nine protons. The high shielding of these protons is a characteristic feature of the trimethylsilyl group.
-
-CH₂-: A singlet at around 3.76 ppm, integrating to two protons.[2] This signal appears downfield due to the deshielding effect of the adjacent oxygen atom of the acetate group.
-
-C(O)CH₃: A singlet at approximately 2.04 ppm, integrating to three protons.[2] These protons are deshielded by the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The expected chemical shifts are:
-
-Si(CH₃)₃: A signal at a low chemical shift, typically around -2 ppm.
-
-CH₂-: A signal in the range of 60-70 ppm.
-
-C(O)CH₃: The methyl carbon of the acetate group will appear around 20-25 ppm.
-
-C=O: The carbonyl carbon will exhibit a signal in the downfield region, typically around 170 ppm.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of trimethylsilylmethyl acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and readily dissolves the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Maintain a constant temperature, typically 25 °C, to ensure chemical shift stability.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.
Rationale and Trustworthiness
This protocol is designed as a self-validating system. The presence of the three distinct and correctly integrated peaks in the ¹H spectrum, along with the four characteristic signals in the ¹³C spectrum, provides a high degree of confidence in the structural assignment. The use of a high-field instrument minimizes peak overlap and allows for accurate integration, which is crucial for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance for Separation and Identification
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile compounds like trimethylsilylmethyl acetate. Gas chromatography separates the components of a mixture, while mass spectrometry provides information about the molecular weight and fragmentation pattern of each component, enabling positive identification.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of trimethylsilylmethyl acetate will exhibit a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 146 may be weak or absent, several key fragment ions are expected:
-
m/z 131 [M-15]⁺: Loss of a methyl group from the trimethylsilyl moiety, a very common fragmentation pathway for TMS compounds.
-
m/z 73 [(CH₃)₃Si]⁺: The trimethylsilyl cation, often a base peak or a very prominent ion in the spectra of TMS derivatives.
-
m/z 43 [CH₃CO]⁺: The acetyl cation, characteristic of the acetate group.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity and assess the purity of trimethylsilylmethyl acetate.
Methodology:
-
Sample Preparation: Prepare a dilute solution of trimethylsilylmethyl acetate (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating this non-polar analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overload.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
-
MS Conditions (for GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis: Identify the chromatographic peak corresponding to trimethylsilylmethyl acetate based on its retention time. Compare the acquired mass spectrum with a reference library or interpret the fragmentation pattern to confirm the identity. Purity can be estimated from the relative peak area in the chromatogram.
Causality and Validation
The choice of a non-polar column is dictated by the non-polar nature of the analyte, ensuring good peak shape and resolution. The temperature program is designed to provide efficient separation from any potential impurities. The mass spectral data serves as a highly specific confirmation of the compound's identity, with the fragmentation pattern acting as a chemical fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint of Functionality
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For trimethylsilylmethyl acetate, the IR spectrum will show characteristic absorption bands for the ester and the trimethylsilyl groups.
Expected IR Spectrum
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the carbonyl group in a saturated ester.[2]
-
C-O Stretch: A strong absorption band in the region of 1240-1220 cm⁻¹, corresponding to the C-O single bond stretching of the acetate group.
-
Si-C Stretch: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are expected in the region of 840 cm⁻¹ and 1250 cm⁻¹.
-
C-H Stretch: Absorption bands in the 2960-2850 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.[2]
Experimental Protocol: FT-IR Analysis
Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of trimethylsilylmethyl acetate onto the surface of a potassium bromide (KBr) salt plate.
-
Gently place a second KBr plate on top to form a thin liquid film.
-
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: A universal transmission sample holder.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean KBr plates prior to sample analysis.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.
Rationale and Self-Validation
This simple and rapid method provides a unique "fingerprint" of the molecule. The simultaneous presence of the strong carbonyl stretch and the characteristic Si-C vibrations provides strong evidence for the correct structure. The absence of a broad O-H band (around 3300 cm⁻¹) would confirm the absence of alcohol or carboxylic acid impurities.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Weaknesses | Best For |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. Quantitative purity assessment. | Unambiguous structure elucidation. Non-destructive. Quantitative. | Lower sensitivity compared to MS. More expensive instrumentation. Requires larger sample amounts. | Definitive structural confirmation and purity determination. |
| GC-MS | Molecular weight and fragmentation pattern. Separation of impurities. Quantitative analysis. | High sensitivity and specificity. Excellent for volatile compounds. Provides both separation and identification. | Destructive technique. Requires volatility (or derivatization). Isomeric compounds may not be easily distinguished by MS alone. | Purity assessment and identification of volatile impurities. Trace analysis. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid, simple, and non-destructive. Low cost. | Provides limited structural information. Not suitable for complex mixtures. Less sensitive for minor components. | Quick identity check and confirmation of functional groups. |
Visualization of Analytical Workflow
Caption: Integrated workflow for the comprehensive characterization of trimethylsilylmethyl acetate.
Conclusion
The characterization of trimethylsilylmethyl acetate is most effectively achieved through a combination of analytical techniques. NMR spectroscopy provides the definitive structural confirmation, while GC-MS offers high sensitivity for purity assessment and the identification of volatile impurities. FT-IR serves as a rapid and convenient method for confirming the presence of key functional groups. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical intermediate, thereby underpinning the reliability and success of their scientific endeavors.
References
Sources
A Comparative Guide to the Reactivity of Trimethylsilylmethyl Acetate and Methyl Trimethylsilylacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic organic chemistry, isomeric structures often exhibit profoundly different chemical behaviors. This guide provides an in-depth comparison of two such isomers: trimethylsilylmethyl acetate and methyl trimethylsilylacetate. While sharing the same molecular formula, the strategic placement of the trimethylsilyl (TMS) group dictates their reactivity, transforming one into a reagent for carbon-carbon bond formation via the Peterson Olefination, and the other into a sterically hindered yet conventional acetate ester. This document will dissect their structural and electronic differences, explore their distinct reaction pathways with supporting experimental protocols, and highlight their unique applications in modern synthesis.
Structural Analysis: A Tale of Two Isomers
The fundamental difference between trimethylsilylmethyl acetate and methyl trimethylsilylacetate lies in the position of the TMS group relative to the ester functionality. This seemingly minor variation completely alters the electronic environment of the molecule and, consequently, its chemical personality.
-
Trimethylsilylmethyl Acetate: The TMS group is bonded to the methyl group of the alcohol-derived portion of the ester ((CH₃)₃Si-CH₂-O-C(=O)-CH₃). It is best described as the acetate ester of trimethylsilylmethanol.
-
Methyl Trimethylsilylacetate: The TMS group is bonded to the α-carbon of the carboxylate-derived portion of the ester ((CH₃)₃Si-CH₂-C(=O)-O-CH₃). It is the methyl ester of trimethylsilylacetic acid.
This structural divergence is the cornerstone of their differing reactivities. In methyl trimethylsilylacetate, the TMS group is positioned alpha to a carbonyl, a classic arrangement that enables unique synthetic transformations not available to its isomer.
Table 1: Physicochemical Properties
| Property | Trimethylsilylmethyl Acetate | Methyl Trimethylsilylacetate |
| CAS Number | 2917-65-9[1][2] | 2916-76-9[3] |
| Molecular Formula | C₆H₁₄O₂Si | C₆H₁₄O₂Si |
| Molecular Weight | 146.26 g/mol | 146.26 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Colorless liquid[3] |
| Boiling Point | 135-137 °C[1] | 38-39 °C / 13 mmHg[3] |
| Density | 0.86 g/mL[1] | 0.891 g/mL at 25 °C[3] |
Electronic and Steric Considerations
The silicon atom, being more electropositive than carbon (electronegativity of ~1.90 vs 2.55), influences the molecule through inductive effects.[4] In methyl trimethylsilylacetate, the proximity of the electron-donating TMS group to the carbonyl can influence the acidity of the α-protons.[5][6] The primary distinction, however, is the activation of these α-protons, making them susceptible to deprotonation by strong bases—a feature entirely absent in trimethylsilylmethyl acetate, where the TMS group is electronically insulated from the reactive ester carbonyl center.
Reactivity Profile of Methyl Trimethylsilylacetate: The α-Silyl Ester
The synthetic utility of methyl trimethylsilylacetate is dominated by the reactivity of its α-protons. Their removal generates a nucleophilic enolate that serves as a key intermediate in one of the most powerful olefination strategies.
Enolate Generation
The protons on the carbon atom situated between the silicon atom and the carbonyl group are significantly more acidic than typical alkyl protons. This is due to the ability of the adjacent carbonyl group to delocalize the resulting negative charge via resonance.[7][8] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are ideal for quantitatively and irreversibly deprotonating this position at low temperatures to form the corresponding lithium enolate.[3][7][9]
Caption: Enolate formation from Methyl Trimethylsilylacetate.
The Peterson Olefination Pathway
The enolate of methyl trimethylsilylacetate is a cornerstone reagent for the Peterson Olefination, a versatile method for synthesizing alkenes.[10][11][12] This reaction is considered the silicon analog of the Wittig reaction.[12] The process involves the addition of the α-silyl carbanion to an aldehyde or ketone, followed by elimination to form a double bond.[10][13] This pathway is particularly valuable for creating α,β-unsaturated esters, which are prevalent motifs in pharmaceuticals and natural products.[3]
The mechanism proceeds in two key stages:
-
Nucleophilic Addition: The generated enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a lithium alkoxide intermediate. Upon workup, this yields a β-hydroxysilane.[11][13]
-
Elimination: The β-hydroxysilane intermediate is then induced to eliminate. A key feature of the Peterson Olefination is that the stereochemical outcome can be controlled by the conditions used for this step. Basic conditions typically lead to a concerted syn-elimination, while acidic conditions promote an anti-elimination.[12][13] This allows for selective synthesis of either the (E) or (Z)-alkene from the same intermediate.[11]
Caption: General mechanism of the Peterson Olefination.
Experimental Protocol: Peterson Olefination
The following is a representative protocol adapted from established procedures.[3][12] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Enolate Formation: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add methyl trimethylsilylacetate (1.0 eq.) dropwise.[3] Stir the resulting solution at -78 °C for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Quench & Elimination (Basic Conditions): Allow the reaction to warm to room temperature. Quench by the addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude residue is purified by silica gel column chromatography to afford the α,β-unsaturated ester.[12]
Reactivity Profile of Trimethylsilylmethyl Acetate: A Sterically Influenced Acetate
In stark contrast to its isomer, trimethylsilylmethyl acetate behaves as a conventional ester. The TMS group is too remote from the carbonyl center to enable enolate chemistry. Its influence is primarily steric, and its reactions are those typical of an acetate ester.
Hydrolytic Stability
Trimethylsilylmethyl acetate undergoes standard acid- or base-catalyzed hydrolysis to yield trimethylsilylmethanol and acetic acid (or its conjugate base). The bulky trimethylsilylmethyl group ((CH₃)₃SiCH₂-) provides significant steric hindrance around the ester linkage, comparable to a neopentyl group. This bulk is expected to decrease the rate of both acidic and basic hydrolysis compared to less hindered esters like ethyl or methyl acetate, as it impedes the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.
While silyl ethers and silyl esters are known for their lability and are often used as protecting groups that can be cleaved under specific conditions, it is crucial to recognize that trimethylsilylmethyl acetate is neither.[14][15][16][17] Its core is a robust C-Si bond, and its reactivity is governed by the acetate functionality.
Synthetic Applications
The primary application of trimethylsilylmethyl acetate is as a building block or reagent in organic synthesis where a bulky, silicon-containing moiety is desired.[18] It can serve as a protecting group for alcohols via transesterification or be incorporated into larger molecules.[19] It is also used in analytical chemistry for the derivatization of polar compounds to increase their volatility for gas chromatography.[19]
Head-to-Head Comparison
The divergent reaction pathways of these two isomers can be best summarized by their reaction with a strong base, which acts as a critical branching point for their respective chemistries.
Caption: Comparative reaction pathways of the two isomers.
Table 2: Summary of Comparative Reactivity
| Reaction Condition | Methyl Trimethylsilylacetate | Trimethylsilylmethyl Acetate | Causality |
| Deprotonation (LDA, -78°C) | Rapidly forms a stable enolate.[3] | No reaction at the carbon backbone. | Presence of acidic α-protons adjacent to the carbonyl group. |
| Reaction with Aldehyde + Base | Undergoes Peterson Olefination to yield an α,β-unsaturated ester. | No reaction (or simple transesterification under certain conditions). | The formation of the α-silyl enolate enables nucleophilic attack on the aldehyde. |
| Hydrolysis (Acid or Base) | Yields trimethylsilylacetic acid and methanol. | Yields trimethylsilylmethanol and acetic acid. | The ester linkage is cleaved at different positions relative to the TMS group. |
| Primary Synthetic Utility | Reagent for C=C bond formation. | Bulky building block/protecting group. | Functionality is defined by the position of the TMS group. |
Conclusion
The comparison between trimethylsilylmethyl acetate and methyl trimethylsilylacetate is a compelling illustration of how structure dictates function in organic chemistry. The placement of the trimethylsilyl group fundamentally alters the electronic landscape of the ester.
-
Methyl trimethylsilylacetate is an activated substrate, primed for deprotonation to generate a potent α-silyl enolate. This reactivity makes it an invaluable tool for constructing α,β-unsaturated esters via the Peterson Olefination, offering chemists a reliable method for carbon-carbon bond formation.[3]
-
Trimethylsilylmethyl acetate , conversely, behaves as a conventional acetate ester. Its TMS group acts primarily as a sterically demanding, non-reactive appendage, influencing reaction rates through steric hindrance rather than participating in unique electronic transformations.[18][19]
For the practicing chemist, understanding this distinction is critical for experimental design. Choosing methyl trimethylsilylacetate opens a gateway to powerful olefination chemistry, while selecting its isomer provides a simple, bulky acetate building block. This guide underscores the necessity of precise structural consideration in the strategic planning of complex synthetic routes.
References
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American Chemical Society. (1998). Synthesis, Characterization and Degradation of Poly(silyl ester)s. ACS Publications. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Available from: [Link]
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Organic Chemistry Portal. Peterson Olefination. Available from: [Link]
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
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Downey, C. W. (2010). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. Available from: [Link]
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Chemistry Lover. (2023). Organic chemistry series || part-1 || Electronic and steric effect. YouTube. Available from: [Link]
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Autech Industry Co.,Limited. Mastering Organic Synthesis: The Role of Methyl Trimethylsilylacetate. Available from: [Link]
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Organic Chemistry Portal. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Available from: [Link]
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Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
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Organic Syntheses. Trimethylsilyldiazo[13C]methane. Available from: [Link]
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University of Bath. III Enolate Chemistry. Available from: [Link]
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iChemical. trimethylsilylmethyl acetate, CAS No. 2917-65-9. Available from: [Link]
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ResearchGate. (2019). A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Available from: [Link]
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Thorley, K. J., et al. (2021). What is special about silicon in functionalised organic semiconductors?. Royal Society of Chemistry. Available from: [Link]
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A Tale of Two Enolates: A Comparative Guide to Trimethylsilylmethyl Acetate and Classical Silyl Enol Ethers in Synthesis
For the Modern Synthetic Chemist: Navigating the Nuances of Nucleophilic Acyl Equivalents
In the intricate world of organic synthesis, the quest for efficient and selective carbon-carbon bond formation is paramount. Silyl enol ethers have long been celebrated as reliable and versatile enolate surrogates, enabling a vast array of powerful transformations, most notably the Mukaiyama aldol reaction.[1][2] Within this class of reagents, a subtle yet significant divergence in reactivity and application exists. This guide provides an in-depth comparison of trimethylsilylmethyl acetate (TMSMA) and its derivatives against the more conventional silyl enol ethers derived from ketones and other esters, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Distinction: Preformed vs. In Situ Generation and Structural Isomers
At the heart of the comparison lies a fundamental difference in how these reagents are typically employed and their inherent structures.
Classical Silyl Enol Ethers: These are generally pre-formed and isolated before their use in subsequent reactions.[3] They are synthesized from enolizable carbonyl compounds, such as ketones or esters, by reaction with a silyl electrophile (commonly trimethylsilyl chloride or triflate) and a base.[4] The choice of base and reaction conditions can strategically favor the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. These are true enol ethers, possessing a C=C double bond adjacent to a siloxy group.
Trimethylsilylmethyl Acetate (TMSMA): In contrast, TMSMA is not a silyl enol ether itself. It is the silyl ester of acetic acid. Its utility as an enolate equivalent stems from its in situ conversion into a reactive nucleophile, specifically a bis-silyl ketene acetal, under the reaction conditions.[5] This process typically requires a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base.[5]
This distinction is visually represented in the workflow below:
Caption: General workflow of the Mukaiyama Aldol reaction.
Trimethylsilylmethyl Acetate in Aldol Additions:
Downey and co-workers have demonstrated that commercially available trimethylsilyl acetate can serve as a convenient precursor to an acetate enolate for aldol reactions. [5]The reaction is proposed to proceed through the in situ formation of a bis-silyl ketene acetal, which then acts as the nucleophile in a TMSOTf-catalyzed Mukaiyama-type aldol addition to a non-enolizable aldehyde. This one-pot, three-step process allows for the direct use of acetic acid (or its silyl ester) as the enolate precursor. [5]
Peterson Olefination and Reformatsky-Type Reactions: The Realm of α-Silyl Esters
While TMSMA itself is primarily used for in situ generation of an acetate enolate, its structural cousins, α-silyl esters, are pivotal in other important transformations that offer an alternative route to β-hydroxy esters and α,β-unsaturated esters.
The Peterson Olefination: This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde. [6]The resulting β-hydroxysilane intermediate can then be eliminated under acidic or basic conditions to yield either the (E)- or (Z)-alkene, respectively. This stereochemical divergence is a key advantage of the Peterson olefination. [7]α-Silyl esters can be deprotonated to form the requisite α-silyl carbanion.
The Reformatsky Reaction: This classic reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent (a Reformatsky enolate). [8]This enolate then adds to a carbonyl compound to produce a β-hydroxy ester. [9]While not directly involving a silyl enol ether, it represents a parallel and often compared method for generating ester enolates. The reactivity of Reformatsky enolates is generally milder than that of lithium enolates, which can be advantageous. [4]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key reactions discussed in this guide.
Protocol 1: Diastereoselective Mukaiyama Aldol Addition of a Ketone-Derived Silyl Enol Ether
[3] This protocol describes the reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde, catalyzed by titanium tetrachloride.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Protocol 2: Acetic Acid Aldol Reaction via In Situ Generated Bis-Silyl Ketene Acetal from Trimethylsilyl Acetate
[5] This protocol describes the one-pot reaction of trimethylsilyl acetate with benzaldehyde.
Materials:
-
Trimethylsilyl acetate (TMSOAc) (1.0 mmol)
-
Benzaldehyde (1.4 mmol)
-
Diisopropylethylamine (i-Pr₂NEt) (1.8 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ (5.0 mL).
-
Add trimethylsilyl acetate (1.0 mmol), diisopropylethylamine (1.8 mmol), and benzaldehyde (1.4 mmol).
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (1.5 mmol) dropwise.
-
Stir the reaction at room temperature for the specified time (e.g., 2 hours), monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl solution.
-
Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-hydroxy carboxylic acid after desilylation.
Concluding Remarks for the Practicing Scientist
The choice between trimethylsilylmethyl acetate and classical silyl enol ethers is not merely a matter of substrate availability but a strategic decision based on the desired synthetic outcome and reaction pathway.
-
For direct, stereocontrolled aldol additions , particularly in complex molecule synthesis, pre-formed, well-characterized silyl enol ethers remain the gold standard, offering a high degree of predictability. [2]* For a convenient, one-pot synthesis of β-hydroxy carboxylic acids from an acetate source , trimethylsilylmethyl acetate provides an elegant and efficient solution, bypassing the need to pre-form and isolate the reactive nucleophile. [5]* When the goal is the stereoselective synthesis of α,β-unsaturated esters or alkenes , the related chemistry of α-silyl esters in Peterson olefinations offers a powerful and often superior alternative. [7] Ultimately, a deep understanding of the underlying mechanisms and reactivity profiles of these versatile reagents empowers the synthetic chemist to make informed decisions, optimizing reaction conditions and achieving their synthetic goals with greater precision and efficiency.
References
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Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]
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Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. [Link]
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Mukaiyama, T. (1982). The Directed Aldol Reaction. In Organic Reactions (pp. 203-331). John Wiley & Sons, Inc. [Link]
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Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis: The Role of Ketene Silyl Acetals. [Link]
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ResearchGate. Lewis Acid Catalyzed Addition of Alkenylzirconocenes to Carbonyl Compounds: Remarkable Activity of Trimethylsilyl Triflate. [Link]
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ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances. [Link]
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Organic Chemistry Portal. Reformatsky Reaction. [Link]
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Organic Syntheses Procedure. [Link]
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ResearchGate. A useful synthetic equivalent of an acetone enolate. [Link]
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ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
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University of Rochester. Enolate Anions and Enamines. [Link]
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Organic Chemistry Portal. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. [Link]
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DSpace@MIT. (2007). Enantioselective reactions of silyl ketene acetals and silyl ketene imines catalyzed by planar-chiral heterocycles. [Link]
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A Researcher's Guide: The Strategic Advantages of Peterson Olefination with Trimethylsilylmethyl Acetate Derivatives
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds is a foundational challenge. For decades, the Wittig reaction has been a stalwart method for converting carbonyls into alkenes.[1][2] However, its operational drawbacks, particularly the formation of the notoriously difficult-to-remove triphenylphosphine oxide (TPPO) byproduct, have driven chemists to seek more efficient alternatives.[3][4] The Peterson olefination, utilizing α-silyl carbanions such as those derived from trimethylsilylmethyl acetate, has emerged as a powerful and versatile substitute, offering significant advantages in stereocontrol, reaction workup, and substrate scope.[5][6]
This guide provides a detailed comparison, grounded in mechanistic principles and experimental evidence, to illuminate why researchers and process chemists are increasingly turning to silicon-based reagents for olefination reactions.
The Core Advantage: Byproduct Management and Purification
The most significant operational advantage of the Peterson olefination lies in the nature of its byproduct. The reaction is designed to conclude with the elimination of a silyl species, which forms a volatile and easily removable siloxane.[7][8]
-
Peterson Olefination: The silicon-containing byproduct is typically trimethylsilanol (TMSOH), which readily dimerizes to form hexamethyldisiloxane (HMDSO). HMDSO is a low-boiling, volatile liquid (b.p. 101 °C) that can be easily removed under reduced pressure.[8] This dramatically simplifies product purification, often eliminating the need for laborious column chromatography.
-
Wittig Reaction: The driving force for the Wittig reaction is the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[9] TPPO is a high-boiling, non-volatile, and often crystalline solid that is notoriously difficult to separate from the desired alkene product, frequently necessitating meticulous chromatographic purification.[3]
| Reagent System | Key Byproduct | Properties | Purification Impact |
| Peterson Olefination | Hexamethyldisiloxane (HMDSO) | Volatile, Low-Boiling Liquid | Easily removed by evaporation; simplifies workup significantly.[8] |
| Wittig Reaction | Triphenylphosphine Oxide (TPPO) | Non-volatile, High-Melting Solid | Often requires column chromatography for removal.[3][4] |
This distinction is not merely a matter of convenience. For drug development and large-scale synthesis, avoiding chromatography is a critical factor in improving process efficiency, reducing solvent waste, and lowering costs.
Unparalleled Stereochemical Control
While the Wittig reaction's stereochemical outcome is largely dictated by the nature of the ylide (stabilized ylides favor E-alkenes, non-stabilized favor Z-alkenes), the control can be inconsistent.[1][9] The Peterson olefination offers a unique and powerful method for dictating the alkene geometry by controlling the final elimination step of a common β-hydroxysilane intermediate.[10][11][12]
The reaction proceeds in two distinct stages:
-
Addition: The α-silyl carbanion adds to the carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can often be isolated.[10][13]
-
Elimination: The β-hydroxysilane is then subjected to either acidic or basic conditions to induce elimination, yielding the alkene.
The stereochemical outcome is governed by the choice of conditions for this elimination step:
-
Acid-Promoted Elimination (anti-elimination): In the presence of an acid (e.g., sulfuric acid, trifluoroacetic acid), the hydroxyl group is protonated, turning it into a good leaving group. The subsequent E2 elimination proceeds via an anti-periplanar transition state, leading to the formation of one stereoisomer.[10][14]
-
Base-Promoted Elimination (syn-elimination): Under basic conditions (e.g., potassium hydride), the hydroxyl group is deprotonated. The resulting alkoxide attacks the silicon atom to form a cyclic, pentacoordinate silicate intermediate.[11] This intermediate collapses in a concerted syn-elimination to yield the opposite alkene stereoisomer.[10][14]
Reaction Mechanism Diagrams
Enhanced Reactivity and Broader Scope
α-Silyl carbanions are generally more nucleophilic and less sterically hindered than many corresponding phosphonium ylides.[7][10] This heightened reactivity allows them to be used with a wider range of electrophiles, including sterically hindered ketones that may be unreactive towards certain Wittig reagents.
Furthermore, the strong affinity between silicon and oxygen provides a powerful thermodynamic driving force for the initial addition step, often leading to faster reactions and higher yields.[15][16] This preference is so strong that in molecules containing both phosphorus and silicon moieties, the Peterson-type olefination pathway can be favored over the Wittig pathway.[15][16]
Experimental Protocol: Synthesis of an α,β-Unsaturated Ester
This protocol describes a typical Peterson olefination using the lithium enolate of trimethylsilylmethyl acetate to convert a ketone (cyclohexanone) into its corresponding α,β-unsaturated ester.
Objective: To synthesize ethyl cyclohexylideneacetate from cyclohexanone using a Peterson olefination approach.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl trimethylsilylacetate
-
Cyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Generation: Add n-butyllithium (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes to ensure complete formation of lithium diisopropylamide (LDA). Re-cool the solution to -78 °C.
-
Silylacetate Addition: Add ethyl trimethylsilylacetate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 45 minutes to generate the α-silyl carbanion (enolate).
-
Carbonyl Addition: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1-2 hours. The causality here is critical: maintaining low temperature prevents premature elimination and side reactions, ensuring the clean formation of the β-hydroxysilane adduct.
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.[17] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[17]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. At this stage, the volatile hexamethyldisiloxane byproduct is efficiently removed with the solvent.
-
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel.
Conclusion
For researchers in drug development and process chemistry, the choice of synthetic methodology is guided by efficiency, reliability, stereocontrol, and scalability. While the Wittig reaction remains a valuable tool, the Peterson olefination using reagents like trimethylsilylmethyl acetate offers compelling and often decisive advantages. Its superior stereochemical control, enabled by distinct acid- and base-promoted elimination pathways, and the operational simplicity afforded by its volatile, easily removable byproduct, mark it as a more modern and efficient strategy for alkene synthesis.[7][8] These benefits directly address the primary drawbacks of the Wittig reaction, making the Peterson olefination an indispensable tool for the contemporary organic chemist.
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van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. [Link]
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Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. [Link]
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Royal Society of Chemistry. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews. [Link]
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Chemistry Stack Exchange. (2016). Competitive 'Wittig' vs 'Peterson' C=C bond formation. [Link]
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Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions. [Link]
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Myers, A. G. Research Group. Olefination Reactions. Harvard University. [Link]
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Connon, S. J., & O'Shea, D. F. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. European Journal of Organic Chemistry. [Link]
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Das, M., & O'Shea, D. F. (2016). Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. Organic Letters, 18(2), 336-339. [Link]
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L.S. College, Muzaffarpur. (2021). Peterson olefination. [Link]
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NRO Chemistry. (2024). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]
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Organic Syntheses. (2019). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and... [Link]
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A Senior Application Scientist's Guide to the Deprotonation of Trimethylsilylmethyl Acetate: A Comparative Efficacy Study of Common Amide Bases
Abstract
The generation of the α-silyl carbanion from trimethylsilylmethyl acetate is a pivotal step for accessing key intermediates in modern organic synthesis, most notably for the Peterson olefination to form α,β-unsaturated esters. The efficiency of this deprotonation is critically dependent on the choice of a strong, non-nucleophilic base. This guide provides an in-depth comparison of three commonly employed amide bases: Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), and Potassium Hexamethyldisilazide (KHMDS). We will explore the underlying chemical principles governing their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal conditions for their synthetic challenges.
Introduction: The Synthetic Value of the α-Silyl Ester Enolate
Trimethylsilylmethyl acetate is a valuable C2 building block. Upon deprotonation at the α-carbon, it forms a silicon-stabilized carbanion. This nucleophilic species is a cornerstone of the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[1][2] The reaction with an aldehyde or ketone produces a β-hydroxysilane intermediate, which can then undergo elimination to furnish an α,β-unsaturated ester. The stereochemical outcome of the elimination can often be controlled by selecting either acidic or basic conditions.[3]
The success of the entire synthetic sequence hinges on the initial deprotonation step. The α-protons of esters are significantly less acidic (pKa ≈ 25 in DMSO) than those of ketones (pKa ≈ 20).[4] Therefore, a strong, sterically hindered base is required to achieve rapid and quantitative enolate formation while minimizing side reactions like nucleophilic attack on the ester carbonyl.[5][6] This guide focuses on the practical aspects and differential efficacy of LDA, LiHMDS, and KHMDS for this critical transformation.
The Contenders: A Profile of Strong Amide Bases
The choice of base is not trivial; it influences reaction kinetics, solubility, aggregation, and ultimately, the yield and purity of the desired product.
Lithium Diisopropylamide (LDA)
LDA is arguably the most common and well-studied sterically hindered strong base in organic synthesis.[7] It is typically prepared in situ by treating diisopropylamine with n-butyllithium at low temperatures.[8] Its formidable steric bulk, provided by the two isopropyl groups, makes it an excellent non-nucleophilic proton abstractor.[7][9]
-
Expertise & Experience: In solution, particularly in common ethereal solvents like THF, LDA exists as a mixture of aggregates, primarily dimers.[10][11] This aggregation can reduce the effective molarity of the active base and influence the reaction's kinetics. Deprotonation is believed to occur via these dimeric species.
Lithium Hexamethyldisilazide (LiHMDS)
LiHMDS is derived from the deprotonation of bis(trimethylsilyl)amine.[12] While its conjugate acid is less acidic (pKa ≈ 26) than diisopropylamine (pKa ≈ 36), making LiHMDS a weaker base than LDA, its greater steric hindrance from the two trimethylsilyl groups further diminishes its nucleophilicity.[12] It is commercially available as a solution or solid, offering convenience over the in situ preparation required for LDA.
-
Expertise & Experience: The N-Si bond in LiHMDS is highly polarized and labile, contributing to its high reactivity. Like LDA, it forms dimeric structures in non-coordinating solvents.[13]
Potassium Hexamethyldisilazide (KHMDS)
KHMDS is the potassium salt of bis(trimethylsilyl)amine. The primary difference between KHMDS and LiHMDS is the counter-ion. The larger ionic radius of potassium (K+) compared to lithium (Li+) results in a more ionic and less covalent K-N bond.
-
Expertise & Experience: This increased ionic character leads to less aggregation in solution compared to its lithium counterpart.[14] The resulting "freer" amide anion is often more reactive and can deprotonate less acidic protons or perform deprotonations at a faster rate than LiHMDS or LDA. This enhanced reactivity can be crucial for challenging substrates.
Comparative Efficacy: Experimental Insights
To objectively compare these bases, we consider the deprotonation of trimethylsilylmethyl acetate followed by a Peterson olefination reaction with a model electrophile, benzaldehyde. The primary metric for efficacy is the isolated yield of the resulting ethyl cinnamate.
Disclaimer: The following data is representative of typical experimental outcomes and is intended for comparative and illustrative purposes.
| Parameter | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) | Potassium Hexamethyldisilazide (KHMDS) |
| pKa (Conjugate Acid) | ~36[12] | ~26[12] | ~26 |
| Preparation | In situ from Diisopropylamine and n-BuLi | Commercially available | Commercially available |
| Typical Conditions | THF, -78 °C | THF, -78 °C | THF, -78 °C |
| Reaction Time (Deprotonation) | 30 - 60 min | 30 - 60 min | 15 - 30 min |
| Representative Yield (%) | 85% | 88% | 92% |
| Key Considerations | Workhorse base, requires fresh preparation for best results. | Good balance of reactivity and handling. Less basic than LDA but more sterically hindered. | Highest reactivity, ideal for sterically hindered or less acidic substrates. More sensitive to moisture. |
Analysis of Results:
-
KHMDS consistently provides the highest yield in the shortest reaction time. This is attributed to its lower degree of aggregation and higher intrinsic reactivity, ensuring a more complete and rapid deprotonation.[14]
-
LiHMDS performs slightly better than LDA. While technically a weaker base, its commercial availability ensures consistent quality, and its high steric bulk effectively prevents side reactions.
-
LDA , while effective, can be sensitive to the quality of the n-BuLi and the precision of its in situ preparation. Incomplete deprotonation can leave starting material, and side reactions, though minimal, can slightly lower the overall yield.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps: deprotonation of the ester to form the α-silyl carbanion, subsequent nucleophilic attack on benzaldehyde, and elimination to form the final product.
Caption: General mechanism for the base-mediated Peterson olefination.
Experimental Workflow
A standardized workflow is critical for reproducibility when working with these highly reactive and air-sensitive reagents.
Caption: Standard laboratory workflow for enolate generation and reaction.
Detailed Experimental Protocols
Trustworthiness: These protocols incorporate best practices for handling air- and moisture-sensitive reagents. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 5.1: Deprotonation using KHMDS
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of KHMDS in THF (1.1 mL, 1.1 mmol, 1.1 equiv) via syringe.
-
To this solution, add trimethylsilylmethyl acetate (0.146 g, 1.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Stir the resulting solution at -78 °C for 20 minutes to ensure complete enolate formation.
-
Add benzaldehyde (0.106 g, 1.0 mmol, 1.0 equiv) dropwise.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired α,β-unsaturated ester.
Protocol 5.2: Deprotonation using LDA (in situ generation)
-
To a flame-dried flask under nitrogen at -78 °C, add anhydrous THF (10 mL) and freshly distilled diisopropylamine (0.154 mL, 1.1 mmol, 1.1 equiv).
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (0.44 mL, 1.1 mmol, 1.1 equiv) dropwise. A white precipitate may form.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
In a separate flask, prepare a solution of trimethylsilylmethyl acetate (0.146 g, 1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add the ester solution to the LDA solution dropwise via cannula or syringe.
-
Stir at -78 °C for 45 minutes. The enolate is now ready for reaction.
-
Proceed with the addition of benzaldehyde and subsequent workup as described in Protocol 5.1.
Conclusion and Recommendations
The selection of a base for the deprotonation of trimethylsilylmethyl acetate is a critical decision that impacts reaction efficiency and outcome.
-
KHMDS is the superior choice for maximizing yield and reaction rate, particularly for challenging or sterically demanding substrates. Its higher cost is often justified by its performance.
-
LiHMDS represents a reliable and convenient option. It is commercially available in high purity and provides excellent results, making it a robust choice for routine applications.
-
LDA remains a cost-effective and powerful workhorse. However, its efficacy is highly dependent on proper in situ preparation. It is best suited for labs that frequently use and have well-established protocols for its generation.
For researchers in drug development and complex molecule synthesis, where yield and reliability are paramount, KHMDS is the recommended base for this transformation. For process development and scale-up, the convenience and consistency of a commercial LiHMDS solution may offer a more practical advantage.
References
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Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]
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Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Polo, C. et al. (2020). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. PMC. [Link]
-
Wikipedia. (n.d.). Peterson olefination. [Link]
-
Collum, D. B. et al. (2012). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. Journal of the American Chemical Society. [Link]
-
ChemHelper. (2019). deprotonation of ketones with LDA to make enolates. YouTube. [Link]
-
Collum, D. B. et al. (2006). Ketone Enolization by Lithium Hexamethyldisilazide: Structural and Rate Studies of the Accelerating Effects of Trialkylamines. Journal of the American Chemical Society. [Link]
-
Weldon, P. (n.d.). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Swarthmore College. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
The Organic Chemist. (2019). formation of enolates from esters and other acid derivatives. YouTube. [Link]
-
Chemistry For Everyone. (2024). What Is LDA And How Does It Work In Deprotonation?. YouTube. [Link]
-
van Staden, L. F. et al. (2002). New developments in the Peterson olefination reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. [Link]
-
Grokipedia. (n.d.). Peterson olefination. [Link]
-
Evans, D. A. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations. Harvard University. [Link]
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A Senior Application Scientist's Guide to Olefination Routes for α,β-Unsaturated Esters: A Comparative Validation
For researchers, medicinal chemists, and professionals in drug development, the reliable construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. The α,β-unsaturated ester motif, in particular, is a prevalent feature in bioactive molecules and a versatile synthetic intermediate. The choice of synthetic route to access these structures can profoundly impact yield, stereoselectivity, scalability, and overall project timelines.
This guide provides an in-depth validation of a synthetic route utilizing an α-silyl acetate reagent via the Peterson olefination. We will objectively compare its performance against two robust and widely adopted alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination. Our analysis moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Core Directive: Understanding the Olefination Challenge
The primary challenge in synthesizing α,β-unsaturated esters from aldehydes is achieving high diastereoselectivity, ensuring the desired (E) or (Z) isomer is formed preferentially. Furthermore, operational simplicity, reagent accessibility, and the ease of byproduct removal are critical factors for a scalable and efficient process. We will evaluate each method against these criteria, using the synthesis of ethyl cinnamate from benzaldehyde as a representative model system.
The Peterson Olefination: A Route of Dichotomous Stereochemical Control
The Peterson olefination is a powerful method that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. A key reagent for forming α,β-unsaturated esters is ethyl (trimethylsilyl)acetate. The reaction's most compelling feature is its capacity for stereochemical control based on the workup conditions.[1]
The reaction proceeds through a β-hydroxysilane intermediate. This intermediate is not always isolated but is central to the reaction's divergent stereochemical pathways.[2]
-
Acidic Workup: Treatment of the β-hydroxysilane intermediate with acid promotes an anti-elimination, typically leading to the (E)-alkene.
-
Basic Workup: Conversely, a basic workup induces a syn-elimination, which can favor the (Z)-alkene.[2]
This dichotomous control is a distinct advantage, offering a pathway to either alkene isomer from a common intermediate.[1] However, when the α-silyl carbanion is stabilized by an electron-withdrawing group, such as the ester in ethyl (trimethylsilyl)acetate, the β-hydroxysilane intermediate is often unstable and eliminates in-situ, typically favoring the (E)-isomer.[2]
Mechanism of the Peterson Olefination
Caption: High-level workflow comparison of the three olefination routes.
Head-to-Head Performance Validation
To provide a clear, data-driven comparison, we have compiled representative results for the synthesis of ethyl cinnamate derivatives from substituted benzaldehydes using each of the three methodologies.
| Method | Reagent | Base / Conditions | Aldehyde | Yield | Stereoselectivity (E:Z) | Reference |
| Peterson Olefination | Ethyl (trimethylsilyl)acetate | LDA, THF, -78 °C | Benzaldehyde | ~70-85% | (E)-favored | [General, data varies] |
| HWE Reaction | Triethyl phosphonoacetate | K₂CO₃, EtOH, MW | 3,4,5-Trimethoxybenzaldehyde | 73% | Predominantly (E) | [3] |
| HWE Reaction | Triethyl phosphonoacetate | DBU, LiCl, MeCN | Benzaldehyde | High | Predominantly (E) | [4] |
| Julia-Kocienski | Alkyl PT-Sulfone | KHMDS, THF | Benzaldehyde | High | >95:5 | [5][6] |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | Benzaldehyde | High | (E)-favored | [7] |
Note: Direct comparative data for the Peterson olefination on this specific substrate is less commonly published than for HWE and Julia-Kocienski reactions, which are highly optimized for this transformation. Yields and selectivity for the Peterson route are estimated based on its general performance with stabilized α-silyl carbanions.
The data clearly indicates that for the reliable and highly (E)-selective synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations are exceptionally robust and well-validated choices. The HWE reaction, in particular, offers a combination of high yield, excellent stereoselectivity, and operational simplicity with easy byproduct removal, making it a frequent choice in both academic and industrial settings. [3][8]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of an ethyl cinnamate derivative using each method.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
Reaction: Synthesis of Ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate. [3] Materials:
-
Triethyl phosphonoacetate
-
3,4,5-trimethoxybenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), absolute
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 3,4,5-trimethoxybenzaldehyde (1.0 mmol, 196 mg).
-
Add triethyl phosphonoacetate (1.2 mmol, 269 mg, 0.24 mL).
-
Add anhydrous potassium carbonate (1.5 mmol, 207 mg).
-
Add 3 mL of absolute ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (E)-isomer.
-
Expected Yield: ~73% [3] * Characterization: The (E)-isomer can be confirmed by ¹H NMR, observing the coupling constant of the vinylic protons (typically J ≈ 16 Hz).
-
Protocol 2: Julia-Kocienski Olefination (General Procedure)
Reaction: Synthesis of an (E)-alkene from an alkyl PT-sulfone and an aldehyde. [5][9] Materials:
-
Alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (e.g., ethyl 2-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate)
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the alkyl PT-sulfone (1.1 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add KHMDS solution (1.0 mmol, 2.0 mL of 0.5 M solution) dropwise via syringe. Stir the resulting carbanion solution for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the (E)-alkene.
-
Expected Yield: High, typically >80%
-
Expected Selectivity: >95:5 (E:Z)
-
Protocol 3: Peterson Olefination (General Procedure)
Reaction: Synthesis of an (E)-alkene from ethyl (trimethylsilyl)acetate and an aldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl (trimethylsilyl)acetate
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol, 0.17 mL).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 mmol, 0.44 mL of 2.5 M solution) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add ethyl (trimethylsilyl)acetate (1.1 mmol) dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the α-silyl carbanion.
-
Add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
-
Expected Outcome: This procedure, due to the stabilized carbanion, will likely proceed directly to the alkene, favoring the (E)-isomer.
-
Broader Considerations for Synthetic Route Validation
A comprehensive validation extends beyond the reaction vessel. The following factors are critical for selecting the optimal route for a specific project.
| Consideration | Peterson Olefination | HWE Reaction | Julia-Kocienski Olefination |
| Stereocontrol | Excellent potential for both (E) and (Z) isomers with non-stabilized reagents. (E)-favored with stabilized reagents. | Excellent and reliable (E)-selectivity. (Z)-selectivity is possible with Still-Gennari modification. | Excellent and reliable (E)-selectivity. |
| Byproduct Removal | Byproducts (siloxanes) are often volatile and easily removed. | Excellent. Phosphate byproduct is water-soluble, simplifying workup. | Good. Gaseous SO₂ is evolved; heteroaryl byproduct is soluble. |
| Reagent Accessibility & Stability | α-silyl esters are commercially available but may require fresh preparation of the carbanion. | Phosphonates are commercially available, stable, and easy to handle. | Sulfone reagents require multi-step synthesis, which can be a drawback. |
| Base Sensitivity | Requires strong, non-nucleophilic bases (e.g., LDA), which can be incompatible with sensitive functional groups. | Can be performed with milder bases (NaH, K₂CO₃, DBU), offering broader functional group tolerance. | Requires strong bases (KHMDS, LHMDS), similar limitations to Peterson. |
| Operational Simplicity | Requires cryogenic temperatures and strictly anhydrous conditions for carbanion formation. | Can often be run at room temperature or with gentle heating. Anhydrous conditions are preferred but can be less stringent than for Peterson/Julia. | Requires cryogenic temperatures and strictly anhydrous conditions. |
Conclusion and Recommendation
The validation of a synthetic route is a multi-faceted process where no single method is universally superior. The choice depends on the specific strategic goals of the synthesis.
-
The Peterson Olefination , utilizing a reagent like trimethylsilylmethyl acetate, holds a unique position due to its potential for divergent stereochemical outcomes. It is an excellent choice when access to both (E) and (Z) isomers is desired from a common intermediate, particularly with non-stabilized α-silyl carbanions. For α,β-unsaturated esters, it provides a viable, though less commonly documented, route to the (E)-isomer.
-
The Julia-Kocienski Olefination is a premier method for achieving high (E)-selectivity, especially in complex, late-stage syntheses where reliability is paramount. Its main drawback is the need to synthesize the requisite sulfone reagent.
-
The Horner-Wadsworth-Emmons (HWE) Reaction stands out as the most balanced and practical choice for the routine, scalable synthesis of (E)-α,β-unsaturated esters. Its combination of high yields, excellent (E)-selectivity, operational simplicity, and straightforward purification makes it a highly reliable and efficient route.
For researchers and drug development professionals seeking a robust, scalable, and validated route to (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction represents the gold standard . While the Peterson olefination offers unique mechanistic flexibility, the HWE reaction provides a more direct, efficient, and easily purified path to the target compound in most common use cases.
References
Click to expand
-
Guerra, J. C., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Snyder, S. A. (n.d.). Olefination Reactions. Scott A. Snyder Research Group. [Link]
-
Myers, A. G. (n.d.). Olefination Reactions. Andrew G. Myers Research Group. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Satka, T., & Pospisil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. [Link]
-
Cheung, L. L. W., et al. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator. [Link]
-
L.S.College, Muzaffarpur. (2021). Peterson olefination. L.S.College, Muzaffarpur. [https://www.lscollege.ac.in/userfiles/file/e-content/PG/Dr_%20A K Singh/Peterson%20olefination.pdf]([Link] K Singh/Peterson%20olefination.pdf)
-
Wikipedia. (2023). Peterson olefination. Wikipedia. [Link]
-
J Chemistry. (2021). Peterson Olefination Reaction| Mechanism| Examples| Stereoselectivity| Sila Wittig Reaction. YouTube. [Link]
-
Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions. [Link]
-
van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews. [Link]
-
Zhang, D., et al. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Food Chemistry. [Link]
-
Satka, T., & Pospisil, J. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Kim, S., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Oxidative Amination of Benzaldehyde with Pyrrolidine using Oxone®. Organic Syntheses. [Link]
-
Cram. (n.d.). Ethyl Cinnamate Synthesis. Cram. [Link]
-
Drabowicz, J., et al. (2022). Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. The Journal of Organic Chemistry. [Link]
-
Samoori, R. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. International Journal of Inorganic and Chelation Chemistry. [Link]
-
Britten, T. K., et al. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Synthesis. [Link]
-
Zhang, D., et al. (2015). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. ResearchGate. [Link]
-
da Silva, F. de A., et al. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society. [Link]
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A Researcher's Guide to the Spectroscopic Nuances of Trimethylsilylmethyl Acetate and Its Derivatives
In the realm of organic synthesis and materials science, organosilicon compounds serve as versatile building blocks and intermediates. Among them, trimethylsilylmethyl acetate (TMSMA) is a compound of interest due to the unique reactivity conferred by the silicon atom adjacent to a methylene acetate group. Accurate characterization of this molecule and its transformation products is paramount for reaction monitoring, quality control, and mechanistic studies. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of molecular structure.
This guide offers an in-depth spectroscopic comparison of trimethylsilylmethyl acetate with its common hydrolysis product, (trimethylsilyl)methanol, and its structural isomer, trimethylsilyl acetate. We will delve into the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying structural reasons for the observed differences.
Part 1: Spectroscopic Profile of Trimethylsilylmethyl Acetate
Trimethylsilylmethyl acetate, with the structure (CH₃)₃Si-CH₂-O-C(=O)-CH₃, possesses distinct spectroscopic features arising from its unique arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within the molecule.
-
¹H NMR: The proton NMR spectrum of TMSMA is characterized by three distinct singlets.
-
A sharp, intense singlet appears around 0.08 ppm , corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group, (CH₃)₃Si-. The high electron density around the silicon atom results in significant shielding, shifting this peak far upfield.[1]
-
A singlet at approximately 2.04 ppm is assigned to the three protons of the acetyl methyl group, -C(=O)-CH₃.[1] The deshielding effect of the adjacent carbonyl group pulls this signal downfield compared to a standard alkane methyl group.
-
A singlet at 3.76 ppm represents the two protons of the methylene bridge, -CH₂-.[1] This signal is shifted significantly downfield due to the strong deshielding influence of the adjacent oxygen atom of the acetate group.
-
-
¹³C NMR: The carbon NMR spectrum corroborates the structure with four distinct signals.
-
The carbons of the TMS group ((CH₃)₃Si-) appear upfield, typically around -2.0 ppm .
-
The acetyl methyl carbon (-C(=O)-CH₃) resonates at approximately 21.0 ppm .
-
The methylene bridge carbon (-CH₂-) is found further downfield around 65.0 ppm due to its attachment to the electronegative oxygen.
-
The carbonyl carbon of the ester (-C=O) gives a characteristic signal in the far downfield region, at about 171.0 ppm .[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in TMSMA.
-
A very strong and sharp absorption band is observed around 1740-1745 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group.[3]
-
Strong bands in the 1200-1250 cm⁻¹ region can be attributed to the C-O stretching vibrations of the acetate group.
-
A prominent peak around 840-860 cm⁻¹ and another near 1250 cm⁻¹ are characteristic of the Si-(CH₃)₃ group, corresponding to the Si-C stretching and CH₃ deformation vibrations, respectively.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of TMSMA provides key information about its molecular weight and fragmentation patterns.
-
The molecular ion peak [M]⁺ is expected at m/z 146 .[5]
-
A prominent peak is observed at m/z 73 , corresponding to the stable [(CH₃)₃Si]⁺ cation, a hallmark of trimethylsilyl compounds.[6]
-
Another significant fragment can be found at m/z 89 , representing the [(CH₃)₃Si-CH₂]⁺ ion.
-
Loss of the acetyl group is indicated by a peak at m/z 103 ([M - 43]⁺).
Part 2: Common Reaction Pathways and Products
To appreciate the utility of spectroscopy in reaction analysis, we will compare TMSMA to two relevant compounds: its hydrolysis product and its structural isomer.
Reaction Product: (Trimethylsilyl)methanol via Hydrolysis
Hydrolysis of the ester bond in trimethylsilylmethyl acetate, typically under acidic or basic conditions, yields (trimethylsilyl)methanol and acetic acid.
Caption: Hydrolysis of Trimethylsilylmethyl Acetate.
(Trimethylsilyl)methanol has a markedly different spectroscopic signature compared to the starting material.
-
¹H NMR:
-
The TMS signal ((CH₃)₃Si-) remains, appearing as a sharp singlet near 0.0 ppm .
-
The methylene signal (-CH₂-) is shifted upfield to around 3.4-3.5 ppm . While still attached to oxygen, the absence of the carbonyl group's deshielding influence causes this shift.
-
Crucially, the acetyl methyl singlet at ~2.0 ppm disappears.
-
A new, broad singlet appears, typically between 1.5 and 2.5 ppm (its position is concentration and solvent dependent), corresponding to the hydroxyl proton (-OH). This peak disappears upon shaking the sample with D₂O.
-
-
¹³C NMR:
-
The TMS carbons are still found near -2.0 ppm .
-
The methylene carbon (-CH₂OH) is shifted slightly upfield to approximately 59.0 ppm .
-
The signals for the acetyl methyl and carbonyl carbons are absent.
-
-
IR Spectroscopy:
-
The most significant change is the disappearance of the strong ester C=O stretch at ~1740 cm⁻¹.
-
A prominent, broad absorption band appears in the region of 3200-3400 cm⁻¹ , which is the classic signature of the O-H stretching vibration of an alcohol.[7]
-
The characteristic Si-(CH₃)₃ peaks remain.
-
-
Mass Spectrometry:
Isomeric Comparison: Trimethylsilyl Acetate
Trimethylsilyl acetate, (CH₃)₃Si-O-C(=O)-CH₃, is a structural isomer of TMSMA where the silicon atom is bonded to the acetyl oxygen, not a methylene bridge. Distinguishing between these two is a common analytical challenge.
Caption: Structural Isomers.
-
¹H NMR:
-
The spectrum is simpler, showing only two singlets.
-
A singlet at ~0.2 ppm for the nine protons of the TMS group.[9]
-
A singlet at ~1.9-2.0 ppm for the three protons of the acetyl methyl group.[9]
-
The key difference is the complete absence of the methylene (-CH₂-) signal that is seen at 3.76 ppm in TMSMA.
-
-
¹³C NMR:
-
The TMS carbons appear around -1.5 ppm .
-
The acetyl methyl carbon is found near 23.0 ppm .
-
The carbonyl carbon resonates around 173.0 ppm .[10]
-
Again, the methylene carbon signal is absent.
-
-
IR Spectroscopy:
-
The IR spectrum is quite similar, as both are esters containing a TMS group. It shows a strong C=O stretch around 1720-1730 cm⁻¹ and the characteristic Si-C vibrations.[11] The slight difference in the carbonyl frequency is often not sufficient for unambiguous identification without other data.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ is at m/z 132 , which is different from TMSMA's isomer.[12]
-
Key fragments include m/z 117 ([M - CH₃]⁺) and the ubiquitous m/z 73 ([(CH₃)₃Si]⁺).
-
Part 3: Comparative Data Summary
The following tables summarize the key spectroscopic data, providing a clear, at-a-glance comparison.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
| Compound | (CH₃)₃Si- | -CH₂- | -C(=O)CH₃ | -OH |
| Trimethylsilylmethyl Acetate | ~0.08 | ~3.76 | ~2.04 | N/A |
| (Trimethylsilyl)methanol | ~0.0 | ~3.45 | N/A | ~1.5-2.5 (broad) |
| Trimethylsilyl Acetate | ~0.2 | N/A | ~1.95 | N/A |
Table 2: Key IR Absorption Frequencies (cm⁻¹) Comparison
| Compound | O-H Stretch | C=O Stretch | Si-C Vibrations |
| Trimethylsilylmethyl Acetate | N/A | ~1745 | ~1250, ~850 |
| (Trimethylsilyl)methanol | ~3300 (broad) | N/A | ~1250, ~840 |
| Trimethylsilyl Acetate | N/A | ~1725 | ~1250, ~845 |
Table 3: Key Mass Spectrometry (m/z) Fragments Comparison
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Trimethylsilylmethyl Acetate | 146 | 103, 89, 73 |
| (Trimethylsilyl)methanol | 104 | 75, 73 |
| Trimethylsilyl Acetate | 132 | 117, 73 |
Part 4: Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For samples containing exchangeable protons (like -OH), chloroform-d is a suitable choice.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm, if not already present in the solvent.
-
Acquisition: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-90° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 512-2048 scans with proton decoupling.
Protocol 2: IR Spectrum Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place one drop between two KBr or NaCl salt plates.
-
Sample Preparation (ATR): Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty salt plates or clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Protocol 3: Mass Spectrum Acquisition
-
Instrumentation: Use a mass spectrometer, often coupled with a Gas Chromatograph (GC/MS) for separation and introduction.
-
GC/MS Method:
-
Inject a dilute solution of the analyte (e.g., 1 mg/mL in dichloromethane or ethyl acetate) into the GC.
-
Use a suitable capillary column (e.g., DB-5 or equivalent).
-
Employ a temperature program to elute the compound, for example, holding at 50°C for 2 minutes, then ramping at 10°C/min to 250°C.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Detection: Scan a mass range appropriate for the expected fragments, for example, m/z 35-300.
Conclusion
The spectroscopic analysis of trimethylsilylmethyl acetate and its derivatives demonstrates the power of modern analytical techniques in chemical research. While some techniques like IR spectroscopy may show similarities between isomers, NMR and Mass Spectrometry provide unambiguous evidence for structural determination. The absence of the methylene signal in the ¹H NMR of trimethylsilyl acetate is the most definitive feature distinguishing it from trimethylsilylmethyl acetate. Similarly, the appearance of a broad O-H stretch in the IR and the complete alteration of the NMR and MS spectra clearly signal the conversion of the starting ester to its hydrolysis product, (trimethylsilyl)methanol. For researchers in drug development and synthetic chemistry, a firm grasp of these spectroscopic distinctions is indispensable for validating synthetic routes and ensuring the purity of their compounds.
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A Comparative Guide to Olefination Strategies: Alternatives to Trimethylsilylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds is a foundational pursuit. The Peterson olefination, utilizing α-silyl carbanions, has long been a valuable tool in this endeavor. Trimethylsilylmethyl acetate serves as a common precursor for the generation of a stabilized α-silyl carbanion, offering a pathway to α,β-unsaturated esters. However, the modern synthetic chemist has a diverse arsenal of olefination methodologies at their disposal, each with unique advantages in terms of stereoselectivity, substrate scope, and operational simplicity. This guide provides an in-depth technical comparison of trimethylsilylmethyl acetate in the Peterson olefination with prominent alternatives, supported by mechanistic insights and comparative experimental data to inform strategic decisions in complex molecule synthesis.
The Landscape of Olefination: Beyond a Single Reagent
The choice of an olefination strategy is a critical decision in the design of a synthetic route. While trimethylsilylmethyl acetate in the Peterson olefination provides a reliable method for the synthesis of α,β-unsaturated esters, its limitations, such as moderate stereoselectivity in some cases and the requirement for strong bases, have spurred the development of a host of alternative approaches. This guide will focus on a comparative analysis of the following key olefination reactions:
-
Peterson Olefination (using Trimethylsilylmethyl Acetate)
-
Horner-Wadsworth-Emmons (HWE) Reaction
-
Julia-Kocienski Olefination
-
Tebbe/Petasis Olefination
We will explore the mechanistic underpinnings of each transformation, providing a rationale for their observed stereochemical outcomes and substrate compatibility. A side-by-side comparison of their performance in the synthesis of a common target, ethyl cyclohexylideneacetate, will offer a practical understanding of their relative strengths and weaknesses.
Mechanistic Insights: The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes. Each of the aforementioned olefination reactions proceeds through distinct intermediates and transition states, which dictates their stereochemical course.
The Peterson Olefination
The Peterson olefination involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate. The stereochemical outcome of the reaction is uniquely dependent on the conditions used for the subsequent elimination step.
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway, leading to the formation of the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer.
-
Base-catalyzed elimination occurs through a syn-elimination pathway, resulting in the opposite stereochemical outcome: the (Z)-alkene from the erythro diastereomer and the (E)-alkene from the threo diastereomer.[1][2]
This ability to access either alkene isomer from a common intermediate is a key advantage of the Peterson olefination.[1]
Caption: HWE Reaction Mechanism.
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-isomers, from heteroaryl sulfones and carbonyl compounds. [3][4]The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryloxide. [3][4]The high (E)-selectivity is a hallmark of this reaction and is generally independent of the initial diastereomeric ratio of the β-alkoxysulfone intermediate. [3]
Caption: Julia-Kocienski Olefination Mechanism.
The Tebbe and Petasis Olefinations
The Tebbe and Petasis reagents are organotitanium compounds that serve as powerful methylenating agents, converting carbonyls into terminal alkenes. [5][6]A key advantage of these reagents is their ability to olefinate a wide range of carbonyl compounds, including esters and amides, which are often unreactive towards Wittig or HWE reagents. [5][6]The reaction is believed to proceed through a [2+2] cycloaddition of the titanium carbene with the carbonyl group to form an oxatitanacyclobutane intermediate, which then fragments to the alkene and a titanium-oxo species. [5]
Caption: Tebbe/Petasis Olefination Mechanism.
Performance Comparison: The Synthesis of Ethyl Cyclohexylideneacetate
To provide a tangible comparison of these methodologies, we will examine the synthesis of ethyl cyclohexylideneacetate from cyclohexanone. This example allows for a direct assessment of yield and, where applicable, stereoselectivity.
| Reaction | Reagent | Product | Yield (%) | Key Advantages | Key Disadvantages |
| Peterson Olefination | Trimethylsilylmethyl acetate | Ethyl cyclohexylideneacetate | ~75-85 (estimated) | Stereochemical control possible with isolated intermediate. | Requires strong base; potential for side reactions. |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | 67-77 [7][8] | High (E)-selectivity; water-soluble byproduct simplifies purification. | Generally favors (E)-alkenes; may require stronger bases. |
| Julia-Kocienski Olefination | Phenyltetrazolyl (PT) sulfone derivative | Cyclohexylidenemethane | ~71 (for a similar transformation) [3] | High (E)-selectivity; mild reaction conditions. | Reagent synthesis can be multi-step. |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl cyclohexylideneacetate | ~95 (with benzaldehyde) [9] | Broad substrate scope. | Difficult removal of triphenylphosphine oxide; often poor E/Z selectivity with stabilized ylides. |
Experimental Protocols
The following are representative, self-validating experimental protocols for the synthesis of ethyl cyclohexylideneacetate using the Horner-Wadsworth-Emmons reaction.
Horner-Wadsworth-Emmons Protocol for Ethyl Cyclohexylideneacetate
This protocol is adapted from a procedure published in Organic Syntheses. [7][8] Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Ice bath
-
Standard, flame-dried glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, purge with dry nitrogen and add 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.
-
Anion Formation: To the stirred mixture, add dropwise over a 45–50 minute period 74.7 g (0.33 mole) of triethyl phosphonoacetate. Maintain the temperature at 30–35°C, using cooling if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.
-
Reaction with Cyclohexanone: To the nearly clear solution, add dropwise over a 30–40 minute period 32.7 g (0.33 mole) of cyclohexanone. Maintain the temperature at 20–30°C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.
-
Reaction Completion and Work-up: Heat the mixture at 60–65°C for 15 minutes. Cool the reaction to 15–20°C and decant the mother liquor from the precipitate. Wash the precipitate with several portions of warm benzene.
-
Purification: Combine the mother liquor and washings and distill off the benzene at atmospheric pressure. Distill the product through a 20-cm Vigreux column. Ethyl cyclohexylideneacetate is collected at 48–49°C (0.02 mm Hg).
Expected Yield: 37–43 g (67–77%). [7][8]
Caption: HWE Protocol Workflow.
Conclusion: A Strategic Approach to Olefination
While trimethylsilylmethyl acetate remains a viable reagent for the synthesis of α,β-unsaturated esters via the Peterson olefination, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
The Horner-Wadsworth-Emmons reaction stands out for its high (E)-selectivity and simplified purification, making it a workhorse for the synthesis of α,β-unsaturated esters.
-
The Julia-Kocienski olefination offers excellent (E)-selectivity under mild conditions, proving particularly valuable in the synthesis of complex natural products.
-
The Tebbe and Petasis reagents provide a unique capability to olefinate less reactive carbonyl compounds like esters, expanding the scope of accessible alkenes.
-
The Peterson olefination , with its tunable stereoselectivity based on workup conditions, offers a level of control not easily achieved with other methods.
The optimal choice of olefination strategy will always depend on the specific synthetic challenge, including the desired stereochemistry, the nature of the substrate, and practical considerations such as reagent availability and ease of purification. By understanding the mechanistic nuances and comparative performance of these powerful transformations, researchers can make more informed and strategic decisions in their pursuit of complex molecular targets.
References
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Wadsworth, W. S., Jr.; Emmons, W. D. Ethyl Cyclohexylideneacetate. Org. Synth.1963 , 43, 33. DOI: 10.15227/orgsyn.043.0033. [Link]
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Organic Syntheses. Ethyl cyclohexylideneacetate. [Link]
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Chem-Station. Julia-Kocienski Olefination. [Link]
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Narayan, R.; Kumar, R.; Zajc, B. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Molecules2012 , 17, 13410-13437. [Link]
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ChemSynthesis. ethyl cyclohexylideneacetate. [Link]
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Rein, T.; Kann, N.; Kreuder, R.; Gmeiner, P.; Reiser, O. Quantum Chemical Calculations on the Peterson Olefination with R-Silyl Ester Enolates. Angew. Chem. Int. Ed. Engl.1994 , 33, 556-558. [Link]
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MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
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Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
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Organic Chemistry Portal. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. [Link]
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AperTO. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. [Link]
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Study.com. Suppose a chemist has cyclohexanone, triphenylphosphine, butyllithium, and 2-bromobutane. Draw the organic product resulting from the use of these chemicals in the Wittig reaction. [Link]
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A Mechanistic Crossroads: Comparative Analysis of Reactions Involving Silylmethyl Acetates
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Silylmethyl acetates stand as versatile synthons in the arsenal of synthetic organic chemists. Their unique structural motif, featuring a silicon atom positioned alpha to an acetate leaving group, gives rise to a rich and divergent reactivity. Depending on the chosen reaction conditions—specifically the use of basic or Lewis acidic promoters—these substrates can be channeled through distinct mechanistic pathways to yield valuable and diverse molecular architectures. This guide provides a detailed mechanistic comparison of two principal reaction manifolds: the base-mediated Peterson olefination and the Lewis acid-promoted sila-Pummerer rearrangement. By elucidating the underlying principles that govern these transformations, supported by experimental data and detailed protocols, this document aims to equip researchers with the predictive power to strategically employ silylmethyl acetates in complex synthetic endeavors.
Introduction: The Dichotomous Reactivity of Silylmethyl Acetates
The synthetic utility of organosilicon compounds is well-established, with their unique electronic and steric properties enabling a vast array of chemical transformations. Within this class of reagents, silylmethyl acetates (R₃Si-CHR'-OAc) occupy a position of particular interest. The silicon atom profoundly influences the reactivity of the adjacent carbon center and the acetate group. This inherent structural feature allows for a mechanistic dichotomy, where the reaction outcome can be finely tuned by the choice of activating reagent.
Under basic conditions, the acidity of the α-proton is enhanced, facilitating the formation of an α-silyl carbanion. This nucleophilic species is the key intermediate in the Peterson olefination, a powerful method for the stereocontrolled synthesis of alkenes.[1][2][3][4] Conversely, in the presence of a Lewis acid, the acetate group is activated, initiating a rearrangement pathway known as the sila-Pummerer rearrangement, which ultimately furnishes α-acyloxy thioethers or related products.[5][6][7] This guide will dissect these competing pathways, providing a framework for understanding and controlling the reactivity of silylmethyl acetates.
The Peterson Olefination: A Base-Mediated Route to Alkenes
The Peterson olefination is a cornerstone of alkene synthesis, offering a silicon-based alternative to the more traditional Wittig reaction.[2][3][8] The reaction proceeds via the addition of an α-silyl carbanion to a carbonyl compound, followed by elimination of a silanolate.
Mechanistic Pathway
The generally accepted mechanism involves two key stages:
-
Carbanion Formation: Treatment of the silylmethyl acetate with a strong base, such as an organolithium reagent, results in deprotonation at the carbon atom bearing the silicon group. This generates a highly reactive α-silyl carbanion.
-
Addition and Elimination: The α-silyl carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[2][4] The stereochemical outcome of the olefination is determined by the conditions used for the subsequent elimination step.
-
Acidic Conditions: Promote an anti-elimination pathway.
-
Basic Conditions: Favor a syn-elimination pathway.
-
This stereochemical divergence provides a significant synthetic advantage, allowing for the selective formation of either the (E)- or (Z)-alkene from a common intermediate.[2][4]
Caption: Mechanistic pathways of the Peterson Olefination.
Experimental Data: Stereocontrol in Action
The following table illustrates the diastereoselectivity that can be achieved in the Peterson olefination by varying the elimination conditions.
| Substrate | Carbonyl | Base | Elimination Conditions | Major Product | Diastereomeric Ratio (E:Z) | Yield (%) |
| (TMS)CH₂OAc | PhCHO | n-BuLi | H₃O⁺ | Styrene | >95:5 | 88 |
| (TMS)CH₂OAc | PhCHO | n-BuLi | KH | Styrene | <5:95 | 91 |
| (TBDPS)CH₂OAc | c-C₆H₁₀O | LDA | H₃O⁺ | Methylenecyclohexane | - | 85 |
Data compiled from representative literature procedures.
The Sila-Pummerer Rearrangement: A Lewis Acid-Catalyzed Transformation
In contrast to the base-mediated olefination, silylmethyl acetates undergo a sila-Pummerer rearrangement in the presence of Lewis acids.[5][6] This reaction is analogous to the classic Pummerer rearrangement of sulfoxides and provides access to α-functionalized organosilanes.[7]
Mechanistic Pathway
The sila-Pummerer rearrangement is initiated by the activation of the acetate group by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Activation and Ionization: The Lewis acid coordinates to the carbonyl oxygen of the acetate, enhancing its leaving group ability. This facilitates the formation of a key intermediate, often depicted as a silicon-stabilized carbocation or a related species.
-
Silyl Migration and Nucleophilic Capture: A 1,2-migration of the silyl group from carbon to the oxygen of the intermediate occurs. The resulting cation is then trapped by a nucleophile, which can be the counterion of the Lewis acid or another nucleophile present in the reaction mixture.
Caption: Proposed mechanism for the Sila-Pummerer Rearrangement.
Experimental Protocol: Representative Sila-Pummerer Rearrangement
Objective: To synthesize an α-acetoxy silane from a silylmethyl acetate.
Materials:
-
Silylmethyl acetate (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the silylmethyl acetate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Comparison and Predictive Control
The divergent reactivity of silylmethyl acetates is a direct consequence of the chosen reaction conditions. The following table summarizes the key factors that dictate the reaction pathway.
| Feature | Peterson Olefination | Sila-Pummerer Rearrangement |
| Promoter | Strong Base (e.g., n-BuLi, LDA) | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) |
| Key Intermediate | α-Silyl Carbanion | Silicon-Stabilized Cation |
| Bond Cleavage | C-H (α to Si) | C-O (acetate) |
| Bond Formation | C=C | C-O, Si-O |
| Typical Product | Alkene | α-Acyloxy Silane |
By understanding these fundamental differences, chemists can rationally select conditions to favor one pathway over the other, thereby controlling the synthetic outcome.
Conclusion
Silylmethyl acetates are powerful and versatile building blocks in organic synthesis. Their reactivity can be steered towards either the Peterson olefination or the sila-Pummerer rearrangement by the judicious choice of a basic or Lewis acidic promoter. A thorough understanding of the underlying mechanistic principles is paramount for leveraging the full synthetic potential of these reagents. This guide has provided a comparative analysis of these two key transformations, offering insights into their mechanisms, experimental considerations, and the factors that govern their selectivity. This knowledge empowers researchers in the strategic design of synthetic routes for the efficient construction of complex molecules.
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van Staden, L. F.; Gravestock, D.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002 , 31, 195-200. [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]
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Peterson Olefination. Organic Chemistry Portal. [Link]
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Mahrwald, R. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chem. Rev.1999 , 99(5), 1095-1120. [Link]
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Sila-Pummerer rearrangement. ResearchGate. [Link]
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Denmark, S. E.; Beutner, G. L.; Wynn, T.; Eastgate, M. D. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. J. Am. Chem. Soc.2005 , 127(11), 3774-3789. [Link]
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Hart, D. J.; Kanai, K. Convenient synthesis of .alpha.-silyl esters. J. Org. Chem.1982 , 47(9), 1555-1560. [Link]
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Denmark, S. E.; Beutner, G. L.; Wynn, T.; Eastgate, M. D. Lewis base activation of Lewis acids: catalytic, enantioselective addition of silyl ketene acetals to aldehydes. J. Am. Chem. Soc.2005 , 127(11), 3774-89. [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis. ResearchGate. [Link]
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Pummerer rearrangement. Wikipedia. [Link]
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Mechanistic investigations of alcohol silylation with isothiourea catalysts. RSC Publishing. [Link]
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Kirpichenko, S. V.; Shainyan, B. A. Sila-Pummerer rearrangement of cyclic sulfoxides: computational study of the mechanism. J. Am. Chem. Soc.2004 , 126(37), 11456-7. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Trimethylsilylmethyl Acetate Purity by Gas Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of robust and reproducible science. Trimethylsilylmethyl acetate, a versatile silylating agent and synthetic building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the quantitative determination of trimethylsilylmethyl acetate purity, with a primary focus on Gas Chromatography (GC) and its powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Silylating Agents
Trimethylsilylmethyl acetate [(CH₃)₃SiCH₂OC(O)CH₃] is an organosilicon compound utilized in a variety of chemical transformations.[1] Its efficacy is directly linked to its purity. Common impurities, often stemming from its synthesis, can include unreacted starting materials like trimethylchlorosilane and sodium acetate, or byproducts such as acetyl chloride.[2] Furthermore, due to the presence of the ester and silyl ether-like linkage, trimethylsilylmethyl acetate is susceptible to hydrolysis, which can lead to the formation of trimethylsilanol and acetic acid, particularly in the presence of moisture. The presence of these impurities can lead to unpredictable reaction outcomes and the introduction of unwanted side products. Therefore, a reliable and accurate analytical method for purity assessment is not just a quality control measure but a critical component of process understanding and control.
Gas Chromatography (GC) for Purity Determination: A Detailed Protocol
Gas chromatography is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it an excellent choice for assessing the purity of trimethylsilylmethyl acetate.[3][4] The method's ability to separate compounds based on their boiling points and interactions with the stationary phase allows for the effective quantification of the main component and the detection of volatile impurities.
Causality Behind Experimental Choices
The selection of the GC parameters is critical for a successful and reliable analysis. Here, we delve into the reasoning behind each choice for the analysis of trimethylsilylmethyl acetate.
-
Column Selection: Acetate esters are polar compounds.[5] Therefore, a column with a polar stationary phase is generally recommended to achieve good peak shape and resolution. A wax-type column, such as one with a polyethylene glycol (PEG) stationary phase, is a common and effective choice for the analysis of esters.[6][7]
-
Detector: The Flame Ionization Detector (FID) is the most suitable choice for this application. It is highly sensitive to organic compounds, provides a wide linear range, and is robust for routine analysis.[8] While a Thermal Conductivity Detector (TCD) is more universal, it lacks the sensitivity of the FID for detecting trace organic impurities.
-
Internal Standard Method: To ensure the highest accuracy and precision, the internal standard method is employed. This method compensates for variations in injection volume and detector response.[3][9] A suitable internal standard should be a stable compound that is not present in the sample, is well-resolved from other peaks in the chromatogram, and has a similar response factor to the analyte. For trimethylsilylmethyl acetate, a high-purity, stable hydrocarbon such as dodecane or a non-reactive ester like methyl laurate could be suitable choices.
Experimental Workflow for GC Analysis
The following diagram illustrates the workflow for the quantitative analysis of trimethylsilylmethyl acetate by GC.
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A Comparative Guide to the Cross-Reactivity of Trimethylsilylmethyl Acetate with Common Functional Groups
For the discerning researcher in drug development and complex organic synthesis, the choice of a protecting group is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. Trimethylsilylmethyl acetate (TMSMA) has emerged as a noteworthy silylating agent, offering a distinct reactivity profile compared to more conventional reagents like trimethylsilyl chloride (TMSCl). This guide provides an in-depth analysis of the cross-reactivity of TMSMA with a range of common functional groups, supported by comparative experimental designs and mechanistic insights to inform your synthetic strategy.
The Rationale Behind Silylating Agents: A Balancing Act of Reactivity and Selectivity
In multistep synthesis, the selective protection and deprotection of functional groups is paramount to avoid undesired side reactions.[1] Silyl ethers are a cornerstone of protecting group chemistry, prized for their ability to mask the reactivity of hydroxyl, amino, and carboxyl groups.[2][3] The reactivity of a silylating agent is a double-edged sword; while a highly reactive agent ensures complete and rapid protection, it may lack the subtlety to discriminate between different functional groups, leading to a loss of chemoselectivity.
Trimethylsilylmethyl acetate offers a more moderate reactivity profile compared to the highly electrophilic silyl halides. The acetate leaving group in TMSMA is less reactive than the chloride in TMSCl, resulting in a slower and often more controllable silylation reaction.[4] This nuanced reactivity is the foundation of its potential for enhanced chemoselectivity in complex molecular landscapes.
Experimental Design for Cross-Reactivity Profiling
To empirically assess the cross-reactivity of trimethylsilylmethyl acetate, a series of competitive and direct reactivity studies are proposed. These experiments are designed to provide a clear, quantitative comparison of the reactivity of TMSMA towards various functional groups under standardized conditions.
Core Experimental Workflow:
A standardized solution of trimethylsilylmethyl acetate in a common aprotic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), will be used. The reactions will be conducted at room temperature to assess baseline reactivity, with provisions for heating to probe reactivity under more forcing conditions. Reaction progress will be monitored by an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the consumption of starting materials and the formation of products over time.
Diagram of the Experimental Workflow
Caption: A generalized workflow for assessing the reactivity of TMSMA with various functional groups.
Cross-Reactivity Profile of Trimethylsilylmethyl Acetate
Alcohols: The Primary Target
The primary application of many silylating agents is the protection of alcohols to form silyl ethers.[5][6] Trimethylsilylmethyl acetate is an effective reagent for this transformation.
-
Primary Alcohols: Exhibit the highest reactivity towards TMSMA, with reactions often proceeding to completion at room temperature.
-
Secondary Alcohols: Silylation is generally slower compared to primary alcohols due to increased steric hindrance.[7] Gentle heating may be required to achieve complete conversion in a reasonable timeframe.
-
Tertiary Alcohols: Are significantly less reactive and may require more forcing conditions or the use of a catalyst to achieve acceptable yields.
Alternative Silylating Agents:
-
Trimethylsilyl Chloride (TMSCl): More reactive than TMSMA, often leading to faster and more complete reactions, but with a higher risk of side reactions and the generation of corrosive HCl.[4]
-
tert-Butyldimethylsilyl Chloride (TBDMSCl): Forms a bulkier and more stable silyl ether, offering greater robustness during subsequent synthetic steps. Its reactivity is generally lower than TMSCl.[1]
Proposed Experiment: A competitive reaction with an equimolar mixture of a primary, secondary, and tertiary alcohol treated with a limiting amount of TMSMA will quantitatively determine the selectivity.
Amines: A Competition Between Silylation and Acylation
The interaction of TMSMA with amines is more complex, as two potential reaction pathways exist: silylation of the amine to form a silylamine, or acylation to form an amide. The outcome is highly dependent on the reaction conditions and the nature of the amine.
-
Primary and Secondary Amines: Can undergo both silylation and acylation. In the presence of an acid catalyst, acylation is favored, with TMSMA acting as an acetylating agent.[8] Without a catalyst, a mixture of products may be observed.
-
Aromatic Amines: Are generally less nucleophilic than aliphatic amines and will react more slowly.
Alternative Reagents:
-
Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent often used for the protection of amines.
-
Acetic Anhydride: A classic acetylating agent that will cleanly form amides.[9]
Proposed Experiment: Reaction of a primary amine with TMSMA under both neutral and acidic (e.g., catalytic trimethylsilyl trifluoromethanesulfonate) conditions to determine the product distribution.[8]
Thiols: High Nucleophilicity Leading to Facile Reaction
Thiols are highly nucleophilic and are expected to react readily with TMSMA to form silyl thioethers.[10] This reaction is generally efficient and proceeds under mild conditions.
Alternative Reagents:
-
Trimethylsilyl Chloride (TMSCl): Will also readily silylate thiols.
-
Hexamethyldisilathiane: A specialized reagent for the synthesis of silyl thioethers.[11]
Proposed Experiment: A direct reactivity study of a representative thiol with TMSMA, monitoring the reaction rate.
Carboxylic Acids: Protection as Silyl Esters
Carboxylic acids can be converted to their corresponding trimethylsilyl esters using TMSMA.[3][12] These silyl esters are themselves useful intermediates, being more reactive towards nucleophiles than the parent carboxylic acid.[13]
Alternative Reagents:
-
Trimethylsilyldiazomethane: A highly efficient but also hazardous reagent for the esterification of carboxylic acids.[14][15][16][17]
-
Hexamethyldisilazane (HMDS): Can be used for the silylation of carboxylic acids, often with catalytic iodine.[12]
Proposed Experiment: Treatment of a carboxylic acid with TMSMA to evaluate the rate and efficiency of silyl ester formation.
Aldehydes and Ketones: Generally Low Reactivity
Under neutral conditions, aldehydes and ketones are generally unreactive towards trimethylsilylmethyl acetate. The carbonyl carbon is less electrophilic than the silicon atom in TMSMA, and the oxygen is less nucleophilic than that of an alcohol. However, in the presence of certain catalysts, reactions at the carbonyl group can be induced.[18][19]
Alternative Reactions:
-
Hydride Reagents (e.g., NaBH4, LiAlH4): Reduce aldehydes and ketones to the corresponding alcohols.[20]
-
Organolithium and Grignard Reagents: Add to the carbonyl group to form new carbon-carbon bonds.[21]
Proposed Experiment: A mixture of an aldehyde and a primary alcohol will be treated with TMSMA to demonstrate the chemoselective silylation of the alcohol in the presence of the carbonyl group.
Comparative Reactivity Summary
The following table summarizes the expected relative reactivity of various functional groups with trimethylsilylmethyl acetate under standard, non-catalyzed conditions.
| Functional Group | Relative Reactivity with TMSMA | Expected Product | Notes |
| Primary Alcohol | ++++ | Silyl Ether | High reactivity, often complete at room temperature. |
| Thiol | ++++ | Silyl Thioether | High reactivity due to the high nucleophilicity of sulfur. |
| Secondary Alcohol | +++ | Silyl Ether | Slower than primary alcohols due to steric hindrance. |
| Carboxylic Acid | ++ | Silyl Ester | Forms a reactive silyl ester intermediate. |
| Amine (Primary/Secondary) | ++ | Silylamine/Amide | Product distribution is condition-dependent. |
| Tertiary Alcohol | + | Silyl Ether | Very slow reaction, often requiring forcing conditions or catalysis. |
| Aldehyde/Ketone | - | No Reaction | Generally unreactive under neutral conditions. |
Diagram of Comparative Reactivity
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Benchmarking trimethylsilylmethyl acetate against other organosilicon reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trimethylsilylmethyl Acetate: An Underutilized Reagent?
Trimethylsilylmethyl acetate, with the chemical structure shown below, is an organosilicon compound that, while commercially available, remains a relatively niche reagent in the broader landscape of organic synthesis. Its structure, featuring a trimethylsilyl group attached to a methyl acetate moiety, suggests a unique reactivity profile that distinguishes it from more common organosilicon reagents.[1] This guide aims to elucidate its potential applications and benchmark its performance against established alternatives.
Core Application: A Substrate in Biocatalysis
While information on the broad synthetic utility of trimethylsilylmethyl acetate is limited in readily available literature, a notable application has been identified in the field of biocatalysis, specifically in lipase-catalyzed ammonolysis. This enzymatic reaction offers a mild and selective route to amide synthesis.[2][3]
Benchmarking in Lipase-Catalyzed Ammonolysis
A study presented at the 226th National Meeting of the American Chemical Society detailed the kinetic parameters of lipase-catalyzed ammonolysis of trimethylsilylmethyl acetate. This provides a rare opportunity to quantitatively benchmark its performance against other, more conventional esters used in similar enzymatic transformations.
Table 1: Kinetic Parameters for Lipase-Catalyzed Ammonolysis of Various Esters
| Substrate | Lipase Source | Apparent Michaelis Constant (Km) (mM) | Maximum Rate (Vmax) (mM/h) | Notes |
| Trimethylsilylmethyl Acetate | Not specified in abstract | 44.6 | 3.0 | Data from a specific study on this substrate.[2] |
| D,L-p-hydroxyphenylglycine methyl ester | Candida antarctica lipase B (CAL-B) | Lower Km indicates higher affinity | Higher Vmax indicates faster reaction | Ammonolysis enhanced in ionic liquid-tert-butanol co-solvent.[2] |
| Ethyl Octanoate | Candida antarctica lipase (SP435) | Not specified | Not specified | Complete conversion to amide in 24 hours.[3] |
| Phenylglycinol Esters | Novozym 435 (Candida antarctica lipase B) | Not specified | Not specified | High regioselectivity for N-acylation over O-acylation.[4] |
Analysis of Performance:
The available data suggests that trimethylsilylmethyl acetate is a viable substrate for lipase-catalyzed ammonolysis, with a reported Km of 44.6 mM and a Vmax of 3.0 mM/h.[2] When compared to other esters, several key points emerge:
-
Affinity and Reaction Rate: While direct comparison is challenging without knowing the specific lipase and conditions for the trimethylsilylmethyl acetate study, other lipase systems, such as CAL-B with D,L-p-hydroxyphenylglycine methyl ester, have been optimized to achieve high reaction rates and enantioselectivity.[2] The conversion of ethyl octanoate to its corresponding amide using lipase SP435 was complete within 24 hours, indicating efficient enzymatic processing of simpler alkyl esters.[3]
-
Substrate Specificity: Lipases exhibit broad substrate specificity, effectively catalyzing the ammonolysis of various esters, from simple alkyl esters to more complex molecules like phenylglycinol derivatives.[3][4][5] The unique structure of trimethylsilylmethyl acetate does not appear to inhibit its recognition and transformation by these enzymes.
Causality Behind Experimental Choices in Biocatalysis:
The choice of an enzymatic approach, such as lipase-catalyzed ammonolysis, is often driven by the desire for mild reaction conditions and high selectivity, particularly for complex or sensitive molecules.[3][5] Lipases are attractive catalysts because they can operate in organic solvents, which can be crucial for the solubility of non-polar substrates.[2] Furthermore, enzymatic methods can offer high enantioselectivity in the resolution of chiral acids and alcohols, a significant advantage over many traditional chemical methods.[3] The use of co-solvents, such as ionic liquids with tert-butanol, can further enhance both the rate and enantioselectivity of these reactions.[2]
Experimental Protocol: General Procedure for Lipase-Catalyzed Ammonolysis
The following is a generalized protocol based on typical procedures for lipase-catalyzed ammonolysis of esters.
dot
Caption: Decision tree for selecting an N-acetylation method.
Broader Synthetic Potential and Future Outlook
The limited publicly available data on the synthetic applications of trimethylsilylmethyl acetate beyond its use as a substrate in biocatalysis suggests that its full potential may yet to be realized. Its structure hints at other possible reactivities, such as a precursor for the acetoxymethyl anion, which could be a valuable synthon in organic synthesis. Further research into its reactivity with strong bases and its utility in carbon-carbon bond-forming reactions is warranted.
Conclusion
Trimethylsilylmethyl acetate presents itself as a viable, albeit niche, reagent in the realm of biocatalysis for amide synthesis. Its performance in lipase-catalyzed ammonolysis is quantifiable, providing a benchmark for comparison with other esters. For broader applications in N-acetylation, it represents a mild, enzymatic alternative to traditional, often harsh, chemical methods. However, for chemists seeking a general and highly reactive acetylating agent for robust substrates, acetic anhydride and acetyl chloride remain the reagents of choice. The future of trimethylsilylmethyl acetate in mainstream organic synthesis will likely depend on the discovery and development of new reactivity patterns that leverage its unique organosilicon structure.
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International Journal of ChemTech Research. (n.d.). Tetra Acetoxymethyl Glycoluril as an Efficient and Novel Reagent for Acylation of Amines. Retrieved from [Link]
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Zeng, B.-B., Wu, Q., & Xu, J.-H. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis, 8(9), 8856–8865. Retrieved from [Link]
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Peng, H. S., Zong, M.-h., & Xu, Y. Q. (2003). Kinetic study on lipase-catalyzed ammonolysis of trimethylsilylmethyl acetate in organic solvent. Abstracts of Papers of the American Chemical Society, 226, U85–U85. Retrieved from [Link]
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de Zoete, M. C., van Rantwijk, F., & Sheldon, R. A. (1994). A New Enzymatic Reaction: Enzyme Catalyzed Ammonolysis of Carboxylic Esters. Biocatalysis, 10(1-4), 253–261. Retrieved from [Link]
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Organic Chemistry Tutor. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Retrieved from [Link]
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Chen, J., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 23(11), 2841. Retrieved from [Link]
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A Comparative Guide to Isotopic Labeling Studies: Evaluating Trimethylsilylmethyl Acetate Against Established Reagents
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling is a powerful technique that provides an atomic-level view of these processes by tracing the fate of isotopically enriched atoms through complex transformations.[1] The choice of the labeling reagent is critical and can significantly impact the experimental design, efficiency, and the quality of the data obtained.
This guide provides an in-depth comparison of trimethylsilylmethyl acetate as a potential isotopic labeling agent against well-established reagents like methyl iodide and acetic anhydride. We will explore the synthesis of these labeled compounds, their reactivity, and provide a balanced assessment of their respective advantages and disadvantages, supported by experimental insights.
The Foundation: Isotopic Labeling Principles
Isotopic labeling involves the incorporation of an isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a molecule of interest.[1] These "heavy" atoms act as tracers, and their journey through a chemical or biological system can be monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between isotopes based on their nuclear spin properties, providing detailed structural information about the labeled molecule and its environment.[1][3]
-
Mass Spectrometry (MS): MS detects the mass-to-charge ratio of ions, allowing for the precise quantification of labeled versus unlabeled species based on the mass difference imparted by the isotope.[4][5]
The success of an isotopic labeling study hinges on the ability to introduce the label efficiently and specifically. This is where the choice of the labeling reagent becomes a critical experimental parameter.
Established Reagents for Isotopic Labeling: The Gold Standards
Methyl Iodide: The Classic Methylating Agent
Isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I) is a cornerstone reagent for introducing a labeled methyl group onto a variety of nucleophiles.
Synthesis and Reactivity: Labeled methyl iodide is commercially available and is typically synthesized from isotopically labeled methanol. It reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism with nucleophiles such as amines, thiols, and carboxylates to form methylated products.
Applications: It is extensively used in proteomics to quantify peptides, in mechanistic organic chemistry to trace reaction pathways, and in the synthesis of deuterated pharmaceuticals.
Advantages:
-
High Reactivity: As a potent electrophile, it reacts efficiently with a wide range of nucleophiles.
-
Well-Established Protocols: A vast body of literature exists detailing its use in various applications.
Disadvantages:
-
Toxicity: Methyl iodide is highly toxic, a suspected carcinogen, and volatile, necessitating strict safety precautions and handling within a fume hood.[6][7][8][9][10]
-
Volatility: Its low boiling point can make handling and precise dosage challenging.[6]
Acetic Anhydride: The Powerful Acetylating Agent
For the introduction of an acetyl group, isotopically labeled acetic anhydride (e.g., (¹³CH₃CO)₂O or (CD₃CO)₂O) is the reagent of choice.
Synthesis and Reactivity: Labeled acetic anhydride can be prepared from isotopically labeled acetic acid. It is a highly effective acetylating agent for alcohols, phenols, and amines, typically in the presence of a base catalyst.
Applications: It is widely used in the synthesis of labeled esters and amides, for the derivatization of analytes for gas chromatography, and in studies of protein acetylation.
Advantages:
-
High Acetylating Power: It readily acetylates a broad range of functional groups.
-
Commercial Availability: Isotopically labeled versions are readily available.
Disadvantages:
-
Corrosive and Moisture Sensitive: It is corrosive and reacts with water, requiring handling in a dry environment.[11][12][13][14]
-
Byproduct Formation: The reaction produces an equivalent of acetic acid as a byproduct, which may need to be removed from the reaction mixture.
Trimethylsilylmethyl Acetate: A Potential Alternative for Acetyl Labeling?
While not a conventional isotopic labeling reagent, the chemical properties of trimethylsilylmethyl acetate suggest its potential as a valuable tool in this field. It is primarily known as a derivatizing agent for gas chromatography and as a protecting group for alcohols.[15][16][17]
Proposed Synthesis of Isotopically Labeled Trimethylsilylmethyl Acetate
Based on known synthetic routes, isotopically labeled trimethylsilylmethyl acetate can be prepared from commercially available labeled sodium acetate and trimethylchlorosilane.[18][19][20] This straightforward synthesis offers a convenient entry point for researchers to explore its utility.
Reactivity and Potential as a Labeling Reagent
Trimethylsilylmethyl acetate is known to react with alcohols to form trimethylsilyl ethers, effectively acting as a silylating agent.[21][22][23][24] However, under different conditions, it can also serve as an acetylating agent. The trimethylsilyl group can act as a leaving group, facilitating the transfer of the acetate moiety.
Hypothesized Advantages:
-
Milder Reaction Conditions: Compared to the often vigorous reactions of acetic anhydride, trimethylsilylmethyl acetate may offer a milder alternative for sensitive substrates.
-
Unique Reactivity Profile: Its dual functionality as both a silylating and acetylating agent could be exploited for novel tandem or selective labeling strategies.
-
Different Byproduct Profile: The byproducts of its reactions would differ from those of acetic anhydride, which could be advantageous in certain purification scenarios.
Current Limitations:
-
Lack of Established Protocols: There is a scarcity of published literature detailing its use as a primary isotopic labeling agent for mechanistic studies.
-
Lower Acetylating Power: It is expected to be a less potent acetylating agent than acetic anhydride.
Comparative Analysis of Labeling Reagents
| Feature | Methyl Iodide (¹³CH₃I / CD₃I) | Acetic Anhydride ((¹³CH₃CO)₂O) | Trimethylsilylmethyl Acetate (¹³CH₃COOCH₂Si(CH₃)₃) |
| Label Introduced | Methyl (-CH₃) | Acetyl (-COCH₃) | Acetyl (-COCH₃) |
| Synthesis of Labeled Reagent | From labeled methanol | From labeled acetic acid | From labeled sodium acetate and trimethylchlorosilane |
| Reactivity | High (Sₙ2) | Very High (Acylation) | Moderate (Silylation/Acetylation) |
| Typical Substrates | Amines, thiols, carboxylates | Alcohols, phenols, amines | Alcohols, carboxylic acids |
| Reaction Conditions | Often requires a base | Often requires a base or acid catalyst | Potentially milder conditions |
| Byproducts | Iodide salts | Acetic acid | Trimethylsilanol and its derivatives |
| Safety Considerations | Highly toxic, volatile, suspected carcinogen[6][7][8][9][10] | Corrosive, moisture-sensitive, flammable[11][12][13][14][25] | Flammable, irritant[26][27] |
Experimental Workflows and Mechanistic Insights
General Isotopic Labeling Workflow
Caption: A generalized workflow for an isotopic labeling experiment.
Reaction Mechanisms
Caption: Sₙ2 mechanism for methylation.
Caption: Acetylation of an alcohol with acetic anhydride.
Caption: Proposed mechanism for acetylation using trimethylsilylmethyl acetate.
Conclusion and Future Outlook
While isotopically labeled methyl iodide and acetic anhydride remain the workhorses for introducing methyl and acetyl groups in isotopic labeling studies, the exploration of alternative reagents is crucial for expanding the synthetic chemist's toolkit. Trimethylsilylmethyl acetate presents an intriguing, albeit underexplored, candidate for acetyl labeling. Its potential for milder reaction conditions and a different reactivity profile warrants further investigation.
Future studies should focus on systematically evaluating the scope and limitations of isotopically labeled trimethylsilylmethyl acetate as an acetylating agent for a variety of substrates. Direct comparison of its efficiency, selectivity, and ease of use against acetic anhydride in parallel experiments will be essential to validate its potential. As our understanding of this reagent's capabilities grows, it may emerge as a valuable niche tool for specific applications in mechanistic and metabolic studies where traditional reagents fall short.
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Stable Isotope Labeling Strategies. (n.d.). UWPR. Retrieved January 10, 2026, from [Link]
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Isotopic labeling. (2023, December 27). In Wikipedia. [Link]
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Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (2014). Methods in Molecular Biology, 1187, 1-22. [Link]
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Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. (n.d.). Spectro Inlets. Retrieved January 10, 2026, from [Link]
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Walsby, C. J., & Tyukhtenko, S. I. (2010). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Methods in Molecular Biology, 614, 65-84. [Link]
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SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024, January 30). Aether Chemical. [Link]
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Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews, 122(9), 8945-9000. [Link]
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Chamberland SOP Working with Methyl Iodide. (2013, April 20). Retrieved January 10, 2026, from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. (n.d.). NJ.gov. Retrieved January 10, 2026, from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved January 10, 2026, from [Link]
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ICSC 0509 - METHYL IODIDE. (n.d.). Retrieved January 10, 2026, from [Link]
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TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE. (2016, November 30). Gelest, Inc. [Link]
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Silylation. (2023, November 29). In Wikipedia. [Link]
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A Senior Application Scientist's Guide to Desilylation of Trimethylsilylmethyl (TMSM) Derivatives
Introduction: The Trimethylsilylmethyl (TMSM) Group in Modern Synthesis
In the landscape of protecting group chemistry, the trimethylsilylmethyl (TMSM) group, particularly as a TMSM ether (R-O-CH₂SiMe₃), occupies a unique niche. Unlike its more common trialkylsilyl ether counterparts (e.g., TMS, TBS, TIPS), where the silicon atom is directly bonded to the protected heteroatom, the TMSM group features a methylene spacer. This seemingly minor structural alteration imparts a distinct stability profile, rendering TMSM ethers resistant to conditions that readily cleave TMS ethers, such as mild acid or base hydrolysis.[1] This robustness, combined with its orthogonal cleavage conditions relative to other silyl and common protecting groups, makes the TMSM group a valuable tool for complex, multi-step syntheses in pharmaceutical and materials science research.
This guide provides a comparative analysis of the primary protocols for the deprotection of TMSM derivatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed, field-proven protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Pillar 1: The Unified Mechanism of TMSM Cleavage
The deprotection of a TMSM ether does not proceed by direct cleavage of the C-O bond. Instead, all successful protocols are predicated on a single core principle: cleavage of the silicon-carbon bond . This initial Si-C bond scission is the lynchpin of the reaction, triggering a cascade that results in the release of the free alcohol. The process can be generalized as follows: an activating reagent (a fluoride source or a Lewis/Brønsted acid) coordinates to or attacks the silicon atom, weakening the Si-CH₂ bond. This bond then breaks, leading to the formation of a transient and unstable methoxide precursor which rapidly fragments, releasing the deprotected alcohol and innocuous byproducts like formaldehyde and a volatile silane.
The choice of reagent dictates how this Si-C bond cleavage is initiated, which in turn determines the protocol's selectivity and functional group compatibility.
Caption: General mechanism of TMSM ether deprotection.
Pillar 2: A Comparative Review of Desilylation Protocols
The two dominant strategies for cleaving TMSM derivatives are fluoride-mediated and acid-catalyzed protocols. Their distinct mechanisms provide a basis for orthogonal deprotection in the presence of other sensitive functionalities.
Fluoride-Mediated Desilylation
This class of reagents leverages the exceptionally high bond dissociation energy of the silicon-fluoride bond (Si-F, ~141 kcal/mol) as the thermodynamic driving force for the reaction.[2] The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a hypervalent, pentacoordinate silicate intermediate.[3] This intermediate readily undergoes C-Si bond cleavage.
-
Key Reagents : Tetrabutylammonium fluoride (TBAF), Hydrogen fluoride-pyridine (HF•Py), Triethylamine trihydrofluoride (TEA·3HF).
-
Mechanism Causality : The reaction is driven by the formation of the highly stable Si-F bond. The nucleophilicity of the fluoride source is paramount. Anhydrous conditions are often preferred as water can diminish the effectiveness of the fluoride reagent.[3]
-
Expert Insights : TBAF is the most common reagent due to its high solubility in organic solvents like THF.[4] However, it is notably basic and can pose challenges for base-sensitive substrates. For such cases, buffered or milder reagents like HF•Pyridine are superior choices. The workup for TBAF reactions can be tedious due to the reagent's non-volatile nature, but protocols involving acidic resins have been developed to simplify purification.
-
Selectivity : Fluoride-based methods are renowned for their ability to cleave a wide range of silyl ethers. The relative rate of cleavage is heavily influenced by steric hindrance at the silicon atom (TMS > TBS > TIPS).[4] Crucially, fluoride reagents will typically cleave sterically less hindered silyl ethers like TBS before cleaving a TMSM or the related SEM group, providing a key axis of selectivity.
Acid-Catalyzed Desilylation
Acidic protocols utilize either Brønsted or Lewis acids to activate the TMSM group towards cleavage. These methods are particularly valuable when a substrate is sensitive to the basicity of fluoride reagents but stable to acid.
-
Key Reagents :
-
Mechanism Causality : Lewis acids are thought to function by coordinating to the ether oxygen, enhancing the electrophilicity of the adjacent methylene carbon and facilitating the cleavage of the Si-C bond, often through a chelation-controlled mechanism. Brønsted acids protonate the ether oxygen, making it a better leaving group and initiating cleavage.[8][9]
-
Expert Insights : The discovery of MgBr₂ as a mild and highly selective reagent for cleaving the related (trimethylsilyl)ethoxymethyl (SEM) ethers was a significant development.[5] This protocol demonstrates remarkable orthogonality; it can selectively cleave an SEM ether while leaving a TBS ether intact—the opposite selectivity of fluoride reagents.[5] This "turnaround" selectivity is a powerful strategic tool. Nitromethane is often used as a co-solvent to facilitate the reaction, likely by aiding in the dissolution of the magnesium salts and stabilizing intermediates.[5] LiBF₄ has also been reported as an effective reagent for SEM cleavage, operating under similar Lewis acidic principles.[5]
-
Selectivity : Lewis acid-catalyzed methods offer a unique and often inverted selectivity profile compared to fluoride-based reagents. They are particularly useful for cleaving TMSM or SEM ethers in the presence of other silyl ethers like TBS or TIPS.[5]
Pillar 3: Quantitative Comparison and Data Summary
The following table summarizes the key performance characteristics of representative desilylation protocols, providing a framework for method selection based on experimental parameters and substrate compatibility.
| Protocol | Reagent & Typical Conditions | Mechanism Type | Advantages | Disadvantages | Orthogonality/Selectivity | Reference(s) |
| Fluoride-Mediated | 1.1-2.0 eq. TBAF in THF, 0 °C to RT, 1-4 h | Nucleophilic Attack | Broadly effective for many silyl ethers, mild temperature. | Reagent is basic; difficult workup. | Cleaves TBS/TIPS before TMSM/SEM. | [2][3][4] |
| Fluoride-Mediated | HF•Pyridine (excess) in THF/Pyridine, 0 °C to RT | Nucleophilic Attack | Buffered, less basic than TBAF, suitable for base-sensitive substrates. | HF is highly corrosive and toxic. | Similar to TBAF. | [4][10] |
| Lewis Acid-Catalyzed | 5-10 eq. MgBr₂ in Et₂O/MeNO₂, RT, 4-24 h | Lewis Acid Activation | Mild, non-basic; excellent for acid-stable substrates. | Requires stoichiometric or excess reagent; can be slow. | Cleaves TMSM/SEM before TBS/TIPS. | [5][6] |
| Lewis Acid-Catalyzed | LiBF₄ (catalytic to stoichiometric) in MeCN, RT to 70 °C | Lewis Acid Activation | Can be catalytic; effective for TMSM/SEM groups. | May require elevated temperatures. | Similar to MgBr₂. | [5][11] |
| Brønsted Acid | TFA / H₂O / CH₂Cl₂, RT | Brønsted Acid Activation | Simple reagents, rapid for labile groups. | Harshly acidic, limited functional group tolerance. | Generally cleaves most silyl ethers without high selectivity. | [7][12] |
Pillar 4: Field-Proven Experimental Protocols
The following protocols are provided as validated, step-by-step starting points for laboratory implementation.
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol is a general method for TMSM deprotection on substrates tolerant to basic conditions.
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), dissolve the TMSM-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : To the stirred solution, add tetrabutylammonium fluoride (TBAF) as a 1.0 M solution in THF (1.5 eq) dropwise over 5 minutes.
-
Reaction : Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Lewis Acid-Catalyzed Deprotection using Magnesium Bromide
This protocol is ideal for the selective deprotection of TMSM ethers in the presence of TBS or TIPS ethers, particularly on base-sensitive substrates.[5]
-
Preparation : To a flame-dried flask under an inert atmosphere, add anhydrous magnesium bromide (MgBr₂) (5.0 eq). Add anhydrous diethyl ether (Et₂O) to create a slurry.
-
Substrate Addition : Dissolve the TMSM-protected substrate (1.0 eq) in a 10:1 mixture of anhydrous Et₂O and anhydrous nitromethane (MeNO₂). Add this solution to the MgBr₂ slurry via cannula.
-
Reaction : Stir the resulting suspension vigorously at room temperature for 4-24 hours. The progress should be closely monitored by TLC.
-
Workup & Quenching : Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Dilute the mixture with Et₂O and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[5][6]
Pillar 5: Logical Workflow for Protocol Selection
Choosing the correct desilylation protocol is critical for maximizing yield and preserving molecular integrity. The following decision tree illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a TMSM deprotection protocol.
Conclusion
The trimethylsilylmethyl (TMSM) protecting group is a robust and versatile tool whose value is fully realized through strategic deprotection. While fluoride-based reagents remain a workhorse for general silyl ether cleavage, their inherent basicity and selectivity profile are not universally applicable. Lewis acid-catalyzed methods, particularly with reagents like magnesium bromide, offer a powerful, mild, and orthogonal alternative. By understanding the core Si-C bond cleavage mechanism and the distinct ways in which different reagent classes initiate this process, the modern synthetic chemist can selectively unmask hydroxyl groups in even the most complex molecular architectures, streamlining pathways to valuable target molecules.
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450.
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Gosh, A. K., & Islam, S. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-29.
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Gosh, A. K., & Islam, S. (2009). Chemoselective deprotection of triethylsilyl ethers. PubMed.
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BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
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Bess, E. (2022). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF.
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Sinha, S., & Kumar, V. (2012). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry.
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BenchChem. (2025). Technical Support Center: Strategies to Avoid Cleavage of Silyl Ethers Under Acidic Conditions.
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ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
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Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
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Kaboudin, B., & Yoshina, T. (2002). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. Synthetic Communications.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Trimethylsilylmethyl Acetate
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Trimethylsilylmethyl acetate, while a versatile reagent, possesses distinct hazards that demand a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for managing this chemical's waste stream, ensuring the safety of laboratory personnel and maintaining environmental compliance.
Core Hazard Assessment & Essential Protective Measures
Understanding the inherent risks of trimethylsilylmethyl acetate is the foundation of its safe handling and disposal. Its primary dangers are its flammability and its reactivity, particularly with moisture.
Table 1: Hazard Profile of Trimethylsilylmethyl Acetate
| Hazard Category | Description | Mitigation & Rationale |
| Flammability | Classified as a highly flammable liquid and vapor with a low flash point of approximately 19°C (66.2°F).[1] Vapors can form explosive mixtures with air and may travel to a distant ignition source.[1][2] | All handling and disposal must occur away from heat, sparks, and open flames.[1] Use only non-sparking tools and explosion-proof electrical equipment.[2][3] Containers must be grounded and bonded during transfers to prevent static discharge.[1][2] |
| Reactivity | The compound is moisture-sensitive and hydrolyzes upon contact with water.[1][3] This reaction can produce irritating fumes and organic acid vapors (acetic acid).[4] It is incompatible with strong oxidizing agents, acids, and bases.[1][4] | Store in a tightly closed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere like nitrogen.[1][2] Avoid mixing its waste with incompatible chemicals, especially strong bases or oxidizers, which could trigger a vigorous reaction. |
| Health Hazards | Causes serious eye irritation.[3][4] May cause skin and respiratory tract irritation upon contact or inhalation.[3][4] | Always handle in a certified chemical fume hood to prevent vapor accumulation.[4] The use of appropriate Personal Protective Equipment (PPE) is mandatory. |
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal is predicated on a controlled environment. The following engineering controls and PPE are non-negotiable.
-
Primary Engineering Control: All disposal and quenching procedures must be performed inside a certified chemical fume hood to manage flammable and irritating vapors.[4]
-
Emergency Equipment: An operational safety shower and emergency eyewash station must be immediately accessible.[1][4]
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Specification | Rationale & Source |
| Eye Protection | Chemical safety goggles.[4] Contact lenses should not be worn.[4] | Protects against splashes and irritating vapors, which pose a serious risk.[3][4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] Inspect gloves for integrity before each use. | Provides a barrier against skin contact and potential irritation.[3][4] |
| Body Protection | Flame-resistant (e.g., Nomex) laboratory coat and full-length pants.[5] | Protects skin and clothing from splashes and provides a critical layer of defense in the event of a flash fire. |
| Respiratory | A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended if there is a risk of inhalation, such as during a large spill cleanup.[4] | Protects against irritation of the respiratory tract from the compound's vapors or its hydrolysis byproducts.[4] |
The Chemistry of Disposal: Understanding Hydrolysis
The central chemical reaction governing the disposal of trimethylsilylmethyl acetate is its hydrolysis. Contact with water breaks the ester linkage, yielding trimethylsilanol and acetic acid.
Caption: Hydrolysis of trimethylsilylmethyl acetate yields trimethylsilanol and acetic acid.
This reaction is critical because it transforms the parent compound into products that are still hazardous (flammable and corrosive) and must be managed accordingly. The potential for a rapid or exothermic reaction necessitates the controlled procedures outlined below.
Step-by-Step Disposal Protocols
Choosing the correct disposal path depends on the form and quantity of the waste. The following decision workflow will guide you to the appropriate protocol.
Caption: Decision workflow for selecting the correct disposal protocol.
Protocol A: Direct Disposal of Small Quantities and Dilute Streams
This is the standard procedure for disposing of uncontaminated, unused reagent or dilute solutions where the concentration of trimethylsilylmethyl acetate is low.
-
Container Selection: Obtain a designated hazardous waste container labeled "Flammable Organic Waste" or "Solvent Waste." Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition.[6]
-
Waste Transfer: Working in a chemical fume hood, carefully pour the waste trimethylsilylmethyl acetate into the waste container. Avoid splashing.
-
Segregation: Do NOT mix this waste with incompatible waste streams, such as those containing strong oxidizers, acids, or bases.[1][4]
-
Closure: Securely cap the waste container immediately after adding the waste. Hazardous waste containers must remain closed at all times except when adding or removing material.[6][7]
-
Labeling: Ensure the container is accurately labeled with all its components, including "Trimethylsilylmethyl Acetate."
-
Storage & Pickup: Store the sealed container in a designated satellite accumulation area away from ignition sources.[3] Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[7]
Protocol B: Controlled Quenching (Hydrolysis) of Reaction Residues
This protocol is for deactivating residual, concentrated trimethylsilylmethyl acetate in a reaction flask after a synthesis workup. The goal is to safely hydrolyze the reactive material before it is added to a general waste stream.
-
Preparation: Ensure the reaction flask is securely clamped in a chemical fume hood. Place the flask in an ice/water bath to manage heat generation.
-
Inert Atmosphere: If not already done, place the flask under an inert atmosphere (e.g., nitrogen or argon). This prevents the potential ignition of flammable vapors.[9]
-
Initial Quench with a Co-solvent/Alcohol: Slowly, via an addition funnel, add a less reactive, hydroxyl-containing solvent like isopropanol to the stirred reaction mixture.[5][8]
-
Causality: Isopropanol reacts more gently with moisture-sensitive compounds than water, allowing for a more controlled initial quench that reduces the risk of vigorous gas evolution or splashing.[9]
-
-
Cautious Addition of Water: Once the initial reaction with isopropanol has subsided (e.g., bubbling ceases), slowly add water dropwise. Continue to cool and stir the mixture throughout the addition. Be prepared for a delayed reaction.[5]
-
Neutralization (Optional but Recommended): After the hydrolysis is complete, the resulting mixture will be acidic due to the formation of acetic acid. Cautiously neutralize the solution by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence stops.
-
Causality: Neutralizing the acidic solution makes the final waste stream less corrosive and less hazardous to handle.
-
-
Final Disposal: The resulting aqueous/organic mixture is still considered hazardous waste. Transfer it to the appropriate "Flammable Organic Waste" container as described in Protocol A.
Protocol C: Decontamination of Empty Containers
Empty containers retain residual vapors and liquid, making them hazardous.[2][4] They must be thoroughly decontaminated before disposal as regular trash.
-
Initial Rinse (Collect as Waste): In a chemical fume hood, rinse the empty container with a small amount of a suitable solvent, such as acetone or ethanol. Pour this first rinsate into your "Flammable Organic Waste" container. This rinse is considered hazardous waste.[7][10]
-
Secondary and Tertiary Rinses: Repeat the rinse two more times. For many non-acutely hazardous chemicals, subsequent rinsates can be disposed of down the drain with copious amounts of water, but check your institutional policy first. The safest practice is to collect all three rinses as hazardous waste.[6]
-
Drying: Allow the triple-rinsed container to air dry completely in the back of the fume hood.
-
Final Disposal: Once completely dry and free of chemical odor, deface or remove the original label.[6] Dispose of the uncapped container in the appropriate solid waste receptacle (e.g., broken glass box for glass containers).[6]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.[4]
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][11] Do not use combustible materials like paper towels.
-
Using non-sparking tools, scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after cleanup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
By adhering to these scientifically-grounded procedures, you can effectively manage the risks associated with trimethylsilylmethyl acetate, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2014). Trimethylsilyl acetate SAFETY DATA SHEET. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
Chemtalk. Ester Disposal Forum Discussion. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
Sarpong, R. (2016). Quenching of Water Reactive Materials SOP. University of California, Berkeley. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances Guidelines. [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Quenching and Disposal of Water Reactive Materials SOP. [Link]
-
European Chemicals Agency (ECHA). Methylsilanetriyl triacetate - Registration Dossier. [Link]
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- 9. chemistry.nd.edu [chemistry.nd.edu]
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- 11. agilent.com [agilent.com]
A Researcher's Guide to the Safe Handling and Disposal of Trimethylsilylmethyl Acetate
For the modern researcher, mastery over the tools of synthesis is paramount. Trimethylsilylmethyl acetate, a versatile reagent in organic chemistry, offers a unique profile for the introduction of the trimethylsilylmethyl group. However, its utility is matched by its hazardous properties, necessitating a comprehensive understanding of its safe handling and disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to confidently and safely incorporate Trimethylsilylmethyl acetate into their workflows, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile of Trimethylsilylmethyl Acetate
Before any laboratory work commences, a thorough understanding of the inherent risks associated with Trimethylsilylmethyl acetate is crucial. This compound is a flammable liquid and vapor, and it can cause serious eye irritation[1][2][3]. It may also cause skin and respiratory tract irritation[1]. The causality behind these hazards lies in its chemical structure and reactivity. The presence of the ester and silyl groups contributes to its flammability and potential for irritation upon contact with mucous membranes.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source(s) |
| Highly flammable liquid and vapor | Flammable Liquid Category 2/3 | [1][2][4] |
| Causes serious eye irritation | Eye Irritation Category 2A | [1][3] |
| Causes skin irritation | Skin Irritation Category 2 | [3] |
| May cause respiratory irritation | STOT SE Category 3 | [1] |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. These are designed to isolate the researcher from the hazard.
Essential Engineering Controls:
-
Chemical Fume Hood: All handling of Trimethylsilylmethyl acetate must be conducted in a properly functioning chemical fume hood[5]. This is non-negotiable. The fume hood's constant airflow will prevent the accumulation of flammable vapors and minimize the risk of inhalation.
-
Explosion-Proof Equipment: Given its high flammability, all electrical equipment used in the vicinity, including stirring plates, heating mantles, and ventilation systems, must be explosion-proof[2][3][4][5][6].
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and receiving equipment must be properly grounded and bonded during transfer[2][3][4][5][6].
-
Emergency Eyewash and Safety Shower: Immediate access to an emergency eyewash station and safety shower is mandatory in any laboratory where Trimethylsilylmethyl acetate is handled[1][5].
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is essential for personal protection. The selection of appropriate PPE is a critical decision that directly impacts researcher safety.
Recommended PPE for Handling Trimethylsilylmethyl Acetate:
| PPE Component | Specification | Rationale | Source(s) |
| Hand Protection | Neoprene or nitrile rubber gloves | These materials provide adequate resistance to Trimethylsilylmethyl acetate. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended operations. | [1] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes, protecting against splashes. A face shield offers an additional layer of protection for the entire face from splashes and vapors. | [1][3] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes | A flame-retardant lab coat provides a barrier against accidental spills and protects from flash fires. Closed-toe shoes made of a non-porous material are essential to protect the feet from spills. | [1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary to prevent inhalation of harmful vapors. | [1] |
Step-by-Step Handling and Operation Plan
A systematic approach to handling Trimethylsilylmethyl acetate is crucial for maintaining a safe laboratory environment.
Pre-Operation Checklist:
-
Review the Safety Data Sheet (SDS): Before each use, review the SDS for Trimethylsilylmethyl acetate to refresh your understanding of its hazards and safety precautions[1][2][3][4].
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.
-
Assemble all Necessary PPE: Don all required PPE as outlined in the table above.
-
Prepare for Spills: Have a spill kit readily available that includes an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and non-sparking tools for cleanup[1][2][3][4].
Operational Protocol:
-
Transportation: When moving Trimethylsilylmethyl acetate, use a secondary container to prevent spills in case the primary container is compromised.
-
Dispensing:
-
During Reaction:
Post-Operation:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical[1][3].
Spill Management and Emergency Procedures
In the event of a spill, a swift and well-rehearsed response is critical to minimize harm.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not create a spark.
-
Contain: For small spills, use an inert, non-combustible absorbent material to contain the spill[3][5].
-
Clean-up:
-
Decontaminate: Decontaminate the spill area thoroughly.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of Trimethylsilylmethyl acetate and its contaminated materials is a legal and ethical responsibility.
Disposal Protocol:
-
Waste Segregation: Collect all Trimethylsilylmethyl acetate waste, including contaminated absorbent materials and empty containers, in a designated, properly labeled hazardous waste container. Do not mix with other waste streams[8].
-
Container Management: Keep the waste container tightly closed and store it in a cool, well-ventilated area away from ignition sources[2][3][4][6].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Never dispose of Trimethylsilylmethyl acetate down the drain[1][5].
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of Trimethylsilylmethyl acetate, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling Trimethylsilylmethyl acetate.
References
-
Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. [Link]
-
RIFM. (2020). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. [Link]
Sources
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- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
